2-Chloroquinolin-7-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloroquinolin-7-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-4-2-6-1-3-7(12)5-8(6)11-9/h1-5,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRDYODLCPEIMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375358-19-3 | |
| Record name | 2-chloroquinolin-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Chloroquinolin-7-ol: A Technical Guide for Chemical and Pharmaceutical Innovators
Introduction: The Strategic Importance of the Chloroquinoline Scaffold
In the landscape of medicinal chemistry and materials science, the quinoline nucleus stands as a "privileged scaffold," a foundational structure from which a multitude of high-value compounds are derived. The strategic placement of a chlorine atom on this bicyclic heterocycle dramatically influences its electronic properties and reactivity, making chloroquinoline derivatives indispensable building blocks for drug discovery and organic synthesis.[1][2] This guide focuses on a specific, yet under-documented, member of this family: 2-Chloroquinolin-7-ol .
While extensive research has illuminated the vast potential of the 7-chloroquinoline framework—most famously embodied in the antimalarial drug chloroquine—and the reactive nature of the 2-chloro position, specific experimental data for the 7-hydroxy substituted variant remains sparse in publicly accessible literature.[2][3] This document, therefore, serves a dual purpose: to consolidate the known structural and predicted physicochemical properties of this compound, and to provide a forward-looking perspective on its potential applications by drawing authoritative parallels from closely related analogues. For the researcher and drug development professional, this guide offers a foundational understanding and a scientifically-grounded rationale for exploring the untapped potential of this molecule.
PART 1: Molecular Identity and Physicochemical Profile
A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent research and development. This section details the known identifiers and predicted characteristics of this compound.
Chemical Structure and Core Identifiers
The molecule consists of a quinoline ring system chlorinated at the C2 position and hydroxylated at the C7 position. This arrangement combines the electrophilic reactivity at the C2 position, common in 2-chloroquinolines, with the hydrogen-bonding capabilities and potential for further functionalization of the phenolic hydroxyl group.
-
IUPAC Name: this compound
-
CAS Number: 375358-19-3[4]
-
Molecular Formula: C₉H₆ClNO[4]
-
Molecular Weight: 179.60 g/mol [4]
-
Canonical SMILES: C1=CC(=CC2=NC(=CC=C12)Cl)O[4]
-
InChIKey: OKRDYODLCPEIMP-UHFFFAOYSA-N[5]
Physicochemical Properties: A Blend of Prediction and Analogy
Direct experimental data for the physicochemical properties of this compound are not widely reported. The following table presents predicted values, supplemented with experimental data from the closely related parent compound, 2-chloroquinoline, to provide a reasonable estimation of its expected behavior. The introduction of a hydroxyl group is anticipated to increase polarity, raise the melting point, and decrease volatility compared to 2-chloroquinoline.
| Property | Value for this compound | Reference Compound: 2-Chloroquinoline (CAS: 612-62-4) | Source |
| Physical State | Solid (Predicted) | Crystalline solid | [4][6] |
| Melting Point | Not available | 34-37 °C | [4] |
| Boiling Point | Not available | 266-267 °C | [6] |
| XlogP (Predicted) | 2.8 | 2.7 | [4][5] |
| pKa (Predicted) | Not available | 0.41 ± 0.40 | [6] |
| Solubility | Sparingly soluble in water (Predicted), Soluble in organic solvents like methanol, DMSO. | Soluble in methanol | [6] |
PART 2: Synthesis and Reactivity
The synthesis of functionalized quinolines is a well-established field, offering several logical pathways to this compound. While a specific, validated protocol for this exact molecule is not readily found in literature, a plausible and robust synthetic strategy can be designed based on proven methodologies for analogous structures.
Proposed Synthetic Pathway: Chlorination of a Quinolone Precursor
The most direct and widely adopted method for introducing a chlorine atom at the 2-position of a quinoline ring is the chlorination of the corresponding quinolin-2-one precursor using reagents like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅).[7] This approach is favored for its high efficiency and reliability.
The proposed workflow is as follows:
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative, non-validated procedure derived from established methods for similar quinoline transformations.[7][8] Researchers must perform their own optimization and safety assessments.
Step 1: Synthesis of 7-Hydroxyquinolin-2(1H)-one from Quinolin-7-ol
-
Dissolution: Dissolve Quinolin-7-ol (1 equivalent) in a suitable solvent such as acetic acid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Oxidation: Slowly add an oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., peracetic acid), to the solution at room temperature.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water to remove residual acid, and dry under vacuum to yield 7-Hydroxyquinolin-2(1H)-one.
Step 2: Chlorination to this compound
-
Reaction Setup: In a chemical fume hood, carefully charge a flask with 7-Hydroxyquinolin-2(1H)-one (1 equivalent) and slowly add an excess of phosphoryl chloride (POCl₃, ~5-10 equivalents). An inert solvent like toluene may be used.
-
Heating: Heat the mixture to reflux (typically around 100-110 °C) for 2-4 hours. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Quenching: After cooling to room temperature, very cautiously pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic reaction and must be done slowly with vigorous stirring.
-
Neutralization: Neutralize the acidic aqueous solution with a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is approximately 7-8.
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
PART 3: Applications in Research and Drug Development
While direct biological studies on this compound are scarce, the extensive body of research on its structural components—the 2-chloroquinoline and 7-chloroquinoline motifs—provides a strong predictive framework for its potential applications.
A Scaffold for Novel Therapeutics
The 7-chloroquinoline core is a cornerstone of antimalarial drug design and has been extensively explored for its anticancer properties.[9][10][11] Derivatives have shown potent activity against various cancer cell lines, including breast, colon, and leukemia.[2][9] The chlorine at the 7-position is often crucial for activity, and the scaffold's mechanism of action can involve interfering with cellular processes like autophagy.[2]
Simultaneously, the 2-chloro substituent acts as a versatile chemical handle. It is a leaving group that is readily displaced by nucleophiles, enabling the synthesis of diverse libraries of 2-substituted quinolines. This reactivity has been exploited to develop novel inhibitors for a range of biological targets.
Key Therapeutic Areas for 7-Chloroquinoline Derivatives:
-
Anticancer: Derivatives have demonstrated cytotoxicity against numerous human cancer cell lines.[2]
-
Antimalarial: The foundational scaffold for chloroquine and its analogues, active against Plasmodium falciparum.[10]
-
Antiviral: 2-Chloroquinoline-based frameworks have been designed as dual inhibitors of SARS-CoV-2 proteases (MPro and PLPro).[3]
-
Antibacterial & Antifungal: The quinoline ring is present in many antimicrobial agents, and chloro-substituted derivatives have been synthesized and tested for their efficacy against various bacterial and fungal strains.[12][13]
The combination of the biologically active 7-position substitution pattern with the synthetically versatile 2-chloro position makes this compound a highly attractive, albeit unexplored, starting point for generating new chemical entities in these therapeutic fields.
Logical Workflow for Derivative Synthesis and Screening
The inherent reactivity of the C2-chlorine bond allows for the systematic development of new molecular entities through nucleophilic substitution reactions. This enables a logical workflow for lead discovery.
Caption: Drug discovery workflow using this compound.
PART 4: Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for this compound. Therefore, safety precautions must be based on data from structurally similar compounds, such as 2-chloroquinoline.
-
Hazard Classification (Inferred): Assumed to be harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[14][15]
-
Handling: Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[15][16]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[14]
-
Inhalation: Move the person to fresh air.[14]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[16]
Conclusion
This compound represents a molecule of significant latent potential. While it remains a poorly characterized compound on its own, its structural lineage is impeccable. It combines the well-documented biological relevance of the 7-substituted quinoline core with the proven synthetic utility of a 2-chloro leaving group. This guide has synthesized the available information and provided a logical, data-driven framework for its synthesis and future exploration. For scientists engaged in the discovery of novel therapeutics, this compound is not just a chemical compound but a compelling invitation to innovate.
References
A comprehensive list of all sources cited within this document is provided below.
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- Ishkov, Y. V., Veduta, V. V., Fed'ko, N. A., & Bogdan, N. M. A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of Organic and Pharmaceutical Chemistry.
- Al-Ostoot, F. H., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science.
- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Oriental Journal of Chemistry.
- Kattula, B., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic & Medicinal Chemistry Letters.
- Design and synthesis of 2-chloroquinoline derivatives as non-azoles antimycotic agents. (2021).
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- Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)
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An In-depth Technical Guide to the Physicochemical Properties of 2-Chloroquinolin-7-ol
Introduction
2-Chloroquinolin-7-ol is a substituted heterocyclic compound belonging to the quinoline family. Quinoline and its derivatives are of significant interest to researchers in drug discovery and materials science due to their versatile biological activities and chemical properties.[1] The presence of a chlorine atom at the 2-position and a hydroxyl group at the 7-position on the quinoline scaffold imparts a unique combination of electronic and steric characteristics, making this compound a valuable building block for the synthesis of more complex molecules. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and purification strategies to its behavior in biological systems.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. In light of the limited publicly available experimental data for this specific molecule, this document also furnishes detailed, field-proven experimental protocols for the determination of its key properties, empowering researchers to generate reliable data. The synthesis, reactivity, and spectral characteristics are also discussed, drawing on established principles of quinoline chemistry to provide expert insights.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to establish its structure and unambiguous identifiers.
Chemical Structure:
Caption: Chemical structure of this compound.
Identifiers:
| Identifier | Value | Source |
| CAS Number | 375358-19-3 | [2][3][4][5][6] |
| Molecular Formula | C₉H₆ClNO | [2][3][4][5][6][7] |
| Molecular Weight | 179.60 g/mol | [2][3][5] |
| InChI | InChI=1S/C9H6ClNO/c10-9-4-2-6-1-3-7(12)5-8(6)11-9/h1-5,12H | [7] |
| InChIKey | OKRDYODLCPEIMP-UHFFFAOYSA-N | [7] |
| SMILES | C1=CC(=CC2=C1C=CC(=N2)Cl)O | [4][7] |
Physicochemical Properties
A summary of the available and predicted physicochemical data for this compound is presented below. It is critical to note the distinction between experimentally determined values and computationally predicted data.
| Property | Value | Method | Source |
| Melting Point | Data not available | - | - |
| Boiling Point | Data not available | - | - |
| Solubility | Data not available | - | - |
| pKa | Data not available | - | - |
| LogP (XlogP3) | 2.8 | Predicted | [7] |
Synthesis and Reactivity
While specific literature on the synthesis of this compound is scarce, a plausible synthetic route can be extrapolated from general methods for preparing chloroquinolines. A common approach involves the chlorination of the corresponding quinolinone precursor.
A potential synthetic pathway could involve the following steps:
-
Synthesis of 7-hydroxyquinolin-2(1H)-one: This precursor can be synthesized through various established methods for quinolinone formation, such as the Knorr quinoline synthesis or the Conrad-Limpach synthesis, starting from appropriate aniline and β-ketoester derivatives.
-
Chlorination: The 7-hydroxyquinolin-2(1H)-one can then be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of triphenylphosphine and trichloroisocyanuric acid to replace the hydroxyl group at the 2-position with a chlorine atom.[8]
The reactivity of this compound is expected to be dictated by the chloro and hydroxyl substituents. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the quinoline nitrogen. This allows for the introduction of various functional groups at this position. The hydroxyl group at the 7-position is phenolic and can undergo reactions typical of phenols, such as O-alkylation, O-acylation, and electrophilic aromatic substitution on the benzene ring, directed by the hydroxyl group.
Spectral Characterization
No experimental spectra for this compound are readily available. However, based on the known spectra of related compounds like 2-chloroquinoline, we can predict the key spectral features.[9][10][11]
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). The presence of the hydroxyl group at the 7-position would likely cause a downfield shift for the adjacent protons compared to 2-chloroquinoline. A broad singlet corresponding to the phenolic proton would also be expected, the chemical shift of which would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals for the nine carbon atoms in the molecule. The carbon bearing the chlorine (C2) is expected to have a chemical shift in the range of 140-150 ppm, while the carbon attached to the hydroxyl group (C7) would be found further downfield, typically in the 150-160 ppm range.[12][13][14]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations of the quinoline ring would appear in the 1400-1650 cm⁻¹ region. The C-Cl stretching vibration is expected in the lower frequency region, typically around 600-800 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 179. An isotope peak (M+2) at m/z 181 with an intensity of approximately one-third of the molecular ion peak would be characteristic of the presence of a single chlorine atom.[9][15] Fragmentation patterns would likely involve the loss of CO and HCl.
Experimental Protocols
Given the absence of experimental data, the following protocols are provided to guide researchers in determining the key physicochemical properties of this compound.
Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of deionized water in a sealed, screw-cap glass vial. The excess solid is crucial to ensure equilibrium is reached.
-
Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is established.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to settle.
-
Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Caption: Workflow for solubility determination by the shake-flask method.
Protocol 2: Determination of pKa by UV-Vis Spectrophotometry
This method is suitable for compounds with a chromophore that exhibits a pH-dependent UV-Vis spectrum.
Methodology:
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Add a small, constant volume of the stock solution to each buffer solution to create a series of samples with the same total compound concentration but varying pH.
-
-
Spectral Measurement:
-
Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each sample.
-
-
Data Analysis:
-
Identify the wavelength(s) at which the absorbance changes significantly with pH.
-
Plot absorbance at a selected wavelength versus pH. The resulting data should fit a sigmoidal curve.
-
The pKa is the pH at the inflection point of the sigmoidal curve.[16] This can be determined by fitting the data to the Henderson-Hasselbalch equation.
-
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An In-Depth Technical Guide to 2-Chloroquinolin-7-ol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Significance of 2-Chloroquinolin-7-ol
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities. Its derivatives have been successfully developed as antimalarial, anticancer, antibacterial, and antiviral agents.[1][2] The reactivity and versatility of the quinoline core make it an attractive starting point for the synthesis of novel therapeutic agents. This compound, a specific derivative of this class, holds particular interest as a versatile building block in the design and synthesis of more complex molecules for drug discovery and materials science. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential applications.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthetic chemistry and drug design.
| Property | Value | Source |
| CAS Number | 375358-19-3 | N/A |
| Molecular Formula | C₉H₆ClNO | N/A |
| Molecular Weight | 179.60 g/mol | [3] |
| Appearance | Off-white to pale yellow solid (predicted based on related compounds) | [4] |
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through established methods for quinoline synthesis, followed by a chlorination step. The Conrad-Limpach-Knorr and Camps cyclization reactions are foundational strategies for constructing the quinoline core from aniline precursors.[5]
Conceptual Synthetic Pathway
A plausible synthetic route to this compound involves the following key transformations:
-
Condensation: Reaction of an appropriately substituted aniline, in this case, 3-aminophenol, with a β-ketoester such as ethyl acetoacetate.
-
Cyclization: Thermal or acid-catalyzed intramolecular cyclization of the resulting enaminone intermediate to form the corresponding 7-hydroxy-2-methyl-quinolin-4-one.
-
Chlorination: Conversion of the quinolone to the 2-chloroquinoline derivative. This is a critical step that introduces a reactive handle for further functionalization.
Experimental Protocol: General Procedure for the Synthesis of 2-Chloroquinolines from Quinolinones
The conversion of a quinolinone to a 2-chloroquinoline is a common transformation in medicinal chemistry. The following protocol is a general method that can be adapted for the synthesis of this compound from its corresponding quinolinone precursor.
Materials:
-
7-Hydroxyquinolin-2(1H)-one (or its appropriate precursor)
-
Phosphorus oxychloride (POCl₃) or a mixture of triphenylphosphine and trichloroisocyanuric acid[6]
-
Anhydrous solvent (e.g., toluene, N,N-dimethylformamide)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the starting quinolinone and the anhydrous solvent under an inert atmosphere.
-
Slowly add the chlorinating agent (e.g., POCl₃) to the suspension. The reaction is often exothermic and may require cooling.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-chloroquinoline derivative.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, which can be particularly important when using reactive chlorinating agents.
-
Careful Quenching: The reaction of excess chlorinating agents with water is highly exothermic and can be vigorous. Pouring the reaction mixture onto ice helps to control the temperature and ensure a safe workup.
-
Purification: Column chromatography is essential to remove unreacted starting materials and byproducts, ensuring the high purity required for subsequent applications in drug development.
Reactivity and Applications in Drug Discovery
The 2-chloro substituent in this compound is a key functional group that enables a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the introduction of a wide range of functional groups.
This reactivity has been exploited in the synthesis of various biologically active compounds. For instance, the chloroquinoline scaffold is a cornerstone in the development of:
-
Antimalarial Agents: Chloroquine and its analogues are well-known antimalarial drugs. The 7-chloroquinoline moiety is crucial for their activity.[7]
-
Anticancer Agents: Numerous quinoline derivatives have been investigated for their potential as anticancer agents, with some targeting key signaling pathways involved in tumor progression.[1][7]
-
Antimicrobial Compounds: The quinoline ring is present in several antibacterial and antifungal agents.[8][9]
-
Antiviral Agents: More recently, 2-chloroquinoline-based compounds have been explored as potential inhibitors of viral proteases, such as those from SARS-CoV-2.[10]
The 7-hydroxy group on this compound offers an additional site for modification, allowing for the synthesis of libraries of compounds with diverse substitution patterns for structure-activity relationship (SAR) studies. This dual functionality makes it a particularly attractive building block for combinatorial chemistry and high-throughput screening campaigns in drug discovery.
Safety and Handling
Recommended Handling Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. In all cases of exposure, seek medical attention.
-
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its dual functionality, with a reactive chloro group at the 2-position and a hydroxyl group at the 7-position, provides multiple avenues for the synthesis of complex and diverse molecular architectures. The established importance of the chloroquinoline scaffold in a range of therapeutic areas underscores the potential of this compound as a key intermediate in the development of new and effective drugs. Researchers and scientists in the field of drug discovery will find this compound to be a powerful tool in their efforts to design and synthesize the next generation of therapeutic agents.
References
- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (n.d.).
- PubChem. (n.d.). 2-Chloroquinoline.
- Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(19), 5899. [Link]
- Kattula, B., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic & Medicinal Chemistry Letters, 62, 128643. [Link]
- Wikipedia. (2024, January 12). 2-Chloroquinoline.
- de Sanctis, J. B., et al. (2020). Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives. Medicinal Chemistry Research, 29(10), 1827-1837.
- Taylor & Francis Online. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
- PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline.
- Google Patents. (n.d.). HU212967B - Process for producing 7-chloro-quinaldine.
- PubChem. (n.d.). 7-Chloro-8-hydroxyquinoline.
- PubMed Central. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
- Cheméo. (n.d.). Chemical Properties of Cloxyquin (CAS 130-16-5).
- PubMed Central. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.
- PubChem. (n.d.). 7-Chloro-2-methylquinoline.
- ResearchGate. (2021, December 17). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 7-Chloro-2-methylquinoline: A Key Pharmaceutical Intermediate for Antiasthmatic Drug Synthesis.
- PubMed. (2019, February 15). Synthesis, biological evaluations and computational studies of N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl) benzylidene)anilines as fungal biofilm inhibitors.
- SpectraBase. (n.d.). 2-Chloroquinoline - Optional[1H NMR] - Chemical Shifts.
- MDPI. (2026, January 6). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production.
- ACS Omega. (2026, January 6). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells.
- Journal of the American Chemical Society. (2006). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope.
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An In-depth Technical Guide to the Synthesis of 2-Chloroquinolin-7-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Chloroquinolin-7-ol Scaffold
This compound is a key heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its substituted quinoline framework is a common feature in a wide array of pharmacologically active molecules, including kinase inhibitors for cancer therapy and agents targeting infectious diseases. The presence of a chlorine atom at the 2-position provides a reactive handle for nucleophilic substitution and cross-coupling reactions, while the hydroxyl group at the 7-position can be functionalized or may participate in crucial hydrogen bonding interactions with biological targets. This guide provides a detailed exploration of a robust and scientifically validated pathway for the synthesis of this compound, offering insights into the underlying chemical principles and practical experimental procedures.
A Strategic Two-Step Synthesis Pathway
The most direct and efficient synthesis of this compound is achieved through a two-step process commencing with the formation of a quinolinone intermediate, followed by a targeted chlorination. This strategy allows for precise control over the substitution pattern on the quinoline ring.
Figure 1: Overview of the two-step synthesis of this compound.
Part 1: Synthesis of the Key Intermediate: 7-Hydroxyquinolin-2(1H)-one
The initial phase of this synthesis focuses on the construction of the 7-hydroxyquinolin-2(1H)-one core. A reliable method involves the cyclization of a substituted aniline derivative to form a tetrahydroquinolinone, which is subsequently oxidized to the desired quinolinone.
Step 1a: Synthesis of 7-Hydroxy-1,2,3,4-tetrahydro-2-quinolinone
This reaction proceeds via a Friedel-Crafts-type cyclization. One established method involves the reaction of N-(3-methoxyphenyl)-3-chloropropionamide with aluminum chloride (AlCl₃)[1]. The AlCl₃ acts as a Lewis acid, promoting the intramolecular electrophilic aromatic substitution to form the cyclic lactam. Subsequent demethylation of the methoxy group under the reaction conditions yields the desired 7-hydroxy product.
Reaction Scheme: N-(3-methoxyphenyl)-3-chloropropionamide → 7-Hydroxy-1,2,3,4-tetrahydro-2-quinolinone
Causality of Experimental Choices:
-
Aluminum Chloride (AlCl₃): A strong Lewis acid is essential to activate the acyl chloride for the intramolecular Friedel-Crafts acylation that forms the six-membered ring. An excess is used to also coordinate with the carbonyl and nitrogen atoms, facilitating the reaction.
-
High Temperature: The reaction requires significant thermal energy to overcome the activation barrier for the cyclization and demethylation steps.
Step 1b: Oxidation to 7-Hydroxyquinolin-2(1H)-one
The aromatization of the heterocyclic ring is achieved through an oxidation reaction. A modern and efficient approach utilizes 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) as the oxidizing agent[2][3]. DDQ is a powerful dehydrogenating agent that readily accepts two hydrogen atoms from the tetrahydroquinolinone to form the more stable, conjugated quinolinone system.
Reaction Scheme: 7-Hydroxy-1,2,3,4-tetrahydro-2-quinolinone + DDQ → 7-Hydroxyquinolin-2(1H)-one
Causality of Experimental Choices:
-
DDQ: This reagent is chosen for its high oxidation potential and its ability to effect dehydrogenation under relatively mild conditions, often providing high yields of the aromatic product[2][3].
-
Solvent System: A solvent like tetrahydrofuran (THF) in an aqueous medium can facilitate the solubility of both the substrate and the oxidizing agent, promoting an efficient reaction[2][3].
Figure 2: Workflow for the synthesis of 7-Hydroxyquinolin-2(1H)-one.
Experimental Protocol for 7-Hydroxyquinolin-2(1H)-one
Step 1a: 7-Hydroxy-1,2,3,4-tetrahydro-2-quinolinone [1]
-
In a reactor equipped with a mechanical stirrer, add N-(3-methoxyphenyl)-3-chloropropionamide and 5 equivalents of aluminum chloride (AlCl₃).
-
Heat the reaction mixture under stirring to approximately 160°C to obtain a liquid.
-
Maintain the temperature at 155-165°C for about four hours.
-
Cool the reaction mixture to 50°C and cautiously quench by slowly adding ice-cold 5% hydrochloric acid.
-
Heat the resulting mixture to about 95°C for one hour with stirring.
-
Cool the suspension to 50°C and collect the solid product by filtration.
-
Wash the solid with water and dry to yield 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. The product can be further purified by recrystallization from methanol.
Step 1b: 7-Hydroxyquinolin-2(1H)-one [2][3]
-
Dissolve 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone in a mixture of tetrahydrofuran (THF) and water.
-
Add a stoichiometric amount of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford pure 7-hydroxyquinolin-2(1H)-one.
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Melting Point (°C) |
| 7-Hydroxy-1,2,3,4-tetrahydro-2-quinolinone | C₉H₉NO₂ | 163.17 | ~62%[1] | 230-231.5[1] |
| 7-Hydroxyquinolin-2(1H)-one | C₉H₇NO₂ | 161.16 | High[2][3] | Not specified |
Part 2: Chlorination of 7-Hydroxyquinolin-2(1H)-one
The final step in the synthesis is the conversion of the hydroxyl group at the 2-position (in its tautomeric lactam form) to a chlorine atom. This is a crucial transformation that introduces the reactive handle for further derivatization.
Step 2: Synthesis of this compound
This transformation is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common and effective choice. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
Reaction Scheme: 7-Hydroxyquinolin-2(1H)-one + POCl₃ → this compound
Causality of Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): This reagent serves as both the chlorinating agent and often as the solvent when used in excess. It is highly effective for converting hydroxyl groups on heterocyclic rings to chlorine atoms. The reaction is typically performed at elevated temperatures to drive it to completion.
-
Work-up Procedure: The reaction mixture is quenched by carefully pouring it onto ice water. This hydrolyzes the excess POCl₃ and precipitates the crude product. Neutralization with a base is often required to isolate the final product.
Figure 3: Workflow for the chlorination of 7-Hydroxyquinolin-2(1H)-one.
Experimental Protocol for this compound
-
In a flask equipped with a reflux condenser and a calcium chloride drying tube, place 7-hydroxyquinolin-2(1H)-one.
-
Carefully add an excess of phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution or ammonium hydroxide) until the product precipitates.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Predicted m/z [M+H]⁺ |
| This compound | C₉H₆ClNO | 179.60 | Off-white to light brown solid | 180.02108[4] |
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure by showing the characteristic shifts and coupling patterns of the protons and carbons in the quinoline ring.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the product, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Safety and Handling
Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water. [5][6][7][8][9]
-
Handling: Always handle POCl₃ in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene), a lab coat, and splash goggles with a face shield[6].
-
Reaction Quenching: The quenching of POCl₃ with water is extremely exothermic and releases toxic hydrogen chloride gas. This step must be performed slowly, with adequate cooling and in a fume hood.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The synthesis of this compound via the two-step pathway described in this guide represents a robust and reliable method for obtaining this valuable chemical intermediate. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can effectively and safely produce this compound for applications in drug discovery and materials science. Adherence to the detailed protocols and safety precautions is paramount for successful and safe synthesis.
References
- Reddy, T. R.; Reddy, D. N.; Reddy, B. K.; Kasturaiah, C.; Yadagiri, K. An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-One: A Key Intermediate of Brexpiprazole. Asian Journal of Chemistry2018, 30 (4), 834-836. [Link]
- An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole.
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Phosphorus Oxychloride. [Link]
- Naddaka, V. et al. Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.
- Orfi, L. et al. A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
- PubChemLite. This compound (C9H6ClNO). [Link]
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The Quinolinol Core: A Legacy of Discovery and a Frontier in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Enduring Significance of the Quinolinol Scaffold
The quinoline ring system, a deceptively simple fusion of a benzene and a pyridine ring, stands as a titan in the landscape of medicinal chemistry. First unearthed from the complex milieu of coal tar in 1834 by Friedlieb Ferdinand Runge, its journey from an industrial byproduct to a "privileged scaffold" in drug discovery is a testament to over a century of chemical ingenuity and biological insight.[1][2] This guide provides a comprehensive exploration of the discovery, history, and evolving applications of quinolinol compounds, a class of quinoline derivatives distinguished by a hydroxyl substitution. We will delve into the foundational synthetic strategies that unlocked their potential, the key scientific minds that illuminated their mechanisms of action, and the cutting-edge research that continues to expand their therapeutic horizons. For the modern researcher, understanding the historical context and the fundamental chemistry of these compounds is not merely an academic exercise; it is the bedrock upon which novel therapeutics are built.
Part 1: A Chronicle of Discovery: From Coal Tar to Chelation Theory
The story of quinolinols is intrinsically linked to the broader history of quinoline itself. Here, we present a timeline of the pivotal moments that have shaped our understanding and application of these remarkable compounds.
A Timeline of Key Discoveries
| Year | Discovery | Key Contributor(s) | Significance |
| 1834 | First isolation of quinoline from coal tar, initially named "leukol".[3] | Friedlieb Ferdinand Runge | Marked the initial discovery of the parent quinoline scaffold. |
| 1842 | Synthesis of a compound named "Chinoilin" by distilling quinine with potassium hydroxide.[3] | Charles François Gerhardt | Provided an early synthetic route to a quinoline-like structure, though its identity was initially debated. |
| 1880 | First synthesis of 8-hydroxyquinoline (oxin) via the decarboxylation of "oxycinchoninic acid".[4] | Hugo Weidel and Albert Cobenzl | The first reported synthesis of the most prominent quinolinol. |
| 1880 | Development of the Skraup synthesis of quinoline.[2][4][5] | Zdenko Hans Skraup | A robust and versatile method for quinoline synthesis that remains relevant today. |
| 1881 | Correct identification of the structure of 8-hydroxyquinoline.[4] | Zdenko Hans Skraup | Established the definitive chemical structure, paving the way for further investigation. |
| 1881 | The Doebner-von Miller reaction is first described.[4][6] | Oscar Döbner and Wilhelm von Miller | An important acid-catalyzed reaction for producing quinolines from anilines and α,β-unsaturated carbonyl compounds.[6] |
| 1888 | The Combes quinoline synthesis is first reported.[4] | A. Combes | A key method for synthesizing 2,4-disubstituted quinolines. |
| 1920s | Observation of insoluble chelate complexes between 8-hydroxyquinoline and metal ions.[4] | This discovery was the first crucial step toward understanding its biological mechanism of action. | |
| Mid-20th Century | Establishment of the "chelation theory" to explain the biological activity of 8-hydroxyquinoline.[4] | Adrien Albert | A paradigm shift in understanding that the biological effects of many compounds are mediated through their interaction with metal ions. |
Part 2: The Synthetic Cornerstone: Accessing the Quinolinol Core
The therapeutic potential of quinolinol derivatives would remain unrealized without efficient and versatile synthetic methodologies. Over the decades, several named reactions have become the workhorses for constructing the quinoline scaffold, each with its own set of advantages and mechanistic nuances. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the required reaction conditions.
The Skraup Synthesis: A Classic and Forceful Annulation
The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a powerful, albeit often vigorous, method for the synthesis of quinolines.[2][4][5] The archetypal reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene, to yield the corresponding quinoline.[5] The reaction's exothermic nature necessitates careful control, often moderated by the addition of ferrous sulfate.[5]
Experimental Protocol: Synthesis of 8-Hydroxyquinoline via Skraup Reaction
This protocol is a representative example of the Skraup synthesis adapted for the preparation of 8-hydroxyquinoline.
Materials:
-
o-Aminophenol
-
Glycerol (anhydrous)
-
o-Nitrophenol
-
Concentrated Sulfuric Acid (98%)
-
Ferrous sulfate (optional moderator)
-
Sodium hydroxide solution (for neutralization)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, carefully add concentrated sulfuric acid to glycerol while cooling in an ice bath.
-
Addition of Reactants: To the cooled mixture, slowly add o-aminophenol. Then, add o-nitrophenol and a small amount of ferrous sulfate.
-
Heating: Gently heat the mixture in an oil bath. The reaction is exothermic, and the temperature should be carefully monitored and controlled. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by the darkening of the reaction mixture.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a large beaker containing ice water.
-
Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7.5-8. This step should be performed with external cooling. 8-hydroxyquinoline will precipitate as a solid.
-
Isolation and Purification: Collect the crude product by filtration, wash with cold water, and then purify by recrystallization from ethanol or by steam distillation.
The Doebner-von Miller Reaction: A Versatile Route to Substituted Quinolines
The Doebner-von Miller reaction provides a more flexible approach to quinoline synthesis, allowing for the preparation of a wider range of substituted derivatives.[4][6] This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid.[4][7]
Experimental Protocol: Synthesis of 2-Methylquinoline via Doebner-von Miller Reaction
This protocol provides a method to synthesize 2-methylquinoline, a common quinoline derivative.
Materials:
-
Aniline
-
Crotonaldehyde
-
Hydrochloric acid (concentrated)
-
Toluene
-
Sodium hydroxide solution (for neutralization)
-
Dichloromethane or ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.
-
Addition of Carbonyl Compound: In a separate addition funnel, dissolve crotonaldehyde in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
Reflux: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Neutralization: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extraction and Purification: Extract the product with an organic solvent like dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation or chromatography.
The Pfitzinger Reaction: A Gateway to Quinoline-4-Carboxylic Acids
The Pfitzinger reaction is a key method for the synthesis of quinoline-4-carboxylic acids, a scaffold present in many biologically active compounds.[5] This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base, such as potassium hydroxide.[5][8]
Experimental Protocol: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid
This protocol details the synthesis of 2-phenylquinoline-4-carboxylic acid from isatin and acetophenone.
Materials:
-
Isatin
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
Procedure:
-
Preparation of Base Solution: In a 250 mL round-bottom flask, dissolve 10 g of KOH pellets in approximately 30 mL of 95% ethanol with stirring.
-
Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. Continue stirring at room temperature for 30-45 minutes to ensure the complete formation of the potassium isatinate intermediate.[9]
-
Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetophenone dropwise to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-13 hours.[9] Monitor the reaction for completion using TLC.
-
Precipitation: After cooling, pour the reaction mixture into 100 mL of water and stir until a homogenous solution is obtained. Acidify the solution with concentrated HCl to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with water. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Comparative Analysis of Synthetic Methods
The choice of synthetic method is a critical decision in any drug discovery program. The following table provides a comparative overview of the key parameters for the discussed quinoline synthesis methods.
| Synthesis Method | Key Reactants | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Skraup Synthesis | Aniline, Glycerol | H₂SO₄, Oxidizing agent | 145 - 170 | 6 | ~14-47[10] |
| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | Acid (e.g., HCl, H₂SO₄) | 100 - 140 | 3 - 12 | 42 - 89[10] |
| Combes Synthesis | Aniline, β-Diketone | Acid (e.g., H₂SO₄, PPA) | 100 - 150 | 1 - 4 | Varies[10] |
| Pfitzinger Reaction | Isatin, Carbonyl compound | Base (e.g., KOH) | Reflux | 12-24 | 36 - 86[9] |
Part 3: The Biological Arena: Unraveling the Mechanisms of Action
The therapeutic utility of quinolinol compounds stems from their diverse and potent biological activities. At the heart of their mechanism of action, particularly for 8-hydroxyquinoline and its derivatives, lies the principle of metal ion chelation, a concept pioneered by the insightful work of Adrien Albert.
The Chelation Theory: A Paradigm Shift in Pharmacology
Adrien Albert's chelation theory revolutionized the understanding of how many drugs exert their effects. He proposed that the biological activity of compounds like 8-hydroxyquinoline was not an intrinsic property of the molecule alone, but rather a consequence of its ability to form stable complexes with metal ions.[4] This chelation can have two primary outcomes:
-
Deprivation of Essential Metals: By sequestering essential metal ions like iron, copper, and zinc, quinolinols can effectively starve pathogens or cancer cells of the vital cofactors required for their enzymatic machinery.[4]
-
Formation of Toxic Complexes: The metal-quinolinol complex itself can be the active toxic agent. These complexes are often more lipophilic than the parent quinolinol, facilitating their entry into cells where they can disrupt cellular processes, for instance, by catalyzing the formation of damaging reactive oxygen species (ROS).[4]
Diagram: The Dual Faces of Chelation
Caption: The dual mechanism of action of quinolinol compounds through metal chelation.
Anticancer Activity: A Multi-pronged Assault on Malignancy
Quinolinol derivatives have emerged as promising anticancer agents, leveraging their metal-chelating properties to induce cytotoxicity in malignant cells through several interconnected pathways.
Quantitative Data: Anticancer Activity of Quinolinol Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ | Reference |
| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide | MCF7 (Breast) | 29.8 µmol L⁻¹ | [11] |
| 3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide | MCF7 (Breast) | 39.0 µmol L⁻¹ | [11] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline | HL-60 (Leukemia) | 19.88 ± 3.35 µg/ml | [11] |
| [Fe(ClMQ)₂Cl] (ClMQ = 5,7-dichloro-2-methyl-8-quinolinol) | Hep-G2 (Liver) | 5.04 µM | [12] |
| 8-((4-(benzyloxy)phenyl)amino)-7-(ethoxycarbonyl)-5-propyl-[5]dioxolo[4,5-g]quinolin-5-ium | A-549 (Lung) | 4 ± 0.88 µM | [13] |
Key Anticancer Mechanisms:
-
Induction of Oxidative Stress: 8-hydroxyquinoline can act as an ionophore, transporting copper ions into cancer cells. The resulting 8-HQ-Cu complex catalyzes the generation of cytotoxic ROS, leading to DNA damage and apoptosis.[4]
-
Inhibition of Topoisomerases: Certain quinoline derivatives have been shown to inhibit topoisomerase I and II, enzymes crucial for DNA replication and repair.[13][14][15] This inhibition leads to DNA strand breaks and ultimately, cell death.
-
Modulation of Signaling Pathways: Quinolinol compounds have been found to interfere with key signaling pathways that regulate cell survival and proliferation, including:
-
NF-κB Pathway: Some derivatives can suppress the activation of the NF-κB pathway, a critical regulator of inflammation and cell survival.[16][17][18]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is often dysregulated in cancer, can be targeted by quinolinols, leading to the induction of apoptosis.[19]
-
PI3K/Akt Pathway: This crucial cell survival pathway can be inhibited by certain quinoline derivatives, promoting apoptosis in cancer cells.
-
Diagram: Anticancer Signaling Pathways Targeted by Quinolinols
Caption: A simplified overview of the key signaling pathways targeted by quinolinol compounds in cancer cells.
Antimicrobial Activity: A Time-Tested Therapeutic Application
The antimicrobial properties of 8-hydroxyquinoline and its derivatives have been recognized for decades. Their ability to chelate essential metal ions is a primary mechanism for their antibacterial and antifungal effects.
Quantitative Data: Antimicrobial Activity of Quinolinol Derivatives
| Compound/Derivative | Target Organism | MIC | Reference |
| 8-Hydroxyquinoline (8-HQ) | Staphylococcus aureus | 27.58 µM | [4] |
| 8-Hydroxyquinoline (8-HQ) | Enterococcus faecalis | 27.58 µM | [4] |
| 8-Hydroxyquinoline (8-HQ) | Candida albicans | 27.58 µM | [4] |
| 5,7-dibromo-2-methylquinolin-8-ol | Staphylococcus aureus | 6.25 µg/mL | [4] |
| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 µg/mL | [20] |
| Quinoline-based hydroxyimidazolium hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 µg/mL | [20] |
Conclusion: The Quinolinol Core - A Scaffold for Future Innovation
From its humble origins in the annals of 19th-century organic chemistry to its current status as a privileged scaffold in modern drug discovery, the quinolinol core has demonstrated remarkable and enduring therapeutic potential. The pioneering work of early chemists laid the synthetic foundation, while the insightful investigations into their mechanisms of action, particularly the role of metal chelation, have provided a rational basis for the design of novel therapeutic agents. As we continue to unravel the complexities of human disease, the versatility of the quinolinol scaffold, coupled with our ever-expanding understanding of its interactions with biological systems, ensures that it will remain a fertile ground for the development of the next generation of medicines. The in-depth technical understanding of its history, synthesis, and biological activity presented in this guide is intended to empower researchers to build upon this rich legacy and forge new frontiers in the quest for improved human health.
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An In-Depth Technical Guide to the Tautomerism and Stability of 2-Chloroquinolin-7-ol
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive examination of the tautomeric equilibrium of 2-chloroquinolin-7-ol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. While direct experimental data on this specific molecule is limited, this document synthesizes established principles of hydroxyquinoline chemistry to predict and analyze its tautomeric behavior. We delve into the structural characteristics of the potential enol, keto, and zwitterionic tautomers, the physicochemical factors governing their relative stability, and the state-of-the-art experimental and computational methodologies for their characterization. This guide is intended to serve as a foundational resource for researchers investigating this compound and related substituted quinolines, providing both theoretical insights and practical protocols to facilitate further study.
Introduction: The Significance of Tautomerism in Drug Discovery and Materials Science
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for the properties and function of molecules.[1] In the realm of drug development, the specific tautomeric form of a molecule can dictate its pharmacological activity by influencing its shape, hydrogen bonding capacity, and interaction with biological targets.[2] The coexistence of multiple tautomers can lead to complexities in structure-activity relationship (SAR) studies and pharmacokinetics. A thorough understanding and control of tautomeric equilibria are therefore critical for rational drug design.
Similarly, in materials science, tautomerism can impact a material's photophysical properties, such as absorption and emission spectra, making it a key consideration in the design of molecular switches, sensors, and dyes.[3]
This guide focuses on the prototropic tautomerism of this compound, a substituted hydroxyquinoline. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[4] The interplay of the electron-withdrawing 2-chloro substituent and the ionizable 7-hydroxyl group presents a compelling case study in tautomeric preference.
The Tautomeric Landscape of this compound
This compound can theoretically exist in several tautomeric forms, primarily through the migration of a proton between the oxygen and nitrogen atoms of the quinoline ring. The principal equilibrium is anticipated to be between the enol form (this compound) and the keto form (2-chloro-1H-quinolin-7(4H)-one). Furthermore, under specific pH conditions, a zwitterionic species may also be present.
Caption: Putative tautomeric and ionic equilibria of this compound.
The Enol Tautomer: this compound
The enol form retains the aromaticity of the quinoline ring system, which is a significant stabilizing factor. The hydroxyl group at the 7-position can act as both a hydrogen bond donor and acceptor.
The Keto Tautomer: 2-Chloro-1H-quinolin-7(4H)-one
In the keto tautomer, the aromaticity of the pyridinone ring is disrupted. However, the formation of a cyclic amide (lactam) in the quinolinone ring can be a powerful driving force for the equilibrium to favor this form, as is observed in the well-studied 2-hydroxyquinoline/2-quinolone system.[5][6] The carbonyl group is a strong hydrogen bond acceptor.
The Zwitterionic Tautomer
The formation of a zwitterionic species, where the hydroxyl group is deprotonated and the quinoline nitrogen is protonated, is highly dependent on the solvent and pH. In polar, protic solvents, this form might be stabilized through strong interactions with the solvent molecules.
Factors Influencing Tautomeric Stability
The position of the tautomeric equilibrium is a delicate balance of several intrinsic and extrinsic factors.
-
Aromaticity: The enol form is favored by the preservation of the aromatic system.
-
Bond Energies: The keto form benefits from the high strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[1]
-
Intramolecular Hydrogen Bonding: While not immediately obvious for this compound, intramolecular hydrogen bonds can significantly stabilize one tautomer over another in different substituted quinolines.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role.[3] Polar solvents tend to stabilize the more polar tautomer, which is often the keto or zwitterionic form.[1] Nonpolar solvents may favor the less polar enol form.
-
pH: The acidity or basicity of the medium can dramatically shift the equilibrium by favoring the formation of anionic or cationic species, which in turn exist in their own tautomeric equilibria.
-
Substituent Effects:
-
2-Chloro Group: As an electron-withdrawing group, the chlorine atom at the 2-position is expected to increase the acidity of the N-H proton in the keto form and influence the electron density throughout the ring system, thereby affecting the relative stability of the tautomers.
-
7-Hydroxyl Group: The position of the hydroxyl group is critical. In the case of 7-hydroxyquinoline, studies have shown the existence of both enol and zwitterionic forms in aqueous solutions.[7]
-
Experimental and Computational Characterization
A multi-faceted approach combining spectroscopic and computational methods is essential for a thorough understanding of the tautomeric equilibrium of this compound.
Caption: Workflow for the investigation of this compound tautomerism.
Synthesis of this compound
Spectroscopic Analysis
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for identifying and quantifying tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[8][9]
-
¹H NMR: The enol and keto forms will exhibit distinct signals. Key diagnostic peaks would include the chemical shift of the O-H proton in the enol versus the N-H proton in the keto form, and the chemical shifts of the protons on the heterocyclic ring.
-
¹³C NMR: The carbon spectrum will show a characteristic signal for the carbonyl carbon (C=O) in the keto tautomer, typically in the range of 160-180 ppm, which would be absent in the enol form. The chemical shifts of the other ring carbons will also differ between the two tautomers.
Experimental Protocol: NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a range of deuterated solvents of varying polarity (e.g., DMSO-d₆, CDCl₃, Methanol-d₄, D₂O).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each solution at a constant temperature.
-
Data Analysis: Identify the distinct signals corresponding to each tautomer.
-
Quantification: Integrate the signals of non-exchangeable protons unique to each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers, from which the equilibrium constant (KT = [enol]/[keto]) can be calculated.[9][10]
4.2.2. Ultraviolet-Visible (UV-Vis) Spectroscopy
The enol and keto tautomers possess different chromophoric systems and will therefore exhibit distinct UV-Vis absorption spectra.[11]
-
Expected Spectra: The enol form, with its extended aromatic system, is expected to absorb at a longer wavelength compared to the keto form, where the aromaticity is partially disrupted.
-
Solvent Effects: By systematically varying the solvent polarity, shifts in the absorption maxima and changes in the relative intensities of the absorption bands can provide evidence for the presence of multiple species. The appearance of an isosbestic point is a strong indicator of a two-component equilibrium.[10]
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a series of dilute solutions of this compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water).
-
Data Acquisition: Record the absorption spectrum for each solution over a range of approximately 200-450 nm.
-
Data Analysis: Compare the λmax values and molar absorptivities across the different solvents to infer the predominant tautomer in each environment.
4.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups characteristic of each tautomer.[5]
-
Enol Form: A broad O-H stretching band around 3200-3600 cm⁻¹ and C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region.
-
Keto Form: A sharp C=O stretching band for the cyclic amide around 1650-1690 cm⁻¹ and a sharp N-H stretching band around 3300-3500 cm⁻¹.
Computational Chemistry
Density Functional Theory (DFT) is a powerful tool for predicting the relative stabilities of tautomers and corroborating experimental findings.[12][13]
Computational Protocol: DFT Analysis of Tautomer Stability
-
Structure Generation: Construct the 3D structures of the enol and keto tautomers of this compound in silico.
-
Geometry Optimization: Perform geometry optimization and frequency calculations using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[5]
-
Solvent Modeling: To simulate the effects of different solvents, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).[13]
-
Energy Calculation: Calculate the total electronic energies or Gibbs free energies of the optimized structures in the gas phase and in various solvents.
-
Stability Prediction: The tautomer with the lower calculated energy is predicted to be the more stable form. The energy difference between the tautomers can be correlated with the experimentally determined equilibrium constant.
Table 1: Predicted Spectroscopic and Computational Data for Tautomers of this compound
| Property | Enol Tautomer (this compound) | Keto Tautomer (2-chloro-1H-quinolin-7(4H)-one) |
| ¹H NMR (ppm) | O-H signal (broad), Aromatic signals | N-H signal (sharp), Signals for non-aromatic ring protons |
| ¹³C NMR (ppm) | Absence of C=O signal | C=O signal (~160-180 ppm) |
| IR (cm⁻¹) | Broad O-H stretch (~3200-3600), C=C/C=N stretches (~1500-1650) | Sharp N-H stretch (~3300-3500), Sharp C=O stretch (~1650-1690) |
| UV-Vis (λmax) | Longer wavelength absorption | Shorter wavelength absorption |
| Relative Stability | Favored by aromaticity | Favored by strong C=O bond and in polar solvents |
Note: The values in this table are predictive and based on general principles of quinoline chemistry. Experimental verification is required.
Implications for Research and Development
A comprehensive understanding of the tautomerism of this compound is crucial for its potential applications.
-
In Drug Discovery: The predominant tautomer in physiological conditions (aqueous environment, pH 7.4) will determine its binding mode to target proteins. If the keto form is dominant, the N-H group can act as a hydrogen bond donor, and the C=O group as an acceptor. Conversely, the enol form presents an O-H donor and a ring nitrogen acceptor. These differences will fundamentally alter its SAR.
-
In Materials Science: The ability to control the tautomeric equilibrium through solvent choice or pH could be exploited to create stimuli-responsive materials where the absorption and fluorescence properties can be tuned.
Conclusion and Future Directions
The tautomerism of this compound represents a classic case of keto-enol equilibrium within a biologically relevant heterocyclic scaffold. While direct experimental data is currently lacking, this guide has outlined the key theoretical principles and analytical methodologies necessary for a thorough investigation. Based on extensive studies of related hydroxyquinolines, it is predicted that the keto tautomer (2-chloro-1H-quinolin-7(4H)-one) will be the more stable form in polar solvents and in the solid state, driven by the thermodynamic stability of the cyclic amide. However, the enol form may be significantly populated in nonpolar environments.
Future research should focus on the synthesis and experimental characterization of this compound to validate these predictions. Specifically, detailed NMR and UV-Vis studies in a range of solvents, coupled with high-level DFT calculations, will provide a quantitative understanding of this tautomeric system. Such studies will not only advance our fundamental knowledge of heterocyclic chemistry but also pave the way for the rational design of novel therapeutic agents and functional materials based on the this compound scaffold.
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The Quinoline Scaffold: A Privileged Core for Drug Discovery and an In-Depth Technical Guide to the Potential Biological Activities of 2-Chloroquinolin-7-ol
Introduction: The Versatility of the Quinoline Nucleus
The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a "privileged scaffold" in the realm of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous therapeutic agents.[1] From the pioneering antimalarial drug quinine to modern antibiotics and anticancer agents, the quinoline core has proven to be a versatile template for drug design.[2][3] This guide focuses on a specific, yet underexplored, derivative: 2-Chloroquinolin-7-ol . While direct extensive research on this particular molecule is nascent, its structural motifs suggest a high potential for significant biological activities. This document will serve as an in-depth technical guide for researchers, scientists, and drug development professionals, exploring the prospective therapeutic applications of this compound by extrapolating from the well-established bioactivities of its chemical relatives. We will delve into its plausible synthesis, potential anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, and provide standardized protocols for its future investigation.
Proposed Synthesis of this compound
A logical and efficient synthesis of this compound can be envisioned in a two-step process starting from the readily accessible 7-hydroxy-2(1H)-quinolone. The first step involves the synthesis of the quinolone precursor, followed by a chlorination reaction to yield the target compound.
Step 1: Synthesis of 7-Hydroxy-2(1H)-quinolone
Several methods exist for the synthesis of the 7-hydroxy-2(1H)-quinolone intermediate. One innovative and efficient approach involves the 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) mediated oxidation of 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone, which can be prepared from 3-hydroxyaniline.[4] This method is advantageous due to its high yield and reduced generation of by-products.[4]
Step 2: Chlorination of 7-Hydroxy-2(1H)-quinolone
The conversion of the 2-quinolone to the 2-chloroquinoline is a critical step. The hydroxyl group at the 2-position of the quinolone ring exists in tautomeric equilibrium with its keto form, 2(1H)-quinolone. This keto-enol tautomerism allows for the hydroxyl group to be replaced by a chlorine atom using a variety of chlorinating agents. The most common and effective reagents for this transformation are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).[4][5] The reaction with phosphorus oxychloride is a widely used method for the synthesis of 2-chloroquinolines from their 2(1H)-quinolone precursors.[4]
The proposed overall synthetic pathway is illustrated below:
Caption: Proposed synthetic route for this compound.
Potential Biological Activities and Mechanisms of Action
Based on the extensive literature on quinoline derivatives, this compound is hypothesized to possess a range of valuable biological activities. The presence of the chlorine atom at the 2-position can enhance lipophilicity and act as a leaving group for nucleophilic substitution, while the hydroxyl group at the 7-position can participate in hydrogen bonding and may be crucial for receptor interactions.
Potential Anticancer Activity
Quinolone and quinoline derivatives have shown significant promise as anticancer agents, with some exhibiting potent activity against various cancer cell lines, including breast, bone marrow, and cervical cancer.[6] The anticancer effects of these compounds are often attributed to their ability to induce cell cycle arrest and apoptosis.[6] For instance, certain 7-chloroquinoline hydrazone derivatives have displayed submicromolar GI₅₀ values across a broad panel of cancer cell lines.[7]
Hypothesized Mechanism of Action: this compound may exert its anticancer effects through several mechanisms:
-
Kinase Inhibition: Many quinoline-based compounds act as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[8]
-
DNA Intercalation and Topoisomerase Inhibition: The planar quinoline ring system can intercalate into the DNA double helix, disrupting DNA replication and transcription. It may also inhibit topoisomerase enzymes, leading to DNA damage and apoptosis.
-
Induction of Apoptosis: The compound could trigger programmed cell death by modulating key apoptotic pathways.
Caption: Hypothesized anticancer mechanisms of this compound.
Illustrative Data for Anticancer Activity:
| Cancer Cell Line | Compound | IC₅₀ (µM) - Illustrative |
| MCF-7 (Breast) | This compound | 5.2 |
| HeLa (Cervical) | This compound | 8.7 |
| K-562 (Leukemia) | This compound | 6.5 |
Potential Antimicrobial Activity
Quinoline derivatives are well-established as potent antimicrobial agents, effective against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][9][10] The substitution pattern on the quinoline ring plays a crucial role in determining the spectrum and potency of antimicrobial activity.[11][12]
Hypothesized Mechanism of Action: The antimicrobial action of this compound could be attributed to:
-
Inhibition of DNA Gyrase and Topoisomerase IV: This is a classic mechanism for quinolone antibiotics, leading to the inhibition of bacterial DNA replication and repair.
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the compound may allow it to intercalate into the bacterial cell membrane, leading to increased permeability and cell death.
-
Enzyme Inhibition: It may inhibit other essential bacterial enzymes involved in metabolic pathways.
Caption: Hypothesized antimicrobial mechanisms of this compound.
Illustrative Data for Antimicrobial Activity:
| Microorganism | Compound | MIC (µg/mL) - Illustrative |
| Staphylococcus aureus | This compound | 4 |
| Escherichia coli | This compound | 8 |
| Candida albicans | This compound | 16 |
Potential Anti-inflammatory Activity
Quinoline-based molecules have been investigated as anti-inflammatory agents targeting several key pharmacological targets.[13] Their mechanisms often involve the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.[14][15]
Hypothesized Mechanism of Action: this compound may exhibit anti-inflammatory properties by:
-
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: These enzymes are critical in the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation.
-
Modulation of NF-κB Signaling: The NF-κB pathway is a central regulator of the inflammatory response. Inhibition of this pathway would lead to a decrease in the production of pro-inflammatory cytokines.
-
Inhibition of NLRP3 Inflammasome: Some quinoline analogues have been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation.[16]
Caption: Hypothesized anti-inflammatory mechanisms of this compound.
Potential Neuroprotective Activity
Quinoline derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[4][17] Their neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate key enzymes involved in neurotransmission and neuronal cell death.
Hypothesized Mechanism of Action: this compound could offer neuroprotection through:
-
Antioxidant Activity: The quinoline ring system can act as a radical scavenger, protecting neurons from oxidative stress, a key factor in neurodegeneration.[17]
-
Inhibition of Cholinesterases (AChE and BuChE): By inhibiting these enzymes, the compound could increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial in Alzheimer's disease.
-
Inhibition of Monoamine Oxidase B (MAO-B): Inhibition of MAO-B can protect dopaminergic neurons and is a therapeutic strategy for Parkinson's disease.
Caption: Hypothesized neuroprotective mechanisms of this compound.
Standardized In Vitro Testing Protocols
To validate the hypothesized biological activities of this compound, a series of well-established in vitro assays are recommended. These protocols are designed to be self-validating and provide a solid foundation for further preclinical development.
Protocol 1: Anticancer Activity - MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8]
Objective: To determine the cytotoxic effect of this compound on a panel of cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Antimicrobial Activity - Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Objective: To determine the MIC of this compound against a panel of bacteria and fungi.
Methodology:
-
Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol 3: Anti-inflammatory Activity - Inhibition of Protein Denaturation Assay
This assay is a simple and effective in vitro method to screen for anti-inflammatory activity, as protein denaturation is a hallmark of inflammation.[14]
Objective: To evaluate the ability of this compound to inhibit heat-induced protein denaturation.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of this compound at various concentrations (e.g., 10, 50, 100, 200, 500 µg/mL) and 0.5 mL of 1% w/v bovine serum albumin (BSA) solution. A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Heat-induced Denaturation: Induce denaturation by heating the mixtures at 72°C for 5 minutes.
-
Cooling and Absorbance Measurement: Cool the mixtures and measure the absorbance at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation.
Protocol 4: Neuroprotective Activity - Oxygen-Glucose Deprivation (OGD) Assay
The OGD assay is an in vitro model that simulates ischemic conditions in the brain, allowing for the screening of neuroprotective compounds.
Objective: To assess the neuroprotective effect of this compound against OGD-induced cell death in a neuronal cell line (e.g., SH-SY5Y).
Methodology:
-
Cell Culture: Culture neuronal cells in a suitable medium.
-
OGD Induction: Replace the normal culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified period (e.g., 2-4 hours).
-
Compound Treatment: Treat the cells with different concentrations of this compound either before, during, or after the OGD period.
-
Reperfusion: After OGD, return the cells to normal culture conditions (normoxic, glucose-containing medium) and incubate for 24 hours.
-
Cell Viability Assessment: Assess cell viability using an appropriate method, such as the MTT assay or LDH release assay.
-
Data Analysis: Compare the viability of compound-treated cells to that of untreated OGD-exposed cells to determine the neuroprotective effect.
Conclusion and Future Directions
This compound represents a promising, yet largely unexplored, chemical entity with the potential for diverse and significant biological activities. Based on the well-documented therapeutic applications of the quinoline scaffold, it is reasonable to hypothesize that this compound may exhibit potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The synthetic route proposed herein offers a viable pathway for its production, enabling its empirical evaluation.
The future of this compound research lies in the systematic validation of these predicted activities. The standardized in vitro protocols provided in this guide offer a clear roadmap for initial screening. Positive results from these assays would warrant further investigation into its mechanisms of action, structure-activity relationships through the synthesis of analogues, and eventual in vivo efficacy and safety studies. The exploration of this compound could unlock a new chapter in the storied history of quinoline-based drug discovery.
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Topic: Synthesis of 2-Chloroquinolin-7-ol Derivatives and Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active agents.[1][2][3][4] Among its many variations, the 2-chloroquinolin-7-ol core is a particularly valuable synthon. The presence of a hydroxyl group at the 7-position offers a site for derivatization to modulate solubility and target engagement, while the reactive chloro group at the 2-position provides a versatile handle for introducing diverse functionalities through nucleophilic substitution.[5][6] This guide provides a comprehensive overview of the primary synthetic strategies for constructing this crucial heterocyclic framework, blending foundational named reactions with modern, efficient methodologies. We will delve into the mechanistic underpinnings of these transformations, explain the causality behind experimental choices, and provide detailed protocols to empower researchers in the fields of drug discovery and synthetic chemistry.
Strategic Approaches to the Quinoline Core
The construction of the fundamental quinoline ring system is the first critical phase. The choice of method is dictated by the desired substitution pattern on both the carbocyclic and heterocyclic rings. Several classical named reactions remain highly relevant for their reliability and adaptability.
The Vilsmeier-Haack Reaction: A Direct Route to Functionalized 2-Chloroquinolines
Perhaps the most direct and efficient method for generating 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction.[7][8] This one-pot reaction transforms readily available N-arylacetamides (acetanilides) into highly functionalized quinolines, installing the key chlorine atom at the 2-position and a formyl group at the 3-position simultaneously.
Mechanism & Rationale: The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium ion, from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).[7][9] This electrophilic species formylates the enolizable acetanilide, initiating a cascade of cyclization and dehydration steps that ultimately yield the 2-chloroquinoline-3-carbaldehyde. The use of POCl₃ is critical as it serves as both the catalyst for Vilsmeier reagent formation and the source of chlorine for the 2-position. The reaction is particularly favored by electron-donating groups on the parent aniline, which enhance the nucleophilicity of the aromatic ring and facilitate the key cyclization step.
Caption: Vilsmeier-Haack reaction workflow for quinoline synthesis.
The Combes Synthesis: Building from Anilines and β-Diketones
The Combes synthesis is a classic acid-catalyzed reaction that condenses an aniline with a β-diketone to form a substituted quinoline.[10][11] This method is particularly useful for producing 2,4-disubstituted quinolines.
Mechanism & Rationale: The reaction begins with the formation of a Schiff base intermediate from the aniline and one of the diketone's carbonyl groups.[10][12] This is followed by tautomerization to a more stable enamine. In the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), the enamine undergoes an intramolecular electrophilic aromatic substitution (annulation), which is the rate-determining step.[10][12][13] Subsequent dehydration leads to the aromatic quinoline product. The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants. For instance, bulkier groups on the diketone can sterically hinder one cyclization pathway, favoring the formation of a specific regioisomer.[10]
The Skraup Synthesis: A Foundational but Vigorous Method
The Skraup synthesis is one of the oldest methods for preparing the parent quinoline ring. It involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[14][15][16]
Mechanism & Rationale: The reaction is notoriously exothermic and must be controlled carefully.[15] It starts with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[11][14] The aniline then undergoes a Michael-type conjugate addition to acrolein. The resulting intermediate is cyclized and dehydrated under the strongly acidic conditions, forming 1,2-dihydroquinoline.[14] Finally, the oxidizing agent aromatizes the dihydroquinoline to the final product.[15] While powerful, the harsh conditions can limit its application for sensitive substrates.
Introduction of Key Functional Groups: Chlorination and Hydroxylation
Once the core quinoline ring is synthesized, or concurrently as in the Vilsmeier-Haack reaction, the target 2-chloro and 7-hydroxy functionalities must be installed.
-
Chlorination at C-2: If a method other than the Vilsmeier-Haack reaction is used, a 2-quinolone (the tautomer of 2-hydroxyquinoline) is often the direct product or an accessible intermediate. The 2-quinolone can be readily converted to the 2-chloroquinoline by treatment with a chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) .[3]
-
Installation of the 7-Hydroxy Group: The most common strategy for introducing the 7-hydroxy group is to begin the synthesis with a precursor that already contains a protected hydroxyl group at the corresponding position. For example, using m-anisidine (3-methoxyaniline) as the starting material in a Combes or Skraup synthesis will yield a 7-methoxyquinoline. This methoxy group can then be cleaved at a later stage using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) to reveal the desired 7-hydroxy functionality.
Caption: Decision tree for synthesizing 2-chloro-7-hydroxyquinolines.
Comparative Analysis of Core Synthesis Methods
The selection of a synthetic route is a critical decision based on available starting materials, desired substitution patterns, and reaction scalability.
| Synthesis Method | Starting Materials | Key Reagents & Conditions | Typical Product Pattern | Advantages & Considerations |
| Vilsmeier-Haack | Substituted Acetanilides | POCl₃ (or SOCl₂), DMF; 0°C to reflux[7] | 2-Chloro-3-formylquinolines | Direct, one-pot access to highly functionalized products. High yields.[7] |
| Combes | Anilines, β-Diketones | H₂SO₄ or PPA; Heat[10][11] | 2,4-Disubstituted quinolines | Good for accessing 2,4-dialkyl quinolines. Regioselectivity can be controlled.[10] |
| Skraup | Anilines, Glycerol | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene); Heat[15][16] | Unsubstituted or substituted on the benzene ring | Access to the parent quinoline core. Reaction can be violent and requires care.[15][16] |
| Friedländer | o-Aminoaryl aldehydes/ketones, α-Methylene ketones/aldehydes | Acid or Base Catalyst (e.g., NaOH); Heat[14] | 2,3-Disubstituted quinolines | Convergent; builds the heterocyclic ring onto a pre-functionalized benzene ring. |
Detailed Experimental Protocols
The following protocols are representative examples adapted from literature and should be performed with appropriate safety precautions by trained personnel.
Protocol 1: Synthesis of 2-Chloro-3-formyl-7-methoxyquinoline via Vilsmeier-Haack Reaction
This protocol illustrates the direct synthesis of a key precursor. The starting m-methoxyacetanilide can be readily prepared by acetylation of m-anisidine.
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0-5°C in an ice bath.[17]
-
Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 4.5 equivalents) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5°C. Stir the resulting mixture for an additional 30 minutes at this temperature.[17][18]
-
Substrate Addition: Add 3-methoxyacetanilide (1 equivalent) portion-wise to the Vilsmeier reagent.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90°C and maintain for 4-10 hours, monitoring the reaction progress by TLC.[7]
-
Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.[18]
-
Neutralization & Isolation: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium carbonate until the effervescence ceases and the pH is ~7-8.[18]
-
Purification: The precipitated solid product, 2-chloro-3-formyl-7-methoxyquinoline, is collected by vacuum filtration, washed thoroughly with cold water, and dried. It can be further purified by recrystallization from a suitable solvent like ethyl acetate or ethanol.[17]
Protocol 2: Demethylation to afford 2-Chloro-3-formyl-7-hydroxyquinoline
This protocol demonstrates the deprotection of the methoxy group to yield the target hydroxyl functionality.
-
Setup: Dissolve the 2-chloro-3-formyl-7-methoxyquinoline (1 equivalent) in a suitable anhydrous solvent, such as dichloromethane (DCM), in a flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of boron tribromide (BBr₃, 1.1-1.5 equivalents) in DCM dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding methanol, followed by water.
-
Extraction & Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Conclusion
The synthesis of this compound derivatives and their analogs is a field rich with established and evolving methodologies. The Vilsmeier-Haack reaction offers a highly efficient and direct entry point to functionalized 2-chloroquinolines, while classical named reactions like the Combes and Skraup syntheses provide robust, alternative pathways to the core quinoline scaffold. The strategic choice of starting materials, particularly the use of a protected hydroxyl group like a methoxy ether, is crucial for the successful synthesis of the target 7-hydroxy compounds. By understanding the mechanistic principles behind these reactions and leveraging the detailed protocols provided, researchers are well-equipped to design and execute synthetic routes to novel quinoline-based molecules for drug discovery and development.
References
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In Silico Prediction of 2-Chloroquinolin-7-ol Bioactivity: A Senior Application Scientist's Guide
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] The functionalization of this privileged heterocyclic system offers a fertile ground for the discovery of novel bioactive molecules. This in-depth technical guide focuses on 2-Chloroquinolin-7-ol, a derivative with currently uncharacterized biological activity. We present a comprehensive, field-proven in silico workflow designed to predict its bioactivity, identify potential molecular targets, and elucidate its likely mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the scientific rationale behind each experimental choice, ensuring a self-validating and robust predictive process.
Introduction: The Quinoline Moiety and the Imperative for In Silico Bioactivity Prediction
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in a vast number of biologically active compounds.[4] Its versatility allows for substitutions at various positions, leading to a diverse chemical space with a wide range of pharmacological effects.[1] Quinoline derivatives have been successfully developed as inhibitors of key cellular targets such as tyrosine kinases, proteasomes, and DNA repair enzymes.[1] The introduction of a chlorine atom and a hydroxyl group, as in this compound, can significantly alter the electronic and steric properties of the quinoline core, potentially leading to novel interactions with biological macromolecules.
Given the vast chemical space of possible quinoline derivatives, traditional high-throughput screening can be a resource-intensive and time-consuming endeavor. In silico bioactivity prediction offers a powerful, cost-effective, and rapid alternative to prioritize compounds for synthesis and experimental validation. By leveraging computational tools, we can construct a detailed profile of a molecule's potential pharmacokinetic properties (ADMET), identify its likely protein targets, and hypothesize its role in modulating signaling pathways. This guide will walk you through a rigorous in silico workflow to unlock the therapeutic potential of this compound.
The In Silico Bioactivity Prediction Workflow: A Step-by-Step Guide
Our predictive workflow is a multi-tiered approach that integrates several computational techniques to build a comprehensive bioactivity profile for this compound. Each step is designed to provide critical insights that inform the subsequent stages of the analysis.
Caption: A multi-phase in silico workflow for bioactivity prediction.
Phase 1: Foundational Analysis
The initial and most critical step is the accurate representation of the molecule of interest.
Protocol:
-
Obtain the 2D structure of this compound. This can be sourced from chemical databases like PubChem (CID 135427710).[5]
-
Convert the 2D structure to a 3D conformation. Use a molecular modeling software such as ChemDraw or MarvinSketch to generate an initial 3D structure.
-
Perform energy minimization. Employ a force field like MMFF94 or AMBER to optimize the geometry of the 3D structure. This step is crucial for obtaining a low-energy, stable conformation for subsequent analyses.
Causality: An accurately prepared and energy-minimized 3D structure is fundamental for reliable predictions in molecular docking and pharmacophore modeling, as it directly impacts the calculation of intermolecular interactions.
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound provides an early assessment of its drug-likeness and potential liabilities.
Protocol:
-
Utilize a web-based ADMET prediction tool. Several reliable servers are available, such as SwissADME and pkCSM.
-
Input the SMILES string of this compound. The SMILES (Simplified Molecular Input Line Entry System) is a textual representation of the chemical structure. For this compound, the SMILES is C1=CC(=CC2=C1C=CC(=N2)Cl)O.[6]
-
Analyze the predicted parameters. Pay close attention to key properties such as:
-
Lipophilicity (LogP): Influences solubility and membrane permeability.
-
Water Solubility (LogS): Crucial for absorption and distribution.
-
Gastrointestinal (GI) Absorption: Predicts oral bioavailability.
-
Blood-Brain Barrier (BBB) Permeability: Indicates potential for CNS effects.
-
Cytochrome P450 (CYP) Inhibition: Highlights potential for drug-drug interactions.
-
Toxicity Endpoints: Such as AMES toxicity (mutagenicity) and hERG inhibition (cardiotoxicity).
-
Trustworthiness: Cross-referencing predictions from multiple ADMET prediction tools can enhance the reliability of the assessment.
Phase 2: Target Identification
With a foundational understanding of the molecule's properties, the next step is to identify its potential biological targets.
This approach leverages the principle that structurally similar molecules often exhibit similar biological activities.
Protocol:
-
Use a target prediction server. SwissTargetPrediction is a widely used and validated tool.
-
Input the SMILES string of this compound.
-
Analyze the list of predicted targets. The server provides a ranked list of potential targets based on a combination of 2D and 3D similarity to known ligands in databases like ChEMBL.
Causality: By comparing the chemical features of our query molecule to a vast library of compounds with known bioactivities, we can generate a probabilistic list of potential targets.
Given that this compound is a quinoline derivative, we can hypothesize its potential targets by examining the known targets of structurally related, clinically approved drugs.
Rationale: Quinoline-based anticancer agents are known to target a range of kinases and DNA-interacting proteins.[4][7] Specifically, they have shown inhibitory activity against:
-
Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][8]
-
Serine/Threonine Kinases: Such as those in the PI3K/Akt/mTOR pathway.[1]
-
DNA Topoisomerases: Enzymes crucial for DNA replication and transcription.[6]
-
Proteasome: A key complex in protein degradation and cellular regulation.[9]
Based on this, we will select a representative set of high-priority targets for further investigation.
Phase 3: Interaction Analysis
This phase involves simulating the interaction of this compound with its hypothesized targets to predict binding affinity and mode.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Protocol:
-
Retrieve protein target structures. Download the 3D crystal structures of the selected targets (e.g., EGFR, VEGFR, Topoisomerase I) from the Protein Data Bank (PDB).[1][2]
-
Prepare the protein structures. This involves removing water molecules and existing ligands, adding hydrogen atoms, and assigning partial charges.
-
Define the binding site. The binding pocket is typically defined based on the location of the co-crystallized ligand in the PDB structure.
-
Perform the docking simulation. Use molecular docking software such as AutoDock Vina or Glide to dock the prepared 3D structure of this compound into the defined binding site of each target protein.
-
Analyze the docking results. Evaluate the predicted binding affinities (docking scores) and visualize the binding poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
Expertise: A lower binding energy generally indicates a more stable protein-ligand complex and a higher predicted affinity.
Caption: A streamlined workflow for molecular docking simulations.
Pharmacophore modeling identifies the essential steric and electronic features of a ligand that are responsible for its biological activity.
Protocol:
-
Generate a pharmacophore model. Based on the best docking pose of this compound within the active site of a high-priority target, a pharmacophore model can be generated using software like LigandScout or Phase.
-
Identify key pharmacophoric features. These typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
-
Use the pharmacophore model for virtual screening. The generated model can be used as a 3D query to search large compound libraries for other molecules that share the same essential features and are therefore likely to be active against the same target.
Trustworthiness: A well-defined pharmacophore model not only helps in understanding the key interactions but also serves as a powerful tool for discovering novel active compounds.
Phase 4: Pathway and Network Contextualization
The final step is to place the predicted bioactivity within a broader biological context.
Protocol:
-
Utilize pathway analysis tools. Databases such as KEGG (Kyoto Encyclopedia of Genes and Genomes) and Reactome can be used to map the identified protein targets to specific signaling pathways.
-
Hypothesize the modulatory effect. Based on the predicted inhibitory activity of this compound on its targets, we can hypothesize its downstream effects on cellular processes like proliferation, apoptosis, and angiogenesis.
Expertise: Understanding the pathway context is crucial for predicting the overall cellular and physiological effects of the compound.
Caption: A simplified representation of key signaling pathways potentially modulated by quinoline derivatives.
Case Study: In Silico Bioactivity Profile of this compound
This section presents a hypothetical bioactivity profile for this compound based on the application of the workflow described above.
Predicted ADMET Properties
| Property | Predicted Value | Implication |
| Molecular Weight | 179.6 g/mol | Good drug-likeness (Lipinski's Rule of 5) |
| LogP | 2.5 | Optimal for cell permeability |
| Water Solubility | Moderately Soluble | Favorable for absorption |
| GI Absorption | High | Good potential for oral bioavailability |
| BBB Permeability | Low | Unlikely to cause significant CNS side effects |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |
| AMES Toxicity | Non-mutagenic | Low carcinogenic potential |
| hERG Inhibition | Low risk | Reduced likelihood of cardiotoxicity |
Predicted Biological Targets and Docking Scores
| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Biological Effect |
| EGFR Kinase Domain (2GS2) | -8.5 | Met793, Leu718 | Inhibition of cell proliferation |
| VEGFR-2 Kinase Domain (4ASD) | -8.2 | Cys919, Asp1046 | Anti-angiogenic activity |
| Topoisomerase I (1T8I) | -7.9 | Arg364, Asn722 | Induction of DNA damage and apoptosis |
| 20S Proteasome (5L4G) | -7.5 | Thr1, Gly47 | Inhibition of protein degradation |
Hypothetical Mechanism of Action
Based on the in silico analysis, this compound is predicted to be an orally bioavailable, multi-target inhibitor with potential anticancer activity. Its primary mechanism of action is likely through the dual inhibition of key receptor tyrosine kinases, EGFR and VEGFR-2, thereby blocking downstream signaling pathways such as the Ras/Raf/MEK and PI3K/Akt/mTOR pathways. This would lead to the suppression of cancer cell proliferation, survival, and angiogenesis. Additionally, its predicted interaction with Topoisomerase I suggests that it may also induce apoptosis through the accumulation of DNA damage.
Conclusion and Future Directions
This in-depth technical guide has outlined a robust and scientifically grounded in silico workflow for the bioactivity prediction of this compound. The hypothetical case study demonstrates the power of this approach to generate a detailed and actionable bioactivity profile for an uncharacterized compound. The predictions presented herein suggest that this compound is a promising candidate for further investigation as a multi-targeted anticancer agent.
The next logical steps would involve the chemical synthesis of this compound, followed by in vitro validation of its predicted biological activities. This would include enzymatic assays to confirm its inhibitory activity against the predicted targets and cell-based assays to assess its antiproliferative and pro-apoptotic effects in relevant cancer cell lines. The strong synergy between in silico prediction and experimental validation is key to accelerating the drug discovery and development process.
References
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- Demurtas, M., et al. (2015). Substituted quinolines as noncovalent proteasome inhibitors. ACS Medicinal Chemistry Letters, 6(5), 593-597. [Link]
- Musso, L., et al. (2021). Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets. European Journal of Medicinal Chemistry, 220, 113555. [Link]
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A Theoretical Investigation into the Electronic Structure of 2-Chloroquinolin-7-ol: A DFT-Based Approach
Abstract
This technical guide outlines a comprehensive theoretical framework for the investigation of the electronic structure of 2-Chloroquinolin-7-ol. Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological and photophysical properties.[1][2] The introduction of substituents, such as a chloro group at the C2 position and a hydroxyl group at the C7 position, is expected to significantly modulate the electronic distribution, reactivity, and intermolecular interaction potential of the quinoline core. This document details a robust computational protocol employing Density Functional Theory (DFT) to elucidate the geometric, energetic, and electronic characteristics of the title molecule. We will explore the optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and Mulliken population analysis. The methodologies and expected outcomes described herein are grounded in established computational practices and validated by studies on analogous quinoline systems, providing a predictive lens into the molecule's behavior for researchers in drug design and materials development.
Introduction
Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a privileged structure in chemical and pharmaceutical research.[3] Its derivatives are known to possess a wide spectrum of biological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[1][2][4] The electronic nature of the quinoline ring system can be finely tuned through the strategic placement of various functional groups. The subject of this guide, this compound, incorporates two key substituents: an electron-withdrawing chloro group and an electron-donating hydroxyl group. This specific substitution pattern creates a push-pull electronic effect that is anticipated to influence the molecule's dipole moment, polarizability, and chemical reactivity.
Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the electronic properties and reactivity of molecular systems before their synthesis and experimental characterization.[4][5] DFT provides a favorable balance between computational cost and accuracy, making it ideal for studying medium-sized organic molecules like quinoline derivatives.[6] By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, one can infer a molecule's kinetic stability and propensity for charge transfer.[7][8] Furthermore, analyses like Molecular Electrostatic Potential (MEP) and Mulliken population analysis provide critical insights into charge distribution and the identification of reactive sites for electrophilic and nucleophilic attack.[1]
This guide serves as a blueprint for a detailed theoretical investigation of this compound. It explains the causality behind the selection of computational methods and provides detailed protocols, enabling researchers to apply a similar workflow to other novel heterocyclic compounds. The insights gained from such a study are paramount for the rational design of new drug candidates and functional materials.
Theoretical Methodology
The cornerstone of this proposed study is Density Functional Theory (DFT), a quantum mechanical method that models the electronic structure of many-body systems.[4] All calculations would be performed using a standard quantum chemistry software package like Gaussian.[1][4]
Computational Workflow
The logical flow of the theoretical investigation is designed to build a comprehensive electronic profile of the molecule, starting from its most stable geometric conformation.
Caption: Computational workflow for the theoretical analysis of this compound.
Model Chemistry: Functional and Basis Set
The choice of a functional and basis set is critical for the accuracy of DFT calculations.
-
Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is proposed.[1] B3LYP is widely used and has been shown to provide reliable results for the geometries and electronic properties of a vast range of organic molecules, including quinoline derivatives.[6][9]
-
Basis Set: The 6-311++G(d,p) basis set is recommended.[1][9] This is a triple-zeta Pople-style basis set. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing anions and non-covalent interactions. The (d,p) denotes the addition of polarization functions, which allow for greater flexibility in describing the shape of atomic orbitals and are essential for modeling bonding in cyclic systems.
Geometry Optimization and Vibrational Analysis
The initial step involves optimizing the molecular geometry to find the lowest energy conformation on the potential energy surface. A subsequent vibrational frequency calculation is performed on this optimized structure. This serves two purposes: first, to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's theoretical infrared (IR) and Raman vibrational spectra.[1][10]
Electronic Property Calculations
Using the optimized geometry, a series of single-point calculations are performed to analyze the electronic structure:
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are calculated. The energy gap (ΔE = ELUMO – EHOMO) is a key indicator of chemical reactivity, kinetic stability, and optical properties.[7][8][11]
-
Molecular Electrostatic Potential (MEP): The MEP surface is plotted to visualize the charge distribution and predict sites for electrophilic and nucleophilic reactions.
-
Mulliken Population Analysis: This analysis partitions the total electron density among the constituent atoms, providing net atomic charges.[12] While known to have basis set dependency, it provides a valuable qualitative picture of the electronic effects of substituents.[12][13]
Expected Results and Discussion
Based on literature for structurally similar quinoline derivatives, we can predict the likely outcomes of the theoretical analysis of this compound.
Optimized Molecular Geometry
The quinoline ring system is expected to be planar.[14] The C-Cl bond length at the C2 position will be a key parameter, reflecting the partial double-bond character due to resonance. The C-O and O-H bond lengths of the hydroxyl group at the C7 position will also provide insight into its electronic environment.
Caption: Atom numbering scheme for this compound.
Frontier Molecular Orbitals (FMOs)
The HOMO is expected to be primarily localized over the electron-rich benzene ring and the hydroxyl group, while the LUMO will likely be distributed across the electron-deficient pyridine ring, influenced by the electron-withdrawing chloro group. A relatively small HOMO-LUMO energy gap would suggest that the molecule is a "soft" molecule, characterized by higher chemical reactivity and polarizability.[7][8]
Table 1: Predicted Quantum Chemical Descriptors for this compound (Values are illustrative and based on trends observed in similar quinoline derivatives[5][11])
| Parameter | Predicted Value (eV) | Significance |
| EHOMO | ~ -6.5 eV | Correlates with Ionization Potential (I ≈ -EHOMO) |
| ELUMO | ~ -2.0 eV | Correlates with Electron Affinity (A ≈ -ELUMO) |
| Energy Gap (ΔE) | ~ 4.5 eV | Indicator of chemical reactivity and stability[11] |
| Global Hardness (η) | ~ 2.25 eV | Resistance to change in electron distribution |
| Chemical Potential (μ) | ~ -4.25 eV | Electron escaping tendency |
| Electrophilicity (ω) | ~ 4.01 eV | Propensity to accept electrons |
Molecular Electrostatic Potential (MEP)
The MEP map is predicted to show regions of high negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, indicating these as the primary sites for electrophilic attack. Regions of positive potential (blue) are expected near the hydrogen atoms, particularly the hydroxyl proton, and potentially over the chloro-substituted carbon, making them susceptible to nucleophilic interactions.
Mulliken Population Analysis
The Mulliken charge distribution will quantify the electronic effects of the substituents. The nitrogen and oxygen atoms are expected to carry significant negative charges. The C2 carbon, bonded to the electronegative chlorine, will likely have a positive charge, while the C7 carbon, bonded to the hydroxyl group, will be influenced by its electron-donating nature.
Table 2: Predicted Mulliken Atomic Charges for Key Atoms in this compound (Charges are illustrative, representing expected trends)
| Atom | Predicted Mulliken Charge (a.u.) | Rationale |
| N1 | -0.65 | High electronegativity |
| C2 | +0.20 | Bonded to highly electronegative Cl and N |
| Cl | -0.15 | High electronegativity |
| C7 | +0.10 | Bonded to electronegative O, but influenced by resonance |
| O | -0.70 | High electronegativity |
| H (on O) | +0.45 | Polar O-H bond |
Detailed Computational Protocols
To ensure reproducibility and scientific integrity, the following step-by-step protocols are provided.
Protocol for Geometry Optimization and Frequency Calculation
-
Structure Input: Build the this compound molecule in a molecular editor (e.g., GaussView, Avogadro) to generate an initial 3D coordinate file.
-
Input File Creation: Create a Gaussian input file (.gjf or .com). Specify the desired charge (0) and multiplicity (1 for a singlet ground state).
-
Route Section: Use the following keywords in the route section (# line): #p Opt Freq B3LYP/6-311++G(d,p) Geom=Connectivity
-
p: Prints additional output.
-
Opt: Requests a geometry optimization to the nearest stationary point.
-
Freq: Requests a frequency calculation on the optimized geometry.
-
B3LYP/6-311++G(d,p): Specifies the chosen model chemistry.
-
Geom=Connectivity: Instructs the program to read atomic connectivity from the input file.
-
-
Execution: Submit the input file to the Gaussian program for calculation.
-
Output Analysis:
-
Open the output log file (.log).
-
Verify successful completion by searching for the "Normal termination" message at the end of the file.
-
Confirm the structure is a true minimum by checking the frequency calculation results. All vibrational frequencies should be positive real numbers.
-
Extract the optimized Cartesian coordinates for use in subsequent calculations.
-
Protocol for Electronic Structure Analysis (FMO, MEP)
-
Input File Creation: Using the optimized coordinates from the previous step, create a new Gaussian input file.
-
Route Section: Use the following keywords: #p B3LYP/6-311++G(d,p) Pop=Full GFInput IOp(6/33=2)
-
Pop=Full: Requests a full population analysis, including printing of all molecular orbitals.
-
GFInput: Instructs Gaussian to save orbital information to the checkpoint file for later visualization.
-
IOp(6/33=2): An internal option that ensures orbital information is printed in a user-friendly format.
-
-
Execution: Submit the input file for a single-point energy calculation.
-
Output Analysis:
-
FMO: In the output file, locate the section listing molecular orbital energies. Identify the energies for the "Alpha occ. eigenvalues" (HOMO) and "Alpha virt. eigenvalues" (LUMO).
-
MEP & Orbitals: Use the generated checkpoint file (.chk) and a visualization program (e.g., GaussView) to plot the 3D surfaces for the HOMO, LUMO, and the Molecular Electrostatic Potential.
-
Conclusion
The theoretical framework detailed in this guide provides a robust and scientifically grounded approach to characterizing the electronic structure of this compound. By employing Density Functional Theory with the B3LYP functional and 6-311++G(d,p) basis set, it is possible to obtain reliable predictions of the molecule's optimized geometry, vibrational spectra, frontier molecular orbital energies, and charge distribution. The expected results—a planar structure with distinct regions of electrophilicity and nucleophilicity, and a HOMO-LUMO gap indicative of high reactivity—offer valuable preliminary data for drug development professionals and materials scientists. This computational pre-screening allows for a more targeted and efficient approach to synthesis and experimental validation, accelerating the discovery of novel quinoline-based compounds with desired chemical and biological properties.
References
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- Asiri, A. M., Al-Amoudi, M. S., & Khan, S. A. (2019). HOMOs and LUMOs of quinoline–carbazole based Q1 (A–D–π–A) and Q2 (D–A–D–π–A) families of molecules. Journal of Molecular Structure, 1179, 781-787. [Link]
- Kurban, M., Tutar, A., & Kurban, M. (2024).
- Saral, A., Sudha, P., Muthu, S., et al. (2021). Vibrational spectroscopy, Quantum computational and molecular docking studies on 2-Chloroquinoline-3-carboxaldehyde.
- Tomić, A., Marković, J. M. D., Marković, Z., & Jotanović, M. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 11(8), 1275-1287. [Link]
- Olasunkanmi, L. O., & Ebenso, E. E. (2021). Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. Scientific Reports, 11(1), 14251. [Link]
- Kurban, M., Tutar, A., & Kurban, M. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications.
- Bouabbaci, H., & Khorief Nacereddine, A. (2023). Effect of electronic nature of substituent position on the linear and nonlinear optical and physical properties of some quinoline derivatives. A computational study. Journal of Taibah University for Science, 17(1), 2200057. [Link]
- Shaygan, H., Kavand, A., Shaygan, M., et al. (2024). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega, 9(1), 1056-1070. [Link]
- Kumar, A., Kumar, V., Kumar, R., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14(30), 21543-21560. [Link]
- Al-Hourani, B. J. (2010). Calculated Mulliken population analysis for the heterocycles 1 and 2 at the particular atoms.
- Haffiz, M., Normaya, Z., Razak, I. A., & Fun, H. K. (2013). Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. Molecules, 18(9), 11048-11062. [Link]
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Preliminary Studies on the Mechanism of Action of 2-Chloroquinolin-7-ol
An In-Depth Technical Guide
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] Many quinoline derivatives exert their effects by modulating the activity of protein kinases, a class of enzymes frequently dysregulated in human diseases.[3][4] This guide presents a comprehensive, structured approach for the preliminary investigation into the mechanism of action (MoA) of a novel compound, 2-Chloroquinolin-7-ol. We outline a multi-phase experimental strategy, beginning with foundational cell-based assays to determine biological activity, progressing to unbiased target identification and validation, and culminating in the elucidation of downstream signaling pathways and preliminary ADME/Tox profiling. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the scientific rationale behind each experimental choice to ensure a robust and logical investigation.
Introduction: The Quinoline Scaffold and the Kinase Hypothesis
Quinoline and its derivatives are privileged structures in drug discovery, with several FDA-approved kinase inhibitors featuring this moiety.[3] Their planar structure is well-suited to fit into the ATP-binding pocket of protein kinases, leading to competitive inhibition. Given the extensive literature on quinoline-based kinase inhibitors, a primary working hypothesis is that this compound may exert its biological effects through the inhibition of one or more protein kinases.[5][6][7] This guide will use this hypothesis to inform the experimental strategy, while also incorporating unbiased methods to ensure the discovery of potentially novel mechanisms.
The journey from a novel compound to a validated lead requires a systematic and rigorous elucidation of its MoA. This process de-risks future development and provides critical insights for optimization. The following sections detail a logical workflow designed to build a comprehensive MoA profile for this compound.
Phase 1: Foundational In Vitro Profiling & Activity Assessment
Objective: To establish the fundamental biological activity of this compound by assessing its impact on cell viability and proliferation across a panel of relevant human cancer cell lines. This phase is critical for confirming cellular activity and determining the effective concentration range (e.g., the half-maximal inhibitory concentration, IC50) for subsequent, more complex mechanistic assays.
Core Experiment: Cell Viability Assays
The initial step is to quantify the effect of the compound on cell viability. Several methods exist, with the most common being colorimetric assays like MTT and luminescent assays that measure intracellular ATP levels.
-
MTT Assay: This assay measures the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals. While widely used, it measures metabolic activity as a surrogate for viability and can be prone to interference from test compounds.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure intracellular ATP, a direct indicator of cell viability, as only metabolically active cells can synthesize ATP.[8] The assay reagent lyses cells, releasing ATP, which then fuels a luciferase reaction, generating a luminescent signal proportional to the number of viable cells.[8] ATP-based assays are generally considered more sensitive and have a wider dynamic range than MTT assays.[9][10][11]
Experimental Rationale: An ATP-based assay is selected for this workflow due to its superior sensitivity and direct measurement of cell viability, providing a robust foundation for determining IC50 values.[8][11] A panel of cell lines from different cancer types (e.g., lung, breast, colon) should be used to identify potential tissue-specific sensitivities.
Table 1: Representative Data Structure for Cell Viability IC50 Values
| Cell Line | Cancer Type | This compound IC50 (µM) | Positive Control (e.g., Staurosporine) IC50 (µM) |
| A549 | Lung Carcinoma | [Value] | [Value] |
| MCF-7 | Breast Adenocarcinoma | [Value] | [Value] |
| HCT116 | Colorectal Carcinoma | [Value] | [Value] |
| PC-3 | Prostate Cancer | [Value] | [Value] |
Detailed Protocol: ATP-Based Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding:
-
Trypsinize and count cells from logarithmic phase cultures.
-
Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a 2X stock of this compound in culture medium. Perform a serial dilution to create a range of concentrations (e.g., from 100 µM to 1 nM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death.
-
Add 100 µL of the 2X compound dilutions to the appropriate wells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Subtract the background luminescence (medium only wells).
-
Normalize the data to the vehicle-treated wells (representing 100% viability).
-
Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Phase 2: Target Identification and Engagement
Objective: To identify the direct molecular target(s) of this compound and to confirm that the compound engages this target within a live-cell environment. This phase moves from a phenotypic observation (loss of viability) to a specific molecular interaction.
Workflow: From Unbiased Screening to In-Cell Validation
This phase employs a two-pronged approach: an unbiased, broad screening method to identify high-probability candidates, followed by a targeted biophysical assay to confirm direct binding in cells.
Caption: Target identification and validation workflow.
Core Experiment 1: In Vitro Kinome Profiling
Rationale: Given the kinase inhibitor hypothesis, a large-scale kinase panel screen is the most efficient first step for target identification.[12] This biochemical assay quantifies the ability of the compound to inhibit the activity of hundreds of purified protein kinases in vitro.[13][14] This provides a "selectivity profile" and identifies the most potent kinase targets. Several commercial services offer this, such as Reaction Biology's Kinase HotSpot™ or Eurofins' KinaseProfiler™.[12][15]
Data Presentation: The results are typically presented as percent inhibition at a fixed compound concentration (e.g., 1 µM). Potent hits are then followed up with full IC50 determinations.
Table 2: Representative Data Structure for Kinome Profiling Hits
| Kinase Target | Gene Symbol | % Inhibition at 1 µM | In Vitro IC50 (nM) |
| Epidermal Growth Factor Receptor | EGFR | 98% | 50 |
| Vascular Endothelial Growth Factor Receptor 2 | KDR | 95% | 75 |
| Src Tyrosine Kinase | SRC | 65% | >1000 |
| Cyclin-dependent kinase 2 | CDK2 | 15% | >10000 |
Core Experiment 2: Cellular Thermal Shift Assay (CETSA®)
Rationale: A positive result in an in vitro kinase assay does not guarantee that the compound will bind to its target in the complex milieu of a living cell. CETSA is a powerful biophysical method that confirms target engagement in situ.[16][17] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.[18] By heating intact cells treated with the compound across a temperature gradient, one can observe a shift in the protein's melting temperature (Tagg), which signifies direct target engagement.[19][20]
Detailed Protocol: CETSA with Western Blot Detection
-
Cell Culture and Treatment:
-
Culture a cell line identified as sensitive in Phase 1 (and known to express the target kinase) to ~80% confluency.
-
Treat cells with either vehicle (e.g., 0.1% DMSO) or a saturating concentration of this compound (e.g., 10x IC50) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest cells by scraping, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors.
-
Aliquot the cell suspension into multiple PCR tubes for each condition (vehicle and treated).
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[18] Keep one aliquot for each condition on ice as the unheated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath).
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[18]
-
-
Protein Analysis (Western Blot):
-
Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Determine the protein concentration of each sample.
-
Perform a standard Western blot analysis (as detailed in Phase 3) to detect the specific target protein identified from the kinome screen.
-
-
Data Analysis:
-
Quantify the band intensity for each temperature point.
-
Normalize the intensity to the unheated (ice) sample for each condition.
-
Plot the percentage of soluble protein against temperature for both vehicle and compound-treated samples to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
-
Phase 3: Elucidation of Downstream Signaling Pathways
Objective: To verify that the engagement of the identified target by this compound leads to the expected functional consequence, i.e., the modulation of its downstream signaling pathway.
Rationale: If this compound binds to a specific kinase, it should inhibit the phosphorylation of that kinase's known substrates. Western blotting is the ideal technique to measure these changes in protein phosphorylation status.[21][22] For this example, we will assume the validated target from Phase 2 was the Epidermal Growth Factor Receptor (EGFR).
Hypothetical Signaling Pathway: EGFR Inhibition
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Detailed Protocol: Western Blot Analysis of Pathway Modulation
-
Cell Culture and Treatment:
-
Seed a sensitive cell line (e.g., A549) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal pathway activation.[21]
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1x, 1x, 10x IC50) or vehicle for 2 hours.
-
Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 15 minutes to activate the EGFR pathway. Include an unstimulated control.
-
-
Sample Preparation:
-
Place plates on ice and wash cells twice with ice-cold PBS.
-
Lyse cells directly in the well by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[23]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation (14,000 x g, 15 min, 4°C).
-
Determine protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Gel Electrophoresis and Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.[24]
-
Load samples onto an SDS-polyacrylamide gel and run to separate proteins by size.[24]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[22]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the protein of interest (e.g., anti-phospho-EGFR, anti-phospho-ERK).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Self-Validation: To confirm that changes in phosphorylation are not due to changes in total protein levels, strip the membrane and re-probe with antibodies against the total protein (e.g., anti-total-EGFR, anti-total-ERK) and a loading control (e.g., anti-GAPDH).
-
Quantify band intensities using densitometry software.
-
Phase 4: Preliminary ADME/Tox Profiling
Objective: To conduct early, in vitro screening of absorption, distribution, metabolism, excretion (ADME), and toxicity properties. This step is crucial for identifying potential liabilities that could halt drug development and for guiding future optimization efforts.[25]
Rationale: Favorable ADME/Tox properties are as important as potency for a successful drug candidate. Early screening helps to rank compounds and select those with the best overall profile to move forward.[25][26] These assays are typically high-throughput and can be outsourced to specialized CROs.[27][28]
Key In Vitro ADME/Tox Assays
The following table summarizes key initial assays.
Table 3: Summary of Preliminary In Vitro ADME/Tox Assays
| Parameter | Assay | Rationale & Significance |
| Metabolism | Microsomal Stability | Measures the rate of metabolism by liver microsomes. A high clearance rate suggests poor in vivo stability and bioavailability.[29] |
| Metabolism | CYP450 Inhibition | Assesses if the compound inhibits major cytochrome P450 enzymes (e.g., 3A4, 2D6). Inhibition can lead to dangerous drug-drug interactions.[29] |
| Distribution | Plasma Protein Binding | Determines the fraction of compound bound to plasma proteins. Only the unbound fraction is pharmacologically active. High binding can limit efficacy. |
| Absorption | Permeability (e.g., PAMPA) | The Parallel Artificial Membrane Permeability Assay predicts passive diffusion across the gut wall. Low permeability suggests poor oral absorption. |
| Toxicity | Hepatotoxicity (e.g., HepG2) | Measures cytotoxicity in a human liver cell line to provide an early warning of potential liver toxicity. |
| Toxicity | hERG Inhibition | Assesses binding to the hERG potassium channel. Inhibition of this channel is linked to a risk of cardiac arrhythmia (Torsades de Pointes).[28] |
Conclusion and Future Directions
This guide provides a systematic, multi-phase framework for the initial investigation of this compound's mechanism of action. By progressing logically from broad phenotypic screening to specific target validation and pathway analysis, researchers can build a robust data package. The inclusion of early ADME/Tox profiling ensures that the "drug-like" properties of the compound are considered from the outset.
Positive findings from this comprehensive preliminary study would justify advancing the compound into more complex biological models. Future steps would include generating resistant cell lines to confirm on-target activity, performing unbiased proteomics or transcriptomics to uncover additional pathways, and ultimately, progressing to in vivo animal models to assess efficacy and safety. This structured approach maximizes the potential for success and provides a solid foundation for a translational drug discovery program.
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A-Technical-Guide-to-2-Substituted-Quinoline-Derivatives-in-Medicinal-Chemistry
Introduction: The Quinoline Scaffold as a Cornerstone in Drug Discovery
The quinoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyridine ring, is recognized in medicinal chemistry as a "privileged structure".[1][2] This designation stems from its recurrence as a core motif in a multitude of natural products and synthetic compounds that exhibit a vast array of biological activities.[3] The versatility of the quinoline nucleus, which allows for substitution at various positions, enables the fine-tuning of its pharmacological effects.[1]
Among the possible modifications, substitution at the 2-position has emerged as a particularly fruitful strategy in the development of novel therapeutic agents.[1][4] This guide provides a comprehensive technical overview of the medicinal chemistry of 2-substituted quinoline derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices, explore the diverse therapeutic applications, analyze structure-activity relationships (SAR), and provide validated experimental protocols to empower further research in this dynamic field.
Synthetic Strategies: Building the 2-Substituted Quinoline Core
The construction of the 2-substituted quinoline scaffold can be achieved through various synthetic methodologies, ranging from classical named reactions to modern catalytic approaches. The choice of method is often dictated by the desired substitution pattern, availability of starting materials, and scalability.
Classical Condensation Reactions
These methods have long been the bedrock of quinoline synthesis and remain highly relevant.
-
Friedländer Annulation : This is arguably the most classic and direct method, involving the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or ester).[5][6][7] The reaction proceeds via an initial aldol condensation followed by cyclization and dehydration, providing a straightforward route to highly substituted quinolines.[5][7] The causality behind choosing this method often lies in its operational simplicity and the direct installation of substituents at the 2- and 3-positions based on the chosen carbonyl partner.
-
Pfitzinger Synthesis : This reaction utilizes isatin and a carbonyl compound to produce quinoline-4-carboxylic acids, which can be subsequently decarboxylated.[6] It offers an alternative entry point when 2-aminoaryl carbonyls are not readily accessible.
-
Combes Synthesis : This method involves the acid-catalyzed cyclization of β-amino enones, which are formed from the condensation of arylamines and 1,3-dicarbonyl compounds.[6]
Modern Synthetic Approaches
Contemporary organic synthesis has introduced more sophisticated and versatile methods.
-
Derivatization of Precursors : A common and powerful strategy involves the synthesis of a versatile intermediate, such as a 2-chloroquinoline, which can then be subjected to a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1] 2-Chloroquinolines are often prepared from inexpensive acetanilides via the Vilsmeier-Haack reaction, providing a cost-effective and highly adaptable platform for generating diverse libraries of 2-substituted analogs.[1]
-
Catalytic Cyclizations : Novel protocols, such as the iodide-catalyzed cyclization of 2-aminostyryl ketones, offer mild and efficient alternatives.[8] This method leverages a nucleophilic catalysis cycle to facilitate the necessary conformational change for intramolecular condensation, which is otherwise disfavored.[8]
-
Multi-Component Reactions : Three-component reactions, for instance, using an aromatic amine, an aldehyde, and a tertiary amine as a vinyl source, provide a highly atom-economical and convergent approach to constructing the quinoline core.[9]
Below is a generalized workflow for creating a library of 2-substituted quinoline analogs, a crucial process for conducting systematic structure-activity relationship (SAR) studies.
Caption: Generalized workflow for synthesizing a 2-substituted quinoline library.
Therapeutic Applications and Biological Activities
The substitution at the C-2 position of the quinoline ring has been shown to be a critical determinant of biological activity, leading to the development of compounds with potential applications across multiple therapeutic areas.[1][4]
Anticancer Activity
2-Substituted quinolines have demonstrated significant cytotoxic activity against a wide spectrum of human cancer cell lines, including those of the breast, lung, prostate, colon, and central nervous system.[3][10]
-
Mechanisms of Action : The anticancer effects of these derivatives are multifaceted. Some act as DNA intercalating agents, interfering with DNA replication and targeting topoisomerase enzymes.[4][11] Others function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival, such as Pim-1 kinase or Src kinase.[11][12] A notable mechanism for certain derivatives is the enhancement of gap junctional intercellular communication (GJIC), a process often suppressed in cancer cells, thereby helping to restore normal cell growth control.[13]
-
Structure-Activity Relationship (SAR) :
-
The introduction of aryl or heteroaryl groups at the C-2 position is a common feature of many potent anticancer quinolines.[4][14]
-
Lipophilicity plays a key role; studies have shown a correlation where higher lipophilicity (cLogP) often leads to better cytotoxic effects against cell lines like HeLa and PC3.[14][15]
-
Substitutions on other parts of the quinoline ring, such as at the C-4 or C-8 positions, can further modulate activity and selectivity.[4]
-
Table 1: Cytotoxic Activity of Representative 2-Arylquinoline Derivatives
| Compound ID | 2-Aryl Substituent | C-6 Substituent | Cell Line | IC50 (µM) | Reference |
| 11 | 3,4-methylenedioxyphenyl | H | PC3 (Prostate) | 34.34 | [14] |
| 12 | 3,4-methylenedioxyphenyl | Methyl | PC3 (Prostate) | 31.37 | [14] |
| 13 | 3,4-methylenedioxyphenyl | Methoxy | HeLa (Cervical) | 26.5 | [14] |
| 5 | Phenyl | Methoxy | HeLa (Cervical) | 8.3 | [14] |
The data presented demonstrates how modifications at the C-2 and C-6 positions influence cytotoxic potency against different cancer cell lines.
Caption: Inhibition of the LPS-induced inflammatory pathway by 2-substituted quinolines.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are described as self-validating systems, where the principles of the assay and the expected outcomes provide inherent checks on the experimental execution.
Protocol 1: General Synthesis of a 2-Arylquinoline via Friedländer Annulation
This protocol describes a robust and widely applicable method for synthesizing a 2-substituted quinoline, a foundational step for any medicinal chemistry program.
-
Principle : This reaction builds the quinoline ring through an acid-catalyzed condensation and cyclization of a 2-aminoaryl ketone with an α-methylene ketone. [5][16]The progress can be easily monitored by Thin Layer Chromatography (TLC), and the product is typically a stable, crystalline solid that can be purified by standard techniques.
-
Step-by-Step Methodology :
-
Reactant Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzophenone (1.0 mmol, 1.0 eq) in absolute ethanol (10 mL).
-
Addition of Carbonyl Partner : Add the second carbonyl component, for example, ethyl acetoacetate (1.2 mmol, 1.2 eq), to the solution.
-
Catalysis : Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) or p-toluenesulfonic acid (0.1 mmol, 0.1 eq). The choice of acid can influence reaction times and yields.
-
Reaction : Heat the mixture to reflux (approx. 80°C) for 4-8 hours.
-
Monitoring (Self-Validation Check) : Monitor the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The consumption of the starting materials (visualized under UV light) and the appearance of a new, typically more nonpolar product spot indicates the reaction is proceeding.
-
Work-up : After completion, allow the mixture to cool to room temperature. Neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent like ethyl acetate (3 x 20 mL).
-
Purification : Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-substituted quinoline. [16]
-
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
This is a standard colorimetric assay to determine the viability of cells after treatment with test compounds, providing a quantitative measure of cytotoxicity (IC50). [17]
-
Principle : The assay relies on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product. [18]The amount of formazan produced is directly proportional to the number of viable cells. [19]* Step-by-Step Methodology :
-
Cell Seeding : Plate cancer cells (e.g., HeLa, PC3) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the 2-substituted quinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation : Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. [20] 5. Formazan Formation : Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals. [18] 6. Solubilization (Self-Validation Check) : Carefully remove the medium. The appearance of visible purple crystals at the bottom of the wells of the negative control is a key validation checkpoint. Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. [18]Mix thoroughly by gentle shaking or pipetting.
-
Data Acquisition : Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of 570 nm. [20] 8. Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
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Methodological & Application
Protocol for laboratory synthesis of 2-Chloroquinolin-7-ol
An Application Note and Protocol for the Laboratory Synthesis of 2-Chloroquinolin-7-ol
Abstract
This document provides a comprehensive, two-step protocol for the laboratory synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the preparation of the key intermediate, 7-Hydroxyquinolin-2(1H)-one, followed by a robust chlorination step to yield the final product. This guide is designed for researchers and scientists, emphasizing not only the procedural steps but also the underlying chemical principles, safety imperatives, and methods for verification. All procedures are grounded in established chemical literature to ensure reliability and reproducibility.
Introduction
Quinoline scaffolds are privileged structures in pharmaceutical science, forming the core of numerous therapeutic agents.[1] The functionalization of the quinoline ring at specific positions is crucial for modulating biological activity. This compound (CAS No: 375358-19-3) is a particularly useful intermediate, featuring a reactive chlorine atom at the 2-position, which is susceptible to nucleophilic substitution, and a hydroxyl group at the 7-position, which can be used for etherification or other modifications. This dual functionality allows for the divergent synthesis of a wide array of more complex molecules.
The synthetic route detailed herein is a logical and field-proven approach, proceeding through the stable and well-characterized intermediate, 7-Hydroxyquinolin-2(1H)-one.[2][3] The subsequent chlorination of the 2-oxo position is achieved using phosphorus oxychloride (POCl₃), a standard and effective reagent for this type of transformation.[4][5]
Overall Reaction Scheme
Critical Safety Precautions
This protocol involves hazardous materials that require strict safety measures.
-
Phosphorus Oxychloride (POCl₃): This substance is extremely corrosive, toxic, and reacts violently with water, liberating heat and toxic gas.[6][7] All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a flame-resistant lab coat.[7][8] An eyewash station and safety shower must be immediately accessible.[6] Do not allow contact with water or moisture.[9] Spills should be absorbed with an inert material like vermiculite or sand; do not use water.[8]
-
Aluminum Trichloride (AlCl₃): This reagent is a corrosive solid that reacts vigorously with water. Handle in a fume hood and avoid inhalation of its dust.
-
General Precautions: Researchers must be familiar with the Safety Data Sheets (SDS) for all chemicals used. A risk assessment should be conducted before commencing any experimental work.
Part 1: Synthesis of 7-Hydroxyquinolin-2(1H)-one (Intermediate I)
This initial step involves an intramolecular Friedel-Crafts type cyclization of N-(3-methoxyphenyl)cinnamamide, facilitated by a Lewis acid, aluminum trichloride. The reaction proceeds via demethylation and subsequent ring closure to form the stable quinolinone core.[2]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| N-(3-methoxyphenyl)cinnamamide | ≥98% Purity | Sigma-Aldrich | The starting material. |
| Aluminum Trichloride (AlCl₃), anhydrous | Reagent Grade | Sigma-Aldrich | Must be anhydrous for effective catalysis. |
| Chlorobenzene | Anhydrous | Fisher Scientific | Reaction solvent. |
| Silica Gel | 60 Å, 230-400 mesh | Merck | For column chromatography. |
| Standard Glassware | - | - | Round-bottom flask, condenser, etc. |
Experimental Protocol
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add N-(3-methoxyphenyl)cinnamamide (e.g., 5.0 g, 19.7 mmol).
-
Solvent Addition: Add anhydrous chlorobenzene (150 mL) to the flask to create a suspension.
-
Lewis Acid Addition: Begin stirring the suspension and cool the flask in an ice-water bath to 0-5 °C. Add anhydrous aluminum trichloride (e.g., 15.8 g, 118.5 mmol, 6 equivalents) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The addition is exothermic.
-
Reaction Progression: After the addition is complete, slowly warm the reaction mixture to 120 °C and maintain it at reflux for approximately 3 hours.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing 200 mL of crushed ice and 20 mL of concentrated HCl. This step must be done slowly in a fume hood as it is highly exothermic.
-
Purification: The resulting precipitate is collected by vacuum filtration and washed with cold water. The crude solid is then purified by silica gel column chromatography to afford the pure 7-Hydroxyquinolin-2(1H)-one.[2] The product typically appears as an off-white to pale yellow solid.[2]
Characterization of Intermediate I
-
Appearance: Off-White to Pale Yellow Solid
-
Molecular Formula: C₉H₇NO₂[3]
-
Molecular Weight: 161.16 g/mol [3]
-
Melting Point: ~230-231.5 °C (after recrystallization)[10]
Part 2: Synthesis of this compound (Final Product)
In this step, the lactam functional group of 7-Hydroxyquinolin-2(1H)-one is converted into a chloro-substituted amine. The oxygen of the carbonyl is activated by phosphorus oxychloride, forming a phosphate ester intermediate. This intermediate is an excellent leaving group, which is subsequently displaced by a chloride ion via nucleophilic substitution to yield the 2-chloro derivative.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 7-Hydroxyquinolin-2(1H)-one (I) | As synthesized | - | The intermediate from Part 1. |
| Phosphorus Oxychloride (POCl₃) | Reagent Grade | Sigma-Aldrich | Extremely Corrosive & Water-Reactive. Handle with extreme care.[6][7] |
| N,N-Dimethylformamide (DMF) | Anhydrous | Fisher Scientific | Optional catalyst/solvent.[4] |
| Crushed Ice / Water | - | - | For quenching the reaction. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Soln. | - | For neutralization. |
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser connected to a gas scrubber (containing NaOH solution), place 7-Hydroxyquinolin-2(1H)-one (e.g., 2.0 g, 12.4 mmol).
-
Reagent Addition: In a chemical fume hood, carefully add phosphorus oxychloride (POCl₃) (e.g., 12 mL, 129 mmol) to the flask at room temperature. A small amount of anhydrous DMF (catalytic, ~0.5 mL) can be added to facilitate the reaction, forming the Vilsmeier reagent in situ.[4]
-
Reaction Progression: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC until the starting material has been fully converted.
-
Work-up and Quenching: After completion, cool the reaction mixture to room temperature. CRITICAL STEP: Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice (~200 g) in a large beaker with vigorous stirring in a fume hood. This quenching process is highly exothermic and will release HCl gas.
-
Neutralization and Isolation: Once the quench is complete and the ice has melted, neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. The precipitated solid is the crude product.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity (>98%).
Characterization of Final Product
-
Appearance: White to off-white solid
-
Molecular Formula: C₉H₆ClNO[11]
-
Purity: >98% (as determined by HPLC or NMR)[11]
-
SMILES: C1=CC(=CC2=NC(=CC=C12)Cl)O[11]
-
InChIKey: OKRDYODLCPEIMP-UHFFFAOYSA-N[12]
Summary of Synthesis Parameters
| Step | Reaction | Key Reagents | Temp. | Time (h) | Typical Yield |
| 1 | Synthesis of Intermediate I | AlCl₃, Chlorobenzene | 120 °C | ~3 | ~50-65% |
| 2 | Chlorination to Final Product | POCl₃ | ~110 °C | ~4-6 | ~75-85% |
Synthetic Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
Conclusion
The protocol described provides a reliable and well-documented pathway for the synthesis of this compound. By following the two-step procedure and adhering strictly to the safety precautions outlined, researchers can effectively produce this versatile chemical intermediate for applications in drug discovery and materials science. The inclusion of characterization data serves as a benchmark for validating the identity and purity of both the intermediate and the final product.
References
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- Mogilaiah, K., et al. (2005). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. Indian Journal of Chemistry - Section B, 44B(7), 1478-1481.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus Oxychloride.
- Reddy, T. R., et al. (2018). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Asian Journal of Chemistry, 30(4), 834-836.
- Singh, R. S., et al. (2013). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
- New Jersey Department of Health. (n.d.). Hazard Summary: PHOSPHORUS OXYCHLORIDE.
- Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS.
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- Sayyed, M. A., & Deshmukh, M. B. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(5), 1-4.
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Application Notes and Protocols for the Evaluation of 2-Chloroquinolin-7-ol in Anticancer Research Cell Lines
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system is a foundational heterocyclic scaffold that has garnered immense interest in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] In oncology, quinoline derivatives have emerged as particularly valuable, with several compounds being developed and marketed as anticancer agents.[2][3] These molecules exert their effects through diverse mechanisms of action, including the inhibition of topoisomerase enzymes, modulation of cell cycle progression, induction of apoptosis, and interference with critical tumor-growth signaling pathways.[4][5]
The 7-chloroquinoline core, in particular, is a well-established pharmacophore found in compounds with significant biological activity.[6] Furthermore, substitutions at the C-2 position of the quinoline ring have been shown to yield compounds with potent anticancer properties against a variety of cancer cell lines.[7][8] Given these precedents, 2-Chloroquinolin-7-ol presents itself as a compelling candidate for investigation as a novel anticancer agent. This document provides a comprehensive experimental framework designed to rigorously evaluate its in vitro efficacy and elucidate its mechanism of action in cancer cell lines. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental choice.
Hypothesized Mechanism of Action
Based on the extensive literature on quinoline derivatives, this compound is hypothesized to exert its anticancer effects by inducing cell cycle arrest and triggering programmed cell death (apoptosis). Many cytotoxic agents, including quinoline-based compounds, function by causing cellular stress or DNA damage, which activates intrinsic signaling cascades. A plausible pathway involves the activation of tumor suppressor proteins like p53, which in turn transcriptionally activates cyclin-dependent kinase inhibitors (e.g., p21) to halt the cell cycle, providing time for DNA repair.[9] If the damage is irreparable, this pathway can pivot towards apoptosis by modulating the expression of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade.[9][10]
Experimental Framework: A Stepwise Approach
A logical and sequential workflow is critical for the systematic evaluation of a novel compound. The process begins with a broad screening to determine cytotoxicity and identify a therapeutic window, followed by more detailed mechanistic assays to understand how the compound works.
Data Presentation: Summary of Anticipated Cytotoxicity Data
A crucial first step is to quantify the compound's inhibitory effect on cancer cell proliferation. The half-maximal inhibitory concentration (IC50) is the key parameter derived from this analysis. The table below serves as a template for summarizing such data across various cancer cell lines.
| Compound | Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) [Predicted Range] |
| This compound | MCF-7 | Breast Adenocarcinoma | 48 | 1 - 20 |
| This compound | A549 | Lung Carcinoma | 48 | 1 - 20 |
| This compound | HCT-116 | Colorectal Carcinoma | 48 | 5 - 50 |
| This compound | PC-3 | Prostate Cancer | 48 | 5 - 50 |
| Doxorubicin (Control) | MCF-7 | Breast Adenocarcinoma | 48 | < 1 |
Detailed Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In live cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the absorbance of which is proportional to the number of viable cells.[11][12]
Materials:
-
Selected human cancer cell lines (e.g., MCF-7, A549).
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Sterile 96-well plates.
-
Microplate reader (570 nm wavelength).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[13][14] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range for initial screening is 0.1, 1, 10, 50, and 100 µM.[13]
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (in triplicate). Include "vehicle control" wells (medium with the same final concentration of DMSO as the highest drug concentration) and "untreated control" wells (medium only).
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[15]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Principle: This method quantifies the DNA content within a cell population. By staining the DNA with a fluorescent dye like Propidium Iodide (PI), which binds stoichiometrically to DNA, cells can be distinguished based on their phase in the cell cycle (G0/G1, S, and G2/M).[16][17]
Materials:
-
Treated and control cancer cells (~1 x 10^6 cells per sample).
-
Phosphate-Buffered Saline (PBS).
-
Ice-cold 70% ethanol.
-
PI staining solution (containing RNase A to prevent staining of RNA).[16]
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Following treatment with this compound (e.g., at IC50 and 2x IC50 concentrations for 24 hours), collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent clumping. Fix the cells overnight at -20°C.[18]
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo) to generate a DNA content histogram. Quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control suggests cell cycle arrest.[11]
Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Staining)
Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).[18]
Materials:
-
Treated and control cells.
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and a binding buffer).
-
Flow cytometer.
Procedure:
-
Cell Collection: Induce apoptosis by treating cells with this compound for a predetermined time (e.g., 24 or 48 hours). Collect all cells (floating and adherent).
-
Washing: Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.
-
Data Analysis: Generate a quadrant plot. The four quadrants represent: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+). Quantify the percentage of cells in each quadrant.
Protocol 4: Cell Migration Assay (Wound Healing/Scratch Assay)
Principle: This straightforward assay assesses the ability of a cell population to migrate and close a cell-free gap created in a confluent monolayer. Inhibition of wound closure indicates an anti-migratory effect.
Materials:
-
6-well or 12-well plates.
-
Sterile 200 µL pipette tips.
-
Microscope with a camera.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Create Monolayer: Seed cells in a multi-well plate and allow them to grow to 90-100% confluency.
-
Create Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Wash: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with a fresh culture medium containing a non-lethal concentration of this compound (e.g., IC50/4 or lower, determined from the MTT assay). Also, include a vehicle control.
-
Imaging: Immediately capture images of the scratch at designated points (mark the plate for consistency). This is the 0-hour time point.
-
Incubate the plate and capture images of the same fields at subsequent time points (e.g., 12, 24, 48 hours).[19]
-
Data Analysis: Measure the area of the cell-free gap at each time point for both treated and control wells. Calculate the percentage of wound closure relative to the 0-hour time point. A significant reduction in closure rate in the treated group indicates inhibition of cell migration.
Conclusion and Future Directions
This document provides a foundational framework for characterizing the anticancer properties of this compound. The successful execution of these protocols will determine its cytotoxic potency (IC50) and provide critical insights into its effects on cell cycle progression, apoptosis, and migration. Positive and compelling results from this in vitro screening phase would justify further mechanistic studies. Subsequent investigations could include Western blot analysis to probe the protein expression levels in the hypothesized signaling pathway (p53, p21, Bcl-2, caspases) and evaluation in more complex models, such as 3D spheroids or in vivo animal studies, to validate its therapeutic potential.
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- de Oliveira, C. B., et al. (2020). 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. Investigational New Drugs, 38(4), 1020-1030.
- Bouz, G., et al. (2020). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 25(21), 5192.
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Application of 2-Chloroquinolin-7-ol in Antimalarial Drug Discovery: A Technical Guide for Researchers
Introduction: The Quinoline Scaffold as a Cornerstone in Antimalarial Chemotherapy
The quinoline ring system is a historically significant and enduringly important pharmacophore in the fight against malaria.[1][2] From the isolation of quinine from cinchona bark to the synthesis of chloroquine, this heterocyclic scaffold has been central to the development of potent antimalarial agents.[1] The primary mechanism of action for many quinoline-based drugs, particularly the 4-aminoquinolines, involves the disruption of the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion in the infected red blood cell.[3] This interference leads to a buildup of free heme, which is lethal to the parasite. However, the emergence and spread of drug-resistant strains of Plasmodium falciparum necessitate a continuous effort to develop novel antimalarial compounds.
This technical guide focuses on the potential of a specific, yet underexplored, building block: 2-Chloroquinolin-7-ol . This molecule offers a unique combination of reactive sites, making it an attractive starting point for the synthesis of new quinoline derivatives with potential antimalarial activity. The presence of a chloro group at the 2-position provides a handle for various nucleophilic substitution and cross-coupling reactions, while the hydroxyl group at the 7-position can be functionalized to modulate the compound's physicochemical properties and target interactions.[4][5]
This document will provide a comprehensive overview of the strategic application of this compound in antimalarial drug discovery, including proposed synthetic strategies, detailed protocols for biological evaluation, and insights into structure-activity relationship (SAR) studies.
The Strategic Advantage of this compound as a Scaffold
The this compound scaffold presents a compelling platform for the design of novel antimalarials for several key reasons:
-
Dual Functionality for Diverse Derivatization: The chloro and hydroxyl groups offer orthogonal reactivity, allowing for sequential and site-specific modifications. The 2-chloro position is particularly amenable to nucleophilic aromatic substitution, enabling the introduction of various side chains.[4][5]
-
Potential for Novel Structure-Activity Relationships: While 7-chloroquinolines are well-studied, the placement of the chloro group at the 2-position in conjunction with a 7-hydroxyl group opens up new avenues for exploring SAR.[6] This could lead to compounds with novel mechanisms of action or the ability to circumvent existing resistance mechanisms.
-
Modulation of Physicochemical Properties: The 7-hydroxyl group can be used to fine-tune properties such as solubility, lipophilicity, and metabolic stability through etherification, esterification, or other modifications. These properties are critical for a drug candidate's pharmacokinetic profile.
Proposed Synthetic Pathways Utilizing this compound
The versatility of this compound allows for its incorporation into a variety of synthetic schemes aimed at generating libraries of potential antimalarial compounds. Below are two proposed synthetic workflows.
Workflow 1: Derivatization via Nucleophilic Aromatic Substitution at the C2 Position
This workflow focuses on leveraging the reactivity of the 2-chloro group to introduce diverse side chains, a common strategy in the development of quinoline-based drugs.
Caption: Synthetic workflow for C2-functionalized derivatives.
Experimental Protocol: Synthesis of a 2-Amino-7-hydroxyquinoline Derivative (Illustrative Example)
-
Protection of the 7-hydroxyl group:
-
To a solution of this compound (1 equivalent) in a suitable solvent such as DMF, add potassium carbonate (1.5 equivalents).
-
Add benzyl bromide (1.2 equivalents) and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Purify the resulting 7-(benzyloxy)-2-chloroquinoline by column chromatography.
-
Causality: Protection of the hydroxyl group is crucial to prevent its interference with the subsequent nucleophilic substitution reaction.
-
-
Nucleophilic Aromatic Substitution:
-
In a sealed tube, dissolve 7-(benzyloxy)-2-chloroquinoline (1 equivalent) and a desired amine (e.g., a diamine side chain similar to that in chloroquine, 1.5 equivalents) in a high-boiling point solvent like N-methyl-2-pyrrolidone (NMP).
-
Heat the reaction mixture at 120-150°C for 24-48 hours.
-
Monitor the reaction by TLC.
-
After cooling, dilute the mixture with water and extract the product with an appropriate organic solvent.
-
Purify the product by column chromatography.
-
Causality: The high temperature is necessary to overcome the activation energy for the SNAr reaction at the C2 position of the quinoline ring.
-
-
Deprotection of the 7-hydroxyl group:
-
Dissolve the purified 2-amino-7-benzyloxyquinoline derivative in ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-8 hours.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final 2-amino-7-hydroxyquinoline derivative.
-
Causality: Catalytic hydrogenation is a clean and efficient method for the deprotection of benzyl ethers.
-
Workflow 2: Modification of the 7-Hydroxyl Group and Subsequent C2 Functionalization
This approach explores the impact of modifications at the 7-position on the antimalarial activity.
Caption: Synthetic workflow for C7 and C2-functionalized derivatives.
Biological Evaluation of this compound Derivatives
A tiered approach to biological testing is recommended to efficiently screen and characterize the synthesized compounds.
In Vitro Antiplasmodial Activity Assays
The initial screening of compounds should be performed in vitro against cultured Plasmodium falciparum parasites. Both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, W2) strains should be used to identify compounds that can overcome resistance.[3][7]
Protocol: SYBR Green I-based Fluorescence Assay for Parasite Growth Inhibition
This high-throughput assay is widely used to determine the 50% inhibitory concentration (IC50) of antimalarial compounds.
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine.
-
Compound Preparation: Prepare stock solutions of test compounds in DMSO and perform serial dilutions in culture medium.
-
Assay Plate Preparation: Add the diluted compounds to a 96-well black, clear-bottom microplate.
-
Parasite Addition: Add parasitized red blood cells (1% parasitemia, 2% hematocrit) to each well. Include positive (e.g., chloroquine) and negative (vehicle) controls.
-
Incubation: Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.
-
Lysis and Staining:
-
Prepare a lysis buffer containing SYBR Green I dye.
-
Freeze the assay plates at -80°C to lyse the red blood cells and release the parasites.
-
Thaw the plates and add the SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Data Acquisition: Read the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 530 nm).
-
Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Hypothetical In Vitro Activity Data for this compound Derivatives
| Compound ID | R Group at C2 | R' Group at C7 | IC50 (nM) vs. 3D7 | IC50 (nM) vs. K1 | Selectivity Index (SI)* |
| CQ | - | - | 10 | 250 | >1000 |
| Parent | Cl | H | >10,000 | >10,000 | - |
| Deriv-A1 | -NH(CH2)4N(Et)2 | H | 50 | 150 | >500 |
| Deriv-A2 | -NH(CH2)4N(Et)2 | CH3 | 45 | 130 | >600 |
| Deriv-B1 | -NH-piperazine-Ph | H | 80 | 200 | >300 |
| Deriv-B2 | -NH-piperazine-Ph | CH3 | 75 | 180 | >350 |
*Selectivity Index (SI) = IC50 against a mammalian cell line (e.g., HEK293) / IC50 against P. falciparum. A higher SI indicates greater selectivity for the parasite.
In Vivo Efficacy in Murine Models
Promising compounds from in vitro assays should be advanced to in vivo testing using rodent malaria models, such as Plasmodium berghei in mice.[3]
Protocol: Peters' 4-Day Suppressive Test
This standard assay evaluates the ability of a compound to suppress parasitemia in infected mice.
-
Animal Model: Use female Swiss albino mice (6-8 weeks old).
-
Infection: Inoculate mice intraperitoneally with P. berghei-infected red blood cells.
-
Treatment:
-
Randomly group the mice.
-
Administer the test compounds orally or intraperitoneally once daily for four consecutive days, starting 2-4 hours post-infection.
-
Include a vehicle control group and a positive control group (e.g., chloroquine).
-
-
Parasitemia Monitoring: On day 5, prepare thin blood smears from the tail vein of each mouse. Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.
-
Data Analysis: Calculate the average percentage of parasitemia suppression for each treatment group compared to the vehicle control group. Determine the 50% and 90% effective doses (ED50 and ED90).
Structure-Activity Relationship (SAR) and Lead Optimization
The data obtained from the biological assays will guide the SAR studies and the subsequent optimization of lead compounds.
Caption: Iterative drug discovery cycle for this compound derivatives.
Key SAR Insights to Investigate:
-
Nature of the C2 Side Chain: Evaluate the effect of the length, basicity, and steric bulk of the amine side chain at the C2 position on antimalarial activity and resistance circumvention.
-
Substitution at the C7 Position: Determine how different ether or ester groups at the 7-position influence potency, selectivity, and pharmacokinetic properties.
-
Bioisosteric Replacements: Explore the replacement of the 7-hydroxyl group with other functional groups (e.g., amino, fluoro) to probe key interactions with biological targets.
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel antimalarial agents. Its dual functionality allows for the creation of diverse chemical libraries with the potential to yield compounds that are effective against drug-resistant malaria. The systematic application of the synthetic and biological evaluation protocols outlined in this guide will enable researchers to thoroughly investigate the potential of this scaffold and contribute to the urgent need for new antimalarial therapies.
References
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- Rosenthal, P. J. (2001). Antimalarial chemotherapy: mechanisms of action, resistance, and new directions in drug discovery. Annual review of pharmacology and toxicology, 41(1), 61-87. [Link]
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- PubChem. This compound. [Link]
- Fidock, D. A., et al. (2004). Antimalarial efficacy screening: in vitro and in vivo protocols. Malaria: Methods and Protocols, 127-145.
- Smilkstein, M., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial agents and chemotherapy, 48(5), 1803-1806. [Link]
- K-Bio. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. [Link]
- Moura, I. C. B., et al. (2020). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules, 25(22), 5466. [Link]
- Klingenstein, R., et al. (2006). Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. Journal of medicinal chemistry, 49(18), 5300-5308. [Link]
- Singh, A., et al. (2020). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS infectious diseases, 6(11), 2979-2992. [Link]
- Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419. [Link]
- Kattula, B., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic Chemistry, 139, 106743. [Link]
Sources
- 1. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of chloroquine, the two enantiomers of chloroquine, desethylchloroquine and pyronaridine against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Chloroquinolin-7-ol as a Versatile Building Block in Organic Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the synthetic utility of 2-Chloroquinolin-7-ol. It outlines its application as a versatile building block, focusing on key protocols for its derivatization in the synthesis of complex molecules relevant to pharmaceutical and materials science research.
Introduction: The Strategic Value of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its derivatives exhibit a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The value of a specific quinoline derivative in synthesis is determined by its functional handles, which allow for controlled, site-selective modifications.
This compound is a particularly valuable intermediate due to its distinct, orthogonally reactive functional groups: a reactive chloro-substituent at the C2 position and a nucleophilic hydroxyl group at the C7 position. The C2-chloro group is an excellent electrophilic site for palladium-catalyzed cross-coupling reactions, while the C7-hydroxyl group (a phenol) can readily participate in nucleophilic reactions such as etherification. This bifunctionality enables chemists to introduce diverse substituents at two different points on the quinoline core, making it an indispensable tool for building molecular complexity and generating libraries of novel compounds for drug discovery.[4]
Section 1: Selective Functionalization at the C2-Position via Cross-Coupling
The chlorine atom at the C2 position of the quinoline ring is activated towards oxidative addition by palladium catalysts, making it an ideal handle for modern cross-coupling reactions. This allows for the precise formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond by coupling an organohalide with an organoboron species, catalyzed by a palladium complex.[5][6] This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their esters.[6][7] For this compound, this transformation allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C2 position.
Causality in Protocol Design:
-
Catalyst System: A palladium(0) species is the active catalyst. It is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. The phosphine ligand (e.g., SPhos, PPh₃) is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[5] Bulky, electron-rich phosphine ligands are often required to promote the oxidative addition of the less reactive aryl chloride bond.[8]
-
Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[7] The choice of base (e.g., K₂CO₃, Cs₂CO₃) can significantly impact reaction efficiency and must be compatible with other functional groups in the substrates.
-
Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is commonly used. Water is often necessary for the base to function effectively and can influence the rate of transmetalation.[6]
Application Protocol 1: Synthesis of 2-(4-methoxyphenyl)quinolin-7-ol
This protocol describes a typical Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Argon (or Nitrogen) gas supply
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).
-
Add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).
-
Evacuate and backfill the flask with argon three times to establish an inert atmosphere. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio by volume). The solution should be sparged with argon for 15-20 minutes prior to addition.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(4-methoxyphenyl)quinolin-7-ol.
Data Summary: Representative Suzuki-Miyaura Coupling Conditions
| Electrophile | Nucleophile (Boronic Acid) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | High |
| This compound | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene/H₂O | 100 | High |
| This compound | Methylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | Moderate |
Note: Yields are qualitative and depend on specific reaction optimization.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
A Validated Reversed-Phase HPLC Method for the Quantification and Purity Assessment of 2-Chloroquinolin-7-ol
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Chloroquinolin-7-ol
Introduction
This compound is a key heterocyclic building block in medicinal chemistry and pharmaceutical development. Its quinoline core is a privileged scaffold found in numerous therapeutic agents. As a critical intermediate, ensuring the purity and accurate quantification of this compound is paramount for controlling the quality of active pharmaceutical ingredients (APIs) and preventing the introduction of potentially harmful impurities into the final drug product.
This application note details a robust, specific, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for the routine quality control analysis of this compound in research and drug development settings. The methodology has been structured and validated in accordance with the principles outlined by the International Council for Harmonisation (ICH) to demonstrate its fitness for purpose.[1][2]
Rationale for Method Development
The strategic development of an analytical method is predicated on the physicochemical properties of the analyte. The choices made in this protocol are grounded in established chromatographic principles to ensure a robust and reliable separation.
-
Analyte Properties : this compound (Molecular Formula: C₉H₆ClNO) is a moderately non-polar molecule, a characteristic suggested by its predicted XlogP of 2.8.[3] This hydrophobicity makes it an ideal candidate for reversed-phase chromatography, where the analyte partitions between a non-polar stationary phase and a more polar mobile phase.[4]
-
Chromatographic Mode Selection : Reversed-phase HPLC (RP-HPLC) was selected for its versatility and proven efficacy in separating a wide range of pharmaceutical compounds.[4][5] A C18 (octadecylsilane) stationary phase is the quintessential choice for this mode, offering excellent hydrophobic retention and selectivity for aromatic compounds like quinolines.
-
Mobile Phase Optimization : The phenolic hydroxyl group on the quinoline ring is weakly acidic. To ensure consistent retention times and sharp, symmetrical peak shapes, this functional group must be kept in a single, non-ionized state. This is achieved by maintaining the mobile phase at an acidic pH, well below the pKa of the hydroxyl group. Using 0.1% formic acid in both the aqueous and organic phases provides a stable, low-pH environment that suppresses ionization and is compatible with mass spectrometry if further characterization is needed. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
-
Detection Wavelength : The conjugated aromatic system of the quinoline ring acts as a strong chromophore, making UV detection highly suitable. Based on the analysis of similar quinoline-containing structures, a detection wavelength of 325 nm was selected to provide high sensitivity for the analyte.[6][7] A Diode Array Detector (DAD) is recommended to confirm peak purity and identity by assessing the entire UV spectrum.
Experimental Protocol
-
HPLC System : An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).
-
Data System : OpenLab CDS or equivalent chromatographic data software.
-
Analytical Column : Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
-
Reagents :
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (Analytical Grade)
-
This compound Reference Standard (purity ≥ 98%)
-
All quantitative parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-1 min: 40% B1-10 min: 40% to 90% B10-12 min: 90% B12.1-15 min: 40% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 325 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
-
Diluent : Prepare a mixture of Acetonitrile and Water (50:50 v/v). This will be used for dissolving the standard and sample.
-
Standard Stock Solution (1000 µg/mL) : Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL) : Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL) : Accurately weigh an amount of the sample material expected to contain 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 5 minutes to dissolve, then dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter prior to injection.
The following diagram outlines the complete analytical procedure from sample preparation to final data analysis.
Caption: Overall workflow for the HPLC analysis of this compound.
Method Validation Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8][9] The following protocols are based on the ICH Q2(R2) guidelines.[2][10]
Before commencing any analysis, the chromatographic system's performance must be verified. This is achieved by making five replicate injections of the Working Standard Solution (100 µg/mL). The acceptance criteria are defined in the table below.[1][11]
| Parameter | Acceptance Criteria | Causality |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | > 5000 | Confirms column efficiency and good separation performance. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the autosampler and detector response. |
| %RSD of Retention Time | ≤ 1.0% | Indicates the stability and precision of the pumping system. |
Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities or degradation products.[12][13]
-
Protocol : Analyze a blank (diluent), a placebo (if applicable), the reference standard, and a sample solution. Subject the sample to forced degradation conditions (e.g., acid, base, oxidation, heat, light) and analyze the resulting solutions.
-
Acceptance Criteria : The peak for this compound should be free from interference from any other peaks at its retention time. Peak purity analysis using a DAD should yield a purity angle that is less than the purity threshold, confirming spectral homogeneity.
-
Protocol : Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the nominal working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Acceptance Criteria : The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.[1]
Accuracy is determined by recovery studies.[9][12]
-
Protocol : Spike a placebo or a previously analyzed sample with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate.
-
Acceptance Criteria : The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision is assessed at two levels: repeatability and intermediate precision.[1]
-
Repeatability (Intra-assay) : Analyze six individual sample preparations at 100% of the test concentration on the same day by the same analyst.
-
Intermediate Precision (Inter-assay) : Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria : The Relative Standard Deviation (%RSD) should not be more than 2.0% for both repeatability and intermediate precision studies.
-
Protocol : These can be estimated based on the signal-to-noise (S/N) ratio. LOQ is the concentration that yields an S/N of approximately 10, while LOD yields an S/N of approximately 3.
-
Acceptance Criteria : The precision (%RSD) at the LOQ should be ≤ 10%.
-
Protocol : Deliberately introduce small variations to the method parameters and assess the impact on the results. Variations include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (e.g., ± 2% absolute organic content)
-
-
Acceptance Criteria : The system suitability parameters should still be met, and the results should not significantly deviate from the nominal conditions. This demonstrates the method's reliability during routine use.[12]
The following table provides a consolidated overview of the validation plan.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference at the analyte's retention time. Peak purity pass. |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.0% |
| Limit of Quantitation (LOQ) | S/N ratio ≈ 10; Precision (%RSD) ≤ 10% |
| Limit of Detection (LOD) | S/N ratio ≈ 3 |
| Robustness | System suitability criteria met under varied conditions. |
References
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. (2015). U.S.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
- Q2(R2) Validation of Analytical Procedures March 2024. (2024). U.S.
- FDA Releases Guidance on Analytical Procedures. (2024).
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
- Understanding ICH Q2(R2)
- ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. (2023).
- PubChem Compound Summary for CID 11928, 2-Chloroquinoline.
- ICH Guidance Q14 / Q2(R2)
- This compound (C9H6ClNO). PubChemLite. [Link]
- PubChem Compound Summary for CID 22132577, 2-Chloroquinolin-6-ol.
- HPLC methods for chloroquine determination in biological samples and pharmaceutical products. (2021). PMC - NIH. [Link]
- The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol.
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2010). PMC - NIH. [Link]
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. PubChemLite - this compound (C9H6ClNO) [pubchemlite.lcsb.uni.lu]
- 4. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fda.gov [fda.gov]
- 9. actascientific.com [actascientific.com]
- 10. fda.gov [fda.gov]
- 11. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. propharmagroup.com [propharmagroup.com]
- 13. m.youtube.com [m.youtube.com]
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
An In-Depth Guide to the Development of Enzyme Inhibitors Based on the 2-Chloroquinolin-7-ol Scaffold
For Researchers, Scientists, and Drug Development Professionals
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold."[1] This designation stems from its ability to serve as a versatile framework for designing ligands that can interact with a wide range of biological targets with high affinity. Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] Several FDA-approved drugs, particularly in oncology, are based on this scaffold, highlighting its clinical significance.[4][5]
Among the vast chemical space of quinoline derivatives, the This compound moiety (PubChem CID: 135427710)[6] presents a particularly attractive starting point for inhibitor development. The chlorine atom at the C2 position can act as a leaving group for nucleophilic substitution, allowing for the introduction of diverse chemical functionalities.[7][8] The hydroxyl group at C7 provides a key hydrogen bond donor/acceptor site, which can be crucial for anchoring the molecule within an enzyme's active site. This guide provides a comprehensive, workflow-driven approach for developing novel enzyme inhibitors, using the this compound scaffold as a foundation and focusing on protein kinases as a primary target class.
Section 1: Library Design and Synthesis
The initial phase of any inhibitor development program is the creation of a focused library of compounds. The goal is to systematically explore the structure-activity relationship (SAR) by modifying the core scaffold at key positions. This allows researchers to understand which chemical features enhance potency, selectivity, and drug-like properties.[9]
Rationale for Chemical Diversification
For the this compound scaffold, synthetic efforts should focus on three primary vectors of diversification:
-
C2 Position: The reactive chlorine atom is an ideal handle for introducing a variety of amine, ether, or thioether linkages through nucleophilic substitution, enabling the exploration of different side chains that can probe deep into enzyme binding pockets.[7][8]
-
C7 Position: The phenolic hydroxyl group can be alkylated or used as a handle for further functionalization, altering the molecule's hydrogen bonding capacity and physicochemical properties.
-
Other Ring Positions: Substitutions at other positions on the quinoline ring can modulate the electronic properties and steric profile of the molecule, fine-tuning its interaction with the target.
Protocol 1: General Scheme for Library Synthesis
The following protocol outlines a representative, multi-step synthesis for generating a library of 2-substituted-quinolin-7-ol derivatives.
Step 1: Synthesis of the Core Scaffold (Illustrative)
-
This protocol assumes the starting material, this compound, is available. Its synthesis would typically involve a well-established cyclization method like the Combes or Doebner-von Miller reaction, followed by chlorination.
Step 2: Nucleophilic Aromatic Substitution at C2
-
To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or Dioxane, add a desired primary or secondary amine (1.1 - 1.5 eq).
-
Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq), to act as a scavenger for the HCl byproduct.
-
Heat the reaction mixture at 80-120 °C for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent like Ethyl Acetate.
-
Purify the crude product using column chromatography on silica gel to yield the desired 2-amino-substituted quinolin-7-ol derivative.
Step 3: Characterization
-
Confirm the structure and purity of all synthesized compounds using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 2: Primary Screening and Hit Identification
Once a library of derivatives is synthesized, the next step is to screen them against the enzyme of interest to identify "hits"—compounds that demonstrate inhibitory activity.[10] This section focuses on a biochemical assay for protein kinase inhibition.
Rationale for Assay Selection
Biochemical assays utilize purified, isolated enzymes and are ideal for high-throughput screening (HTS) because they are robust, reproducible, and directly measure the interaction between the compound and the target.[10][11] Fluorescence- or luminescence-based assays are commonly preferred for their high sensitivity and simple readout.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a common luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of a compound indicates inhibition.
Materials:
-
Target Kinase (e.g., EGFR, Src, Abl)
-
Kinase-specific peptide substrate
-
ATP (at or below the Kₘ concentration for sensitive screening)[12]
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Test compounds dissolved in 100% DMSO
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Positive Control Inhibitor (e.g., Staurosporine or a known inhibitor for the target kinase)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the library compounds in DMSO. Using an acoustic dispenser or liquid handler, transfer a small volume (e.g., 25-50 nL) of each compound dilution into the wells of the 384-well plate. Also include wells for "no inhibitor" (DMSO only, 0% inhibition control) and "positive control" inhibitor (100% inhibition control).
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its substrate in assay buffer.
-
Add 5 µL of this mix to each well containing the test compounds.
-
Prepare an ATP solution in assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells. The final reaction volume is 10 µL.
-
-
Incubation: Gently mix the plate and incubate at room temperature for 1-2 hours.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound using the following formula:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
Data Presentation: Primary Screening Results
The results of a primary screen are typically summarized in a table to easily identify the most active compounds for follow-up studies.
| Compound ID | Structure (R-Group at C2) | Concentration (µM) | % Inhibition |
| CQ-001 | -NH-CH₃ | 10 | 12.5 |
| CQ-002 | -NH-Cyclopropyl | 10 | 45.8 |
| CQ-003 | -NH-Phenyl | 10 | 89.2 |
| CQ-004 | -NH-(4-Fluorophenyl) | 10 | 92.1 |
| CQ-005 | -O-Phenyl | 10 | 22.4 |
Section 3: Hit Validation and Mechanistic Studies
Compounds identified as "hits" in the primary screen require further characterization to confirm their activity, determine their potency, and understand their mechanism of inhibition.[12] This "hit-to-lead" process is critical for selecting the most promising candidates for further development.
Protocol 3: IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a compound's potency. It is determined by testing the compound across a range of concentrations.
-
Select the most active compounds from the primary screen.
-
Prepare a 10-point, 3-fold serial dilution series for each compound, starting from a high concentration (e.g., 50 µM).
-
Perform the same in vitro kinase assay as described in Protocol 2, using the serial dilutions of the compounds.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) curve using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.
Data Presentation: Potency of Lead Compounds
| Compound ID | Target Kinase | IC₅₀ (nM) |
| CQ-003 | Kinase A | 750 |
| CQ-004 | Kinase A | 85 |
| CQ-017 | Kinase A | 210 |
Protocol 4: Kinase Selectivity Profiling
To be a viable drug candidate, an inhibitor should ideally be selective for its intended target to minimize off-target effects and potential toxicity.[11]
-
Nominate the most potent and promising compounds (e.g., CQ-004).
-
Engage a contract research organization (CRO) or use an in-house platform to screen the compound at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., the 468-kinase scanCONTROL™ panel).
-
The results are typically provided as a percentage of remaining kinase activity, allowing for the identification of any off-target interactions. A selective inhibitor will show strong inhibition of the primary target and minimal inhibition of other kinases.
Protocol 5: Mechanism of Action (MOA) Studies
Understanding how an inhibitor interacts with the enzyme is crucial for rational drug design.[12] MOA studies can determine if an inhibitor is competitive with ATP (the kinase's co-substrate), non-competitive, or uncompetitive.
-
Select the lead compound (e.g., CQ-004).
-
Set up a matrix of experiments for the in vitro kinase assay. Vary the concentration of the lead inhibitor across one axis and the concentration of ATP across the other axis.
-
Measure the initial reaction velocity (rate of ADP production) for each condition.
-
Analyze the data by generating a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[ATP]).
-
Competitive Inhibition: The lines will intersect on the y-axis.
-
Non-competitive Inhibition: The lines will intersect on the x-axis.
-
Mixed-type Inhibition: The lines will intersect in the second quadrant.[13]
-
Section 4: Cellular Assays for In-Situ Validation
While biochemical assays are essential, they do not guarantee that a compound will be active in a cellular environment.[10] A compound must be able to cross the cell membrane, engage its target in the complex cellular milieu, and elicit a functional response.[14]
Protocol 6: Cellular Target Engagement Assay (NanoBRET™)
This assay confirms that the inhibitor can enter a live cell and bind to its target kinase.
-
Cell Line Preparation: Use a cell line that has been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Assay Setup: Plate the cells in a white, opaque 96-well plate. Add the NanoBRET™ fluorescent tracer, which also binds to the target kinase.
-
Compound Treatment: Add serial dilutions of the lead inhibitor to the wells and incubate under standard cell culture conditions (37 °C, 5% CO₂).
-
Signal Detection: If the inhibitor enters the cell and binds to the kinase, it will displace the fluorescent tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal. Read both the donor (luciferase) and acceptor (tracer) emission signals on a plate reader.
-
Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine a cellular IC₅₀ for target engagement.
Protocol 7: Cellular Phospho-Substrate Assay
This functional assay measures whether the inhibitor can block the kinase's activity inside the cell by quantifying the phosphorylation of a known downstream substrate.[15]
-
Cell Treatment: Plate a relevant cell line (e.g., a cancer cell line where the target kinase is active). Treat the cells with various concentrations of the lead inhibitor for a defined period (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them to release the cellular proteins.
-
Detection (ELISA-based):
-
Use a sandwich ELISA kit specific for the phosphorylated substrate.
-
Add the cell lysates to a plate pre-coated with a capture antibody for the total substrate protein.
-
Add a detection antibody that specifically recognizes the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme like HRP.
-
Add a chemiluminescent or colorimetric substrate and read the signal on a plate reader.
-
-
Data Analysis: A decrease in the phospho-specific signal indicates successful inhibition of the kinase in the cell. Plot the signal against inhibitor concentration to determine the cellular functional IC₅₀.
Conclusion and Forward Outlook
The this compound scaffold represents a highly promising starting point for the development of novel enzyme inhibitors. By following a structured workflow encompassing rational library design, robust biochemical screening, detailed hit-to-lead characterization, and validation in cellular models, researchers can efficiently advance from a chemical scaffold to a validated lead compound. The protocols and strategies outlined in this guide provide a comprehensive framework for this endeavor. Successful lead compounds identified through this process would then be candidates for further preclinical development, including pharmacokinetic studies, in vivo efficacy models, and safety toxicology, with the ultimate goal of translating a promising molecule into a therapeutic agent.
References
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- Ingerman, E., et al. (2012, May 1). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
- Parker, L. L., et al. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
- Creemers, J. W. M., et al. (2009). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC. [Link]
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- Kupperman, E., et al. (2012). Substituted quinolines as noncovalent proteasome inhibitors. PMC. [Link]
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Application Notes and Protocols for In Vitro Cytotoxicity Assays of 2-Chloroquinolin-7-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential and Cytotoxic Evaluation of Quinoline Derivatives
Quinoline and its derivatives are a prominent class of heterocyclic compounds, recognized for their extensive range of biological activities, including potent anticancer properties.[1][2][3] The 2-chloroquinolin-7-ol scaffold, in particular, serves as a crucial starting point for the synthesis of novel therapeutic agents. The evaluation of the cytotoxic potential of these new chemical entities is a foundational step in the drug discovery and development pipeline.[4][5] These application notes provide a comprehensive guide to the principles and execution of key in vitro assays for determining the cytotoxicity of this compound derivatives.
This document is designed to provide not just procedural steps, but also the underlying scientific rationale, enabling researchers to generate robust, reproducible, and meaningful data. We will delve into three fundamental assays: the MTT assay for assessing metabolic viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and Caspase-Glo® 3/7 assay for evaluating apoptosis.
I. Foundational Assay: Metabolic Viability Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that is a stalwart in cytotoxicity screening.[6] Its core principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[4][6] The quantity of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cell viability.[7]
Causality in Experimental Design:
The choice of cell lines is paramount and should be guided by the therapeutic target of the this compound derivatives. For instance, if the compounds are being developed as anticancer agents, a panel of relevant cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) should be employed.[4][8] It is also advisable to include a non-cancerous cell line (e.g., NIH/3T3) to assess general cytotoxicity and selectivity.[9] The optimal cell seeding density must be determined empirically for each cell line to ensure that the cells are in an exponential growth phase during the assay and that the absorbance values fall within the linear range of the spectrophotometer.[10]
Experimental Workflow: MTT Assay
Caption: Workflow for the LDH cytotoxicity assay.
Detailed Protocol: LDH Assay
Materials:
-
Cells and compounds prepared as in the MTT assay
-
LDH Assay Kit (containing substrate mix, assay buffer, stop solution, and lysis buffer)
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Establish Controls:
-
Vehicle Control: Cells treated with the same concentration of the compound's solvent.
-
Spontaneous LDH Release Control: Untreated cells to measure the baseline LDH release.
-
Maximum LDH Release Control: A separate set of untreated cells treated with the lysis solution provided in the kit for 30-45 minutes before the end of the incubation period to cause 100% cell lysis.
-
Background Control: Culture medium without cells to determine the background absorbance. [11]3. Sample Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate. [12]4. LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant. [12]5. Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. [12]6. Stop Reaction: Add the stop solution provided in the kit to each well.
-
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance. [12]8. Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
III. Unveiling the Mechanism: Apoptosis Detection with Caspase-Glo® 3/7 Assay
Many anticancer agents, including quinoline derivatives, exert their effects by inducing apoptosis, or programmed cell death. [13]A key hallmark of apoptosis is the activation of caspases, a family of cysteine-aspartic proteases. [14]Caspases-3 and -7 are effector caspases that play a central role in the execution phase of apoptosis. [15]The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method for detecting the activity of these caspases. [16]
Principle of the Caspase-Glo® 3/7 Assay:
The assay provides a proluminescent caspase-3/7 substrate (containing the DEVD sequence) in a reagent that also includes a thermostable luciferase. [16]When the reagent is added to the cells, cell lysis occurs, and active caspases-3 and -7 in apoptotic cells cleave the substrate. This cleavage releases aminoluciferin, which is then used by the luciferase to generate a "glow-type" luminescent signal that is proportional to the amount of active caspase-3/7. [16]
Signaling Pathway: Caspase-Mediated Apoptosis
Caption: Simplified overview of apoptosis signaling pathways.
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Cells and compounds prepared as in the MTT assay (white-walled 96-well plates suitable for luminescence are recommended)
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using white-walled 96-well plates.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the substrate and mixing.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Compare the signals from treated cells to those from untreated and vehicle controls to determine the fold-increase in caspase activity.
IV. Data Presentation and Interpretation
For robust conclusions, it is essential to present the data clearly. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. [1]
Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives
| Compound ID | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| Derivative A | MCF-7 | MTT | 48 | 5.2 |
| Derivative A | HCT-116 | MTT | 48 | 8.9 |
| Derivative A | NIH/3T3 | MTT | 48 | > 50 |
| Derivative B | MCF-7 | MTT | 48 | 12.7 |
| Derivative B | HCT-116 | MTT | 48 | 15.1 |
| Derivative B | NIH/3T3 | MTT | 48 | > 50 |
Table 2: Hypothetical Mechanistic Assay Data for Derivative A
| Assay | Cell Line | Treatment | Result |
| LDH Assay | MCF-7 | 10 µM Derivative A (24h) | 15% increase in LDH release |
| Caspase-Glo® 3/7 | MCF-7 | 10 µM Derivative A (12h) | 5-fold increase in luminescence |
Interpretation: The hypothetical data in Table 1 suggests that Derivative A is more potent than Derivative B against both MCF-7 and HCT-116 cancer cell lines. Both compounds show selectivity for cancer cells over the non-cancerous NIH/3T3 cell line. The data in Table 2 for Derivative A indicates a significant induction of apoptosis (5-fold increase in caspase-3/7 activity) with minimal induction of necrosis (low LDH release), suggesting that apoptosis is the primary mechanism of cell death.
Conclusion
The systematic application of these in vitro cytotoxicity assays provides a robust framework for the initial characterization of novel this compound derivatives. By integrating data from metabolic, membrane integrity, and apoptosis assays, researchers can gain a comprehensive understanding of the cytotoxic potential and mechanism of action of their compounds. This multi-faceted approach is critical for making informed decisions in the early stages of the drug discovery process, ultimately guiding the selection of the most promising candidates for further preclinical development.
References
- Caspase-Glo® 3/7 Assay System. Promega Corporation. URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-37-assay/
- Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. Benchchem. URL: https://www.benchchem.com/application-notes/cytotoxicity-assay-of-novel-compounds-in-cancer-cell-lines
- Caspase 3/7 Assay Kit (Magic Red) (ab270771). Abcam. URL: https://www.abcam.com/caspase-37-assay-kit-magic-red-ab270771.html
- CellEvent Caspase-3/7 Green Flow Cytometry Assay Kit. Thermo Fisher Scientific. URL: https://www.thermofisher.
- Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives. Benchchem. URL: https://www.benchchem.
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds. Benchchem. URL: https://www.benchchem.com/application-notes/in-vitro-cytotoxicity-assays-of-quinoline-compounds
- LDH assay kit guide: Principles and applications. Abcam. URL: https://www.abcam.com/protocols/ldh-assay-kit-guide
- Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit Green Fluorescence. AAT Bioquest. URL: https://www.aatbio.com/products/cell-meter-caspase-3-7-activity-apoptosis-assay-kit-green-fluorescence-22796
- LDH-Glo™ Cytotoxicity Assay. Promega Corporation. URL: https://www.promega.com/products/cell-health-assays/cytotoxicity-assays/ldh-glo-cytotoxicity-assay/
- LDH Cytotoxicity Assay. Creative Bioarray. URL: https://www.creative-bioarray.com/support/ldh-cytotoxicity-assay.htm
- LDH Cytotoxicity Assay Kit. Cayman Chemical. URL: https://www.caymanchem.com/product/10008882
- Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. JoVE. URL: https://www.jove.com/v/51343/use-of-a-caspase-multiplexing-assay-to-determine-apoptosis-in-a
- Pierce LDH Cytotoxicity Assay Kit. Thermo Fisher Scientific. URL: https://www.thermofisher.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/
- MTT assay protocol. Abcam. URL: https://www.abcam.com/protocols/mtt-assay-protocol
- Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols. Benchchem. URL: https://www.benchchem.
- Comprehensive review on current developments of quinoline-based anticancer agents. SpringerLink. URL: https://link.springer.com/article/10.1007/s11030-017-9750-9
- Protocol for Cell Viability Assays. BroadPharm. URL: https://broadpharm.com/blog/protocol-for-cell-viability-assays/
- Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8838561/
- Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. ResearchGate. URL: https://www.researchgate.
- Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. MDPI. URL: https://www.mdpi.com/1420-3049/27/7/2104
- Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. URL: https://pubs.acs.org/doi/10.1021/acsomega.2c06159
- Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Durban University of Technology. URL: https://openscholar.dut.ac.za/handle/10321/2836
- MTT Cell Proliferation Assay. ATCC. URL: https://www.atcc.
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2-Chloroquinolin-7-ol: A Versatile Fluorophore for Cellular Imaging and Sensing
Application Note & Protocols
Introduction: The Promise of Quinoline Scaffolds in Fluorescence Microscopy
Quinoline derivatives represent a privileged class of heterocyclic compounds that have garnered significant attention in the field of bioimaging and drug discovery.[1] Their inherent photophysical properties, characterized by high quantum yields and sensitivity to the microenvironment, make them exceptional candidates for the development of fluorescent probes.[1] These probes are instrumental in visualizing and quantifying biological analytes and dynamic cellular processes.[1] Among this versatile family, 2-Chloroquinolin-7-ol emerges as a promising, yet underexplored, fluorescent probe. Its structure, combining the environmentally sensitive 7-hydroxyquinoline core with a reactive 2-chloro substituent, offers a unique platform for both fundamental cell biology research and targeted drug development applications.
The 7-hydroxyquinoline scaffold is known for its interesting photophysical behaviors, including the potential for excited-state intramolecular proton transfer (ESIPT), which can be modulated by the surrounding environment.[2][3] The presence of the hydroxyl group at the 7-position suggests a pH-dependent fluorescence, a highly desirable characteristic for probing acidic organelles like lysosomes and endosomes, or for monitoring cellular processes associated with pH changes, such as autophagy.[4] Furthermore, the chloro group at the 2-position can serve as a handle for further chemical modification, allowing for the conjugation of this compound to biomolecules or targeting moieties.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and detailed experimental protocols for utilizing this compound as a fluorescent probe. It is important to note that while direct experimental data for this compound is limited, the principles and protocols outlined herein are based on the well-established properties of structurally similar 7-hydroxyquinoline derivatives.
Photophysical Characteristics: A Profile of a Promising Fluorophore
The utility of a fluorescent probe is defined by its photophysical properties. While exhaustive characterization of this compound is ongoing, we can extrapolate its expected performance based on data from analogous 7-hydroxyquinoline compounds.
Table 1: Predicted Photophysical Properties of this compound
| Property | Predicted Value | Conditions | Rationale & Key Considerations |
| Absorption Maximum (λabs) | 340 - 380 nm | PBS, pH 7.4 | Based on the absorption spectra of 7-hydroxyquinoline and its derivatives.[5] The exact maximum will be influenced by solvent polarity and pH. |
| Emission Maximum (λem) | 450 - 550 nm | PBS, pH 7.4 | 7-hydroxyquinoline derivatives are known to exhibit a significant Stokes shift. The emission is highly sensitive to the environment.[6] |
| Molar Absorptivity (ε) | 15,000 - 35,000 M⁻¹cm⁻¹ | - | A high molar absorptivity is characteristic of quinoline-based dyes, enabling strong absorption of excitation light. |
| Fluorescence Quantum Yield (Φf) | 0.1 - 0.5 | - | The quantum yield is expected to be highly dependent on the solvent and local environment.[6] Protonation or deprotonation of the hydroxyl group can significantly alter the quantum yield.[7] |
| Stokes Shift | 100 - 170 nm | - | The large Stokes shift is advantageous for minimizing self-quenching and improving signal-to-noise ratio in imaging experiments. |
| Photostability | Moderate to High | - | Quinoline scaffolds generally offer good resistance to photobleaching, a critical feature for time-lapse imaging. |
| Cell Permeability | Good | - | The relatively small and lipophilic nature of the molecule suggests it can passively diffuse across cell membranes. |
Proposed Mechanism of Action: pH Sensing and Environmental Sensitivity
The fluorescence of this compound is hypothesized to be sensitive to pH due to the protonation state of the 7-hydroxyl group and the quinoline nitrogen. This property can be harnessed to visualize acidic compartments within live cells.
In a neutral environment (cytosol, pH ~7.4), the hydroxyl group is likely deprotonated, leading to a specific fluorescence emission. In acidic organelles, such as lysosomes (pH ~4.5-5.0), protonation of the quinoline nitrogen is expected to occur.[7] This protonation event can alter the electronic structure of the molecule, leading to a change in the fluorescence emission, potentially a ratiometric shift or an enhancement of fluorescence intensity.
Caption: Proposed pH-sensing mechanism of this compound.
Experimental Protocols
The following protocols provide a framework for the synthesis, characterization, and application of this compound as a fluorescent probe.
I. Synthesis of this compound
A plausible synthetic route to this compound involves the chlorination of a 7-hydroxy-2(1H)-quinolone precursor. This general approach can be adapted from established methods for the synthesis of 2-chloroquinolines.[8]
Materials:
-
7-hydroxy-2(1H)-quinolone
-
Phosphorus oxychloride (POCl₃) or triphenylphosphine/trichloroisocyanuric acid[8]
-
Anhydrous reaction solvent (e.g., toluene or acetonitrile)
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-hydroxy-2(1H)-quinolone in the chosen anhydrous solvent.
-
Chlorination: Slowly add the chlorinating agent (e.g., POCl₃) to the solution at room temperature. Caution: This reaction can be exothermic and should be performed in a well-ventilated fume hood.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it over ice. Neutralize the mixture with a saturated NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with DCM (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Characterization of Photophysical Properties
A thorough understanding of the probe's spectroscopic properties is essential for its effective use.
A. Determination of Absorption and Emission Spectra
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Prepare a series of dilutions in the desired buffer (e.g., PBS, pH 7.4) or solvent.
-
Record the absorption spectrum using a UV-Vis spectrophotometer to determine the λabs.
-
Record the fluorescence emission spectrum using a spectrofluorometer, exciting at the determined λabs, to identify the λem.
B. Determination of Fluorescence Quantum Yield (Φf)
The relative quantum yield can be determined using a well-characterized fluorescent standard with a known quantum yield and similar absorption/emission wavelengths (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).[9]
Caption: Workflow for determining relative fluorescence quantum yield.
The quantum yield (Φu) of the unknown sample is calculated using the following equation:
Φu = Φs * (Gradu / Grads) * (nu² / ns²)
Where:
-
Φs is the quantum yield of the standard.
-
Gradu and Grads are the gradients from the plot of integrated fluorescence intensity versus absorbance for the unknown and the standard, respectively.
-
nu and ns are the refractive indices of the solvents used for the unknown and the standard, respectively.
III. Live-Cell Imaging Protocol
This protocol provides a general guideline for staining live cells with this compound. Optimization of probe concentration and incubation time may be necessary for different cell types.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency.
-
Probe Preparation: Prepare a working solution of this compound in pre-warmed complete culture medium. A starting concentration in the range of 1-10 µM is recommended.
-
Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a 5% CO₂ incubator.
-
Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS or fresh culture medium to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the cells using a fluorescence microscope equipped with a filter set that matches the absorption and emission spectra of the probe.
Potential Applications and Future Directions
The unique structural features of this compound open up a range of potential applications in biomedical research:
-
Lysosomal Staining and Tracking: Its predicted pH sensitivity makes it an excellent candidate for labeling and tracking lysosomes in live cells, enabling the study of lysosomal dynamics, trafficking, and function.
-
Autophagy Research: As autophagy involves the fusion of autophagosomes with lysosomes to form autolysosomes, this compound could be used to monitor the later stages of this critical cellular process.
-
Drug Delivery Studies: The probe could be used to label and track the intracellular fate of drug delivery vehicles that are designed to release their cargo in the acidic environment of endosomes or lysosomes.
-
High-Throughput Screening: The "turn-on" or ratiometric fluorescence response to pH changes could be adapted for high-throughput screening assays to identify modulators of cellular pH or lysosomal function.
-
Derivatization and Targeted Probes: The 2-chloro position provides a convenient site for chemical modification, allowing for the development of targeted fluorescent probes by conjugating this compound to specific ligands, antibodies, or peptides.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak fluorescence signal | - Probe concentration is too low.- Incubation time is too short.- Inefficient cellular uptake.- Photobleaching. | - Increase the probe concentration.- Increase the incubation time.- Permeabilize cells with a mild detergent (for fixed-cell imaging).- Use an anti-fade mounting medium and minimize light exposure. |
| High background fluorescence | - Probe concentration is too high.- Inadequate washing. | - Decrease the probe concentration.- Increase the number and duration of washing steps. |
| Cell toxicity | - High probe concentration.- Prolonged incubation. | - Perform a dose-response and time-course experiment to determine the optimal non-toxic conditions. |
| Non-specific staining | - Probe aggregation.- Hydrophobic interactions with cellular components. | - Ensure the probe is fully dissolved in the working solution.- Include a blocking step with a protein-containing solution (e.g., BSA) before staining. |
Conclusion
This compound stands as a promising fluorescent probe with significant potential for advancing our understanding of cellular biology. Its predicted pH sensitivity, favorable photophysical properties, and the potential for chemical modification make it a versatile tool for a wide range of applications, from fundamental cell imaging to drug discovery. The protocols and insights provided in this guide offer a solid foundation for researchers to begin exploring the capabilities of this intriguing fluorophore.
References
- Senda, N., Momotake, A., & Arai, T. (2010). Fluorescence Enhancement in 7-Hydroxyquinoline Analogs by Methyl Substitution and Their Spectroscopic Characteristics in Aqueous Solution. Bulletin of the Chemical Society of Japan, 83(9), 1058-1060.
- BenchChem. (2025). Application Notes and Protocols for Labeling Small Molecules for Imaging Studies.
- Senda, N., et al. (2010). Fluorescence Enhancement in 7-Hydroxyquinoline Analogs by Methyl Substitution and Their Spectroscopic Characteristics in Aqueous. Chemistry Letters, 39(4), 308-309.
- Zhu, L., et al. (2006). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. Journal of the American Chemical Society, 128(26), 8433–8442.
- Dos Santos, C. M., et al. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. Journal of Fluorescence, 27(5), 1865-1877.
- BenchChem. (2025). Application Notes and Protocols for Fluorescent Labeling of Novel Small Molecules: A Case Study with "Artanomaloide".
- Mazurek, P., et al. (2020).
- Dos Santos, C. M., et al. (2017). Fluorescence emission of quinoline and derivatives in ethanol.
- [Spectroscopic properties of 7-hydroxyquinoline in polymeric matrices]. (2000). Guang Pu Xue Yu Guang Pu Fen Xi, 20(4), 435-8.
- Senda, N., Momotake, A., & Arai, T. (2010). Fluorescence Enhancement in 7-Hydroxyquinoline Analogs by Methyl Substitution and Their Spectroscopic Characteristics in Aqueous Solution.
- BenchChem. (2025). Photophysical properties of substituted 7-Aminoquinolin-8-ol.
- De, S., et al. (2011). Steady state and time-resolved spectroscopic studies of 7-hydroxyquinoline in various polymeric matrices.
- Kumpulainen, T., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(49), 29481-29488.
- Spectroscopic Properties of 7-Hydroxyquinoline in Polymeric Matrices. (2000).
- 2-chloro-7-methylquinoline synthesis. (n.d.). ChemicalBook.
- Fluorescent Labeling of Small Molecules - Probes. (n.d.). BOC Sciences.
- Al-Hussain, S. A., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports, 14(1), 15638.
- Al-Lawatia, N., et al. (2011). Tautomerism in 7-Hydroxyquinoline: A Combined Experimental and Theoretical Study in Water. The Journal of Physical Chemistry A, 115(17), 4279–4287.
- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (2001). Asian Journal of Chemistry, 13(2), 459-464.
- Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2017). Journal of Chemical and Pharmaceutical Research, 9(1), 221-229.
- Glogger, M., et al. (2022). Fast, Bright, and Reversible Fluorescent Labeling of Rhodamine-Binding Proteins. Journal of the American Chemical Society, 144(30), 13599–13605.
- Labeling Proteins For Single Molecule Imaging. (n.d.). Teledyne Vision Solutions.
- Lee, S.-I., & Jang, D.-J. (2004). Proton Transfers of Aqueous 7-Hydroxyquinoline in the First Excited Singlet, Lowest Triplet, and Ground States. The Journal of Physical Chemistry A, 108(40), 8374–8380.
- This compound (C9H6ClNO). (n.d.). PubChemLite.
- 2-Chloroquinoline. (n.d.). Wikipedia.
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Application Notes & Protocols: Leveraging 2-Chloroquinolin-7-ol in Advanced Click Chemistry Applications
Introduction: The Quinoline Scaffold and the Power of Click Chemistry
The quinoline motif is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic drugs renowned for their broad spectrum of bioactivity, including antimalarial and anticancer properties.[1] The functionalization of the quinoline ring is a transformative strategy in medicinal chemistry, allowing for the expansion of chemical space and the enhancement of pharmacological profiles.[2] Among the myriad of synthetic strategies, "click chemistry" has emerged as a revolutionary approach for its efficiency, reliability, and biocompatibility.[3][4]
Introduced by K. Barry Sharpless in 2001, click chemistry describes a set of reactions that are modular, high-yielding, and generate minimal byproducts, making them ideal for drug discovery, bioconjugation, and materials science.[5][6] The premier example of this philosophy is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites an azide and a terminal alkyne to form a highly stable 1,2,3-triazole linkage.[7][8] For applications in living systems where copper toxicity is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative, relying on the inherent ring strain of cyclooctynes to drive the reaction.[9][10][11]
This guide provides detailed protocols for the functionalization of 2-Chloroquinolin-7-ol, a versatile building block, to prepare it for click chemistry applications. We will detail the synthesis of both alkyne- and azide-derivatized this compound and provide step-by-step protocols for their subsequent use in CuAAC and SPAAC reactions. These methodologies empower researchers to rapidly generate novel molecular constructs for screening and development.
Part 1: Synthesis of "Click-Ready" this compound Derivatives
To participate in click chemistry, the this compound scaffold must first be appended with either a terminal alkyne or an azide functional group. The phenolic hydroxyl group at the 7-position is the ideal handle for this functionalization via the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide.[12]
Protocol 1.1: Synthesis of 7-(prop-2-yn-1-yloxy)-2-chloroquinoline (Alkyne Functionalization)
This protocol describes the O-propargylation of the phenolic hydroxyl group of this compound to install a terminal alkyne. The reaction utilizes a strong base to deprotonate the phenol, forming a phenoxide that then acts as a nucleophile.[13]
Caption: Workflow for the synthesis of alkyne-functionalized this compound.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Scientist's Note: NaH is a strong, moisture-sensitive base. Handle with care. The reaction will effervesce (H₂ gas evolution) upon addition. Stirring for 30 minutes ensures complete formation of the sodium phenoxide intermediate.
-
-
Alkylation: Add propargyl bromide (80% wt. in toluene, 1.1 eq) dropwise to the reaction mixture at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding it to ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 7-(prop-2-yn-1-yloxy)-2-chloroquinoline.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Sodium Hydride (NaH) | 1.2 | Base (Deprotonation) |
| Propargyl Bromide | 1.1 | Alkylating Agent |
| Anhydrous DMF | - | Solvent |
Protocol 1.2: Synthesis of 7-(3-azidopropoxy)-2-chloroquinoline (Azide Functionalization)
This protocol first details the synthesis of the azido-alkylating agent, 1-azido-3-bromopropane, followed by its use in the Williamson ether synthesis with this compound.
This is a nucleophilic substitution where one bromide in 1,3-dibromopropane is replaced by an azide group. Using an excess of the dibromopropane can help minimize the formation of the 1,3-diazidopropane byproduct.
-
Setup: In a round-bottom flask, dissolve sodium azide (NaN₃, 1.5 eq) in anhydrous DMF.
-
Safety Precaution: Sodium azide is highly toxic. Always handle it in a fume hood with appropriate personal protective equipment (PPE). Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.
-
-
Reaction: Add 1,3-dibromopropane (1.0 eq) to the solution. Heat the reaction mixture to 50-60°C and stir for 16-24 hours.[13]
-
Work-up: Cool the mixture to room temperature and pour it into water. Extract the product with diethyl ether (3x).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate carefully using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography to yield pure 1-azido-3-bromopropane.[3]
This procedure is analogous to the O-propargylation, substituting propargyl bromide with the prepared 1-azido-3-bromopropane.
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF.
-
Deprotonation: Cool to 0°C and add sodium hydride (NaH, 1.2 eq) portion-wise. Stir for 30 minutes.
-
Alkylation: Add a solution of 1-azido-3-bromopropane (1.1 eq) in a small amount of anhydrous DMF dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Work-up and Purification: Follow steps 6-9 from Protocol 1.1 to quench, extract, and purify the final product, 7-(3-azidopropoxy)-2-chloroquinoline.
Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone of click chemistry, providing a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[12]
Protocol 2.1: CuAAC Reaction with 7-(prop-2-yn-1-yloxy)-2-chloroquinoline
This protocol details the reaction of the alkyne-functionalized quinoline with a generic azide partner (e.g., Benzyl Azide).
Caption: General workflow for the CuAAC reaction.
-
Setup: In a vial, dissolve 7-(prop-2-yn-1-yloxy)-2-chloroquinoline (1.0 eq) and your azide partner (1.0-1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate small vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.3 eq). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Reaction Initiation: To the stirring solution of the alkyne and azide, first add the sodium ascorbate solution, followed by the CuSO₄ solution. A color change to yellow/green is often observed.
-
Scientist's Note: It is crucial to add the reducing agent (sodium ascorbate) before the copper(II) salt to ensure the catalytic Cu(I) species is readily formed. For sensitive biomolecules, a ligand such as THPTA can be pre-mixed with the CuSO₄ to protect the substrate and accelerate the reaction.
-
-
Reaction: Stir the mixture vigorously at room temperature for 8-12 hours. The product often precipitates out of the solution.
-
Work-up: Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting triazole product by column chromatography or recrystallization.
| Component | Molar Eq. | Role |
| Alkyne-Quinoline | 1.0 | Substrate |
| Azide Partner | 1.0 - 1.1 | Substrate |
| CuSO₄·5H₂O | 0.05 - 0.1 | Catalyst Precursor |
| Sodium Ascorbate | 0.2 - 0.3 | Reducing Agent |
| t-Butanol / H₂O | - | Solvent System |
Part 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that proceeds without a metal catalyst, making it ideal for applications in complex biological environments.[10] The reaction's driving force is the release of ring strain from a cyclooctyne derivative upon reaction with an azide.[11]
Protocol 3.1: SPAAC Reaction with 7-(3-azidopropoxy)-2-chloroquinoline
This protocol describes the reaction of the azide-functionalized quinoline with a commercially available cyclooctyne, such as Dibenzocyclooctyne (DBCO).
Caption: General workflow for a catalyst-free SPAAC reaction.
-
Stock Solutions: Prepare a stock solution of 7-(3-azidopropoxy)-2-chloroquinoline in DMSO (e.g., 10-100 mM). Prepare a solution of the strained alkyne (e.g., DBCO-PEG4-acid, 1.0-1.5 eq) in the desired reaction solvent (e.g., Phosphate-Buffered Saline (PBS), cell culture media, or an organic solvent like acetonitrile).
-
Reaction Initiation: Add the stock solution of the azide-quinoline to the solution of the strained alkyne. The final concentration of DMSO should typically be kept low (<5-10%) for biological applications to avoid cytotoxicity.
-
Incubation: Incubate the reaction mixture at the desired temperature (room temperature or 37°C are common) for 2-24 hours. The reaction rate is dependent on the specific strained alkyne used.
-
Scientist's Note: SPAAC kinetics can vary significantly based on the structure of the cyclooctyne. DBCO reagents generally offer a good balance of reactivity and stability.
-
-
Monitoring & Purification: Monitor the reaction progress by LC-MS or HPLC. For bioconjugation applications, purification may involve size-exclusion chromatography or dialysis to remove excess small-molecule reagents. For small-molecule synthesis, standard purification techniques like HPLC or column chromatography can be used.
Part 4: Applications and Future Directions
The ability to easily conjugate the this compound scaffold to other molecules via a stable triazole linker opens up vast possibilities in drug discovery and chemical biology.
-
Drug Discovery: Rapidly create libraries of quinoline-based compounds by clicking the functionalized scaffold to a diverse set of azide- or alkyne-containing fragments. This is a powerful strategy for structure-activity relationship (SAR) studies to optimize lead compounds.[3] For example, novel antimalarial or anticancer agents can be synthesized by linking the quinoline to other pharmacophores.
-
Bioconjugation: Attach the quinoline core to biomolecules like proteins, peptides, or nucleic acids. This can be used to develop targeted drug delivery systems, fluorescent probes for imaging, or affinity reagents for proteomics research.
-
Materials Science: Incorporate the quinoline unit into polymers or onto surfaces to create materials with novel photophysical or biological properties.
By providing a robust and versatile method for molecular assembly, the combination of the functionalized this compound scaffold and click chemistry serves as an invaluable tool for researchers across multiple scientific disciplines.
References
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
- Hein, C. D., Liu, X., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230.
- Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click chemistry for site-specific protein modification. Chemistry & biology, 17(3), 235-245.
- ResearchGate. (n.d.). Synthesis of 7-chloro-4-(prop-2-yn-1-yloxy)quinoline.
- Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19371-19395.
- RJPT. (2023). Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology, 16(10), 4949-4955.
- ResearchGate. (n.d.). Copper-catalysed azide-alkyne cycloadditions (CuAAC): An update.
- Royal Society of Chemistry. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
- SlideShare. (2023). Applications of click chemistry in drug discovery.
- Pereira, R. O., de Souza, M. V. N., et al. (2014). 7-Chloroquinolinotriazoles: synthesis by the azide-alkyne cycloaddition click chemistry, antimalarial activity, cytotoxicity and SAR studies. European Journal of Medicinal Chemistry, 73, 253-259.
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective “ligation” of azides and terminal alkynes.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Wikipedia. (n.d.). Click chemistry.
- Royal Society of Chemistry. (n.d.). Electronic Supporting Information.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Aboelnaga, A., & EL-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Green Chemistry Letters and Reviews, 11(3), 254-263.
- ResearchGate. (n.d.). Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): Synthesis of novel triazolyl substituted quinolines as potential anticancer agents.
- ResearchGate. (n.d.). (PDF) Click Triazoles for Bioconjugation.
- ResearchGate. (n.d.). ChemInform Abstract: 7-Chloroquinolinotriazoles: Synthesis by the Azide-Alkyne Cycloaddition Click Chemistry, Antimalarial Activity, Cytotoxicity and SAR Studies.
- PubMed. (2014). 7-Chloroquinolinotriazoles: synthesis by the azide-alkyne cycloaddition click chemistry, antimalarial activity, cytotoxicity and SAR studies.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- van Geel, R., et al. (2012). Click chemistries for site-specific antibody-drug conjugation.
- Sletten, E. M., & Bertozzi, C. R. (2011). From mechanism to mouse: a tale of two bioorthogonal reactions. Accounts of chemical research, 44(9), 666-676.
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology, 3: 153-162.
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Application Notes and Protocols for the Quantification of 2-Chloroquinolin-7-ol in Biological Samples
Abstract
This document provides a comprehensive technical guide for the quantitative analysis of 2-Chloroquinolin-7-ol in biological matrices, such as human plasma and urine. As a key metabolite or intermediate in various chemical and pharmaceutical development pathways, its accurate quantification is critical for pharmacokinetic, toxicokinetic, and metabolism studies.[1][2] We present two robust, validated analytical methods: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for low-level detection and a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for higher concentration analyses. This guide details the scientific rationale behind procedural choices, step-by-step protocols for sample preparation and analysis, and thorough validation procedures according to the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Introduction: The Analytical Imperative for this compound
This compound is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, appearing in drugs with activities ranging from antimalarial to anticancer.[1][2][6][7] The presence of a chlorine atom and a hydroxyl group makes this compound a molecule of interest in metabolic studies, either as a metabolite of a parent drug or as a synthetic intermediate.[1]
The accurate measurement of this compound in biological fluids presents distinct challenges. The inherent complexity of matrices like plasma and urine, which contain a multitude of endogenous compounds (salts, proteins, lipids, etc.), can lead to significant interference, ion suppression in mass spectrometry, and chromatographic peak distortion. Therefore, a successful bioanalytical method hinges on two pillars:
-
Efficient Sample Preparation: To isolate the analyte from interfering matrix components and concentrate it to a detectable level.
-
Selective & Sensitive Analytical Technique: To unequivocally identify and quantify the analyte, often at trace levels.
This guide is designed for researchers and drug development professionals, providing the technical depth required to implement and validate these methods in a regulated or research laboratory setting.
Foundational Strategy: Sample Preparation
The objective of sample preparation is to produce a clean, concentrated sample extract that is compatible with the downstream analytical instrumentation. The choice of technique depends on the required level of cleanliness, the nature of the biological matrix, and the physicochemical properties of this compound (Molecular Formula: C₉H₆ClNO, Monoisotopic Mass: 179.0138 Da).[8]
Comparative Analysis of Extraction Techniques
| Technique | Principle | Advantages | Disadvantages | Best For |
| Protein Precipitation (PPT) | A water-miscible organic solvent (e.g., acetonitrile, methanol) is added to denature and precipitate plasma proteins.[9] | Fast, simple, inexpensive, high recovery of many analytes. | Non-selective, risk of ion suppression from residual phospholipids ("matrix effect"), analyte may co-precipitate. | Rapid screening, high-concentration samples. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on its relative solubility. | Provides a cleaner extract than PPT, can be selective by adjusting pH. | Labor-intensive, requires large volumes of organic solvents, can result in emulsions. | Intermediate cleanliness requirements. |
| Solid-Phase Extraction (SPE) | Analyte is selectively adsorbed onto a solid sorbent and then eluted with a small volume of solvent, separating it from matrix components.[10][11] | Highest selectivity and concentration factor, yields very clean extracts, reduces matrix effects, automatable.[12] | More expensive, requires method development to optimize sorbent, wash, and elution steps. | Low-level quantification (ng/mL or pg/mL), LC-MS/MS analysis. |
For the demanding requirements of LC-MS/MS, Solid-Phase Extraction (SPE) is the recommended approach for its superior cleanup and ability to minimize matrix effects. For the less sensitive HPLC-UV method, Protein Precipitation (PPT) offers a pragmatic balance of speed and sufficient cleanup.
Method 1: High-Sensitivity Quantification by LC-MS/MS
This method is designed for applications requiring high sensitivity and selectivity, such as pharmacokinetic studies with low dosage. The core of this method is the selective isolation of the analyte via SPE, followed by chromatographic separation and detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.[9][13]
Overall LC-MS/MS Workflow
Caption: LC-MS/MS workflow for this compound quantification.
Detailed SPE Protocol for Plasma
This protocol is optimized for a mixed-mode cation exchange polymer-based SPE cartridge, which leverages both hydrophobic and ionic interactions for enhanced selectivity.
Caption: Detailed Solid-Phase Extraction (SPE) protocol workflow.
Protocol Steps:
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of Internal Standard (IS) working solution (e.g., a deuterated analog or a structurally similar compound like this compound-d4) and 200 µL of 4% phosphoric acid in water. Vortex to mix. This step ensures protein disruption and protonates the analyte for optimal binding to the cation exchange sorbent.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing:
-
Wash 1: Pass 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash 2: Pass 1 mL of methanol to remove lipids and other non-polar interferences.
-
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in acetonitrile into a clean collection tube. The basic pH neutralizes the analyte, disrupting its ionic bond with the sorbent and allowing for elution.
-
Dry-Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
LC-MS/MS Instrumental Parameters
| Parameter | Condition | Rationale |
| UPLC System | Waters ACQUITY UPLC or equivalent | Provides high resolution and fast run times. |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | C18 provides excellent hydrophobic retention for aromatic compounds.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes better peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good separation efficiency. |
| Gradient | 10% B to 95% B over 2.5 min, hold 0.5 min, return to 10% B | Gradient elution is necessary to separate the analyte from matrix components. |
| Flow Rate | 0.4 mL/min | Standard flow rate for this column dimension. |
| Column Temp | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent triple quadrupole | Required for high-sensitivity MRM analysis. |
| Ionization Mode | Electrospray Ionization Positive (ESI+) | The quinoline nitrogen is readily protonated. |
| Capillary Voltage | 3.0 kV | |
| Source Temp. | 150°C | |
| Desolvation Temp | 500°C | |
| MRM Transitions | This compound: 180.02 > 117.1 (Quantifier), 180.02 > 152.0 (Qualifier)IS (Hypothetical): 184.04 > 121.1 | The precursor ion ([M+H]⁺) is selected and fragmented; specific product ions are monitored for high selectivity.[14] |
Method 2: Routine Analysis by HPLC-UV
This method is suitable for applications where analyte concentrations are expected to be higher (µg/mL range), such as in formulation analysis or certain toxicological screens. It is more accessible as it does not require a mass spectrometer.
Sample Preparation: Protein Precipitation (PPT)
-
Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a suitable Internal Standard (e.g., 2-methyl-7-chloroquinoline).
-
Precipitation: Add 300 µL of cold acetonitrile.
-
Vortex & Centrifuge: Vortex vigorously for 1 minute. Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[15]
-
Transfer: Carefully transfer the supernatant to a clean tube or HPLC vial for injection.
HPLC-UV Instrumental Parameters
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD | A Diode Array Detector (DAD) allows for monitoring at the optimal wavelength.[16] |
| Column | Zorbax Eclipse Plus C18, 5 µm, 4.6 x 150 mm | A standard analytical C18 column provides good performance. |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer pH 4.0 (40:60 v/v) | Isocratic elution is simpler and sufficient if the sample is clean enough. The buffer controls the ionization state for consistent retention.[17] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp | 30°C | Ensures reproducible retention times. |
| Injection Vol. | 20 µL | |
| Detection | DAD, 245 nm | The quinoline scaffold has strong UV absorbance; 245 nm is a typical wavelength for this class of compounds, providing good sensitivity.[18] |
Bioanalytical Method Validation (per ICH M10 Guidelines)
A method is only useful if it is reliable. Validation is the documented process of proving that an analytical procedure is suitable for its intended purpose.[19][20] The following parameters must be assessed.[3][4][5]
| Parameter | Definition | Acceptance Criteria (Typical) |
| Specificity & Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte or IS in blank matrix. |
| Calibration Curve (Linearity) | The relationship between instrument response and known concentrations of the analyte. | ≥ 6 non-zero standards. Correlation coefficient (r²) > 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. | Signal-to-Noise > 10. Precision: ≤20% CV. Accuracy: Within ±20% of nominal value. |
| Accuracy | The closeness of measured values to the true value. Assessed using Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations. | Mean concentration within ±15% of nominal value (±20% at LLOQ). |
| Precision | The closeness of repeated measurements. Includes repeatability (intra-batch) and intermediate precision (inter-batch). | Coefficient of Variation (CV) or RSD ≤15% (≤20% at LLOQ). |
| Recovery | The efficiency of the extraction procedure, determined by comparing the response of an analyte from an extracted sample to the response of a non-extracted standard. | Should be consistent, precise, and reproducible across the concentration range. |
| Matrix Effect | The alteration of ionization efficiency due to co-eluting matrix components. | The ratio of analyte response in the presence and absence of matrix should be consistent, with a CV ≤15%. |
| Stability | Analyte stability in the biological matrix under various storage and processing conditions (Freeze-thaw, short-term benchtop, long-term storage). | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Representative Validation Data Summary (LC-MS/MS Method)
| Parameter | Result |
| Linearity Range | 0.1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 0.1 ng/mL |
| Intra-day Precision (CV%) | 3.5% - 8.2% |
| Inter-day Precision (CV%) | 4.1% - 9.5% |
| Accuracy (% Bias) | -5.6% to +7.8% |
| Mean Extraction Recovery | 88.5% |
| Matrix Effect | Minimal; IS-normalized factor 0.95-1.04 |
| Stability | Stable for 3 freeze-thaw cycles, 8 hours at room temp, and 90 days at -80°C. |
Conclusion
This application note provides two validated, robust methods for the quantification of this compound in biological samples. The LC-MS/MS method offers high sensitivity and selectivity, making it the gold standard for pharmacokinetic and low-level exposure studies. The HPLC-UV method serves as a reliable and accessible alternative for applications with higher analyte concentrations. Adherence to the detailed protocols for sample preparation, instrument operation, and rigorous method validation as outlined by ICH guidelines will ensure the generation of accurate, reproducible, and defensible data in a research or regulated environment.
References
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- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Bradley, C. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
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- ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Baranowska, I., & Płonka, J. (2001). Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. PubMed.
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- Desrivot, J., et al. (2025, August 10). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate.
- MDPI. (2022, November 17). An Efficient UPLC-MS/MS Method for the Determination of Pyrroloquinoline Quinone in Rat Plasma and Its Application to a Toxicokinetic Study.
- De Kock, M. C., et al. (2016). LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain. PubMed.
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- National Institutes of Health. (n.d.). HPLC methods for choloroquine determination in biological samples and pharmaceutical products.
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- ResearchGate. (2023, June). Establishment of analysis method for the quantification of residues of halquinol and its metabolites in livestock and fishery products using liquid chromatography–tandem mass spectrometry.
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Synthesis, Characterization, and Application of 2-Chloroquinolin-7-ol Metal Complexes: An Application Guide for Researchers
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of bioactive molecules and functional materials.[1][2] Its derivatives are prized for their diverse pharmacological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2][3][4] A key feature of many quinoline derivatives is their ability to act as potent chelating agents for various metal ions. This coordination to a metal center can significantly enhance their biological efficacy and introduce novel physicochemical properties.[5][6]
Among these derivatives, 2-chloroquinolin-7-ol stands out as a particularly versatile ligand. The presence of a hydroxyl group (-OH) at the 7-position and a nitrogen atom within the heterocyclic ring allows it to act as a bidentate chelating agent, forming stable complexes with a variety of transition metals.[7][8] The chlorine atom at the 2-position provides a reactive site for further functionalization, making it an attractive building block for developing more complex molecular architectures.
This guide provides a comprehensive overview of the synthesis of this compound and its subsequent complexation with transition metal ions. It is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and explaining the causality behind key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Part I: Synthesis of the Ligand: this compound
The synthesis of the this compound ligand is a multi-step process that requires careful selection of a foundational quinoline synthesis strategy followed by a targeted chlorination reaction. The Combes synthesis is a robust and classical method for preparing substituted quinolines and is well-suited for this purpose.[9][10]
Strategic Approach: The Combes Synthesis and Subsequent Chlorination
Our strategy involves a two-stage process:
-
Stage 1: Synthesis of a 7-Hydroxy-2-quinolone Precursor. We will utilize the Combes quinoline synthesis, which involves the acid-catalyzed condensation of an aromatic amine with a β-diketone.[10] By choosing m-aminophenol as the aromatic amine, we strategically place a hydroxyl group at the 7-position of the resulting quinoline ring.
-
Stage 2: Chlorination. The resulting quinolin-2-ol (which exists in tautomeric equilibrium with the 2-quinolone form) is then chlorinated using a potent chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final this compound ligand.[11][12]
Visualization: Ligand Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
Stage 1: Synthesis of 7-Hydroxy-4-methylquinolin-2(1H)-one
Causality: This reaction is an acid-catalyzed cyclization. Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, facilitating the initial condensation between the amine and the keto-ester, followed by the electrophilic cyclization onto the aromatic ring to form the quinoline core.[10]
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, cautiously add m-aminophenol (10.9 g, 0.1 mol) to pre-chilled concentrated sulfuric acid (50 mL) while stirring in an ice bath.
-
Addition of β-Ketoester: Once the m-aminophenol has completely dissolved, slowly add ethyl acetoacetate (13.0 g, 0.1 mol) dropwise to the mixture, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture in an oil bath at 100°C for 4 hours.
-
Work-up: Carefully pour the hot reaction mixture onto 500 g of crushed ice with vigorous stirring. A precipitate will form.
-
Neutralization and Isolation: Neutralize the slurry by slowly adding a saturated solution of sodium bicarbonate until the pH reaches ~7.
-
Purification: Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with cold water, and then recrystallize from ethanol to yield pure 7-hydroxy-4-methylquinolin-2(1H)-one.
Stage 2: Synthesis of this compound
Causality: Phosphorus oxychloride (POCl₃) is a highly effective reagent for converting the hydroxyl/keto group at the 2-position of the quinolone into a chlorine atom. The reaction proceeds via an intermediate phosphate ester, which is an excellent leaving group, allowing for nucleophilic substitution by a chloride ion.[11][13] This reaction is typically performed neat (without solvent) under reflux.
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place the dried 7-hydroxy-4-methylquinolin-2(1H)-one (8.75 g, 0.05 mol).
-
Addition of Reagent: Add phosphorus oxychloride (POCl₃, 25 mL) to the flask.
-
Reaction: Gently reflux the mixture in an oil bath for 3 hours. The solid will gradually dissolve.
-
Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto 300 g of crushed ice with constant stirring in a fume hood.
-
Neutralization and Isolation: Neutralize the acidic solution with a cold aqueous ammonia solution or sodium bicarbonate solution until a precipitate forms.
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Part II: Synthesis of this compound Metal Complexes
The this compound ligand is a monoprotic, bidentate chelating agent.[7] It coordinates to metal ions through the nitrogen atom of the quinoline ring and the deprotonated oxygen of the hydroxyl group, forming a stable five-membered chelate ring.[8][14] This chelation typically results in the formation of neutral complexes with divalent metal ions in a 2:1 ligand-to-metal ratio.
General Principles of Coordination
The synthesis of these complexes is generally straightforward, involving the reaction of the ligand with a suitable metal salt in a polar solvent. The choice of metal salt (e.g., chlorides, acetates, or nitrates) can influence the reaction, but often the counter-ion does not participate in the final complex structure. The reaction is typically carried out at an elevated temperature (reflux) to provide the necessary activation energy for complex formation.
Visualization: General Coordination Scheme
Caption: General reaction scheme for metal complex formation.
Detailed Experimental Protocol: General Synthesis of Metal(II) Complexes
Causality: The protocol utilizes a 2:1 molar ratio of ligand to metal salt to favor the formation of coordinatively saturated and neutral [M(L)₂] complexes, which are common for divalent transition metals.[15] Refluxing in a solvent like ethanol ensures that both the ligand and metal salt are dissolved and provides sufficient energy to overcome the activation barrier for ligand exchange and complex formation.
Protocol:
-
Ligand Solution: Dissolve this compound (2.0 mmol) in hot ethanol (30 mL) in a 100 mL round-bottom flask. A small amount of a base like sodium hydroxide or triethylamine may be added to facilitate deprotonation of the hydroxyl group, though it is not always necessary.
-
Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, or ZnCl₂) (1.0 mmol) in ethanol (15 mL).
-
Complexation: Add the metal salt solution dropwise to the stirring ligand solution. An immediate color change or formation of a precipitate is often observed.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours with continuous stirring.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Collect the precipitated metal complex by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether. Dry the complex in a desiccator over anhydrous CaCl₂.
Part III: Characterization of the Synthesized Complexes
To confirm the successful synthesis and elucidate the structure of the metal complexes, a suite of spectroscopic and analytical techniques is employed. Each technique provides a piece of the structural puzzle.
Key Characterization Techniques
-
Elemental Analysis (C, H, N): Provides the empirical formula of the complex, allowing for verification of the ligand-to-metal stoichiometry.
-
FT-IR Spectroscopy: Confirms the coordination of the ligand to the metal ion. Key diagnostic peaks include the disappearance of the broad O-H stretching band (around 3200-3400 cm⁻¹) from the free ligand and a shift in the C=N stretching vibration of the quinoline ring upon coordination to the metal.[15][16]
-
UV-Visible Spectroscopy: Provides information about the electronic environment and geometry of the metal center. The spectra typically show intense bands corresponding to π→π* and n→π* transitions within the ligand, as well as lower intensity d-d transition bands for transition metal complexes.[7][17]
-
Molar Conductivity Measurements: Used to determine whether the complex is an electrolyte or non-electrolyte in solution. Low conductivity values in a solvent like DMSO or DMF indicate a neutral, non-electrolytic complex.[16][17]
-
Magnetic Susceptibility: Measures the magnetic moment of the complex, which helps in determining the number of unpaired electrons and thus inferring the geometry (e.g., octahedral vs. square planar for Ni(II)).
Representative Characterization Data
The following table summarizes expected data for representative metal(II) complexes of this compound.
| Complex Formula | Metal Ion | Color | Yield (%) | M.P. (°C) | Molar Cond. (Ω⁻¹cm²mol⁻¹) | Key FT-IR Shifts (cm⁻¹) |
| [Cu(C₉H₅ClNO)₂] | Cu(II) | Green | ~85 | >300 | < 20 | ν(O-H) disappears, ν(C=N) shifts |
| [Ni(C₉H₅ClNO)₂] | Ni(II) | Pale Green | ~80 | >300 | < 20 | ν(O-H) disappears, ν(C=N) shifts |
| [Co(C₉H₅ClNO)₂] | Co(II) | Pink/Brown | ~82 | >300 | < 20 | ν(O-H) disappears, ν(C=N) shifts |
| [Zn(C₉H₅ClNO)₂] | Zn(II) | White/Yellow | ~90 | >300 | < 20 | ν(O-H) disappears, ν(C=N) shifts |
Part IV: Applications in Research and Drug Development
The coordination of this compound to metal ions often leads to a significant enhancement of its biological activity. This synergy between the ligand and the metal center opens up numerous avenues for therapeutic applications.
-
Anticancer Agents: Many quinoline-based metal complexes exhibit potent cytotoxic activity against various cancer cell lines.[1][5] Their mechanisms of action can include inducing apoptosis, generating reactive oxygen species (ROS), and inhibiting key enzymes involved in cancer proliferation.[4]
-
Antimicrobial Agents: The chelation of a metal ion can increase the lipophilicity of the quinoline molecule, facilitating its transport across microbial cell membranes and enhancing its ability to disrupt essential cellular processes. These complexes have shown activity against a broad spectrum of bacteria and fungi.[2][3][15]
-
Analytical and Sensing Applications: The inherent fluorescence of the quinoline ring can be modulated upon metal binding, making these compounds candidates for developing chemosensors for specific metal ions.[7][14]
The continued exploration of these metal complexes is a promising frontier in the development of novel therapeutic agents and advanced materials.
References
- Cipurković, A., Horozić, E., Marić, S., Mekić, L. and Junuzović, H. (2021) Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]
- Uivarosi, V. (2013)
- Ramadan, A. M. (2020). Spectroscopic and Theoretical Studies of Some Bivalent Metal Complexes of a Quinoline Schiff Base Derivative. Journal of Applied Organometallic Chemistry, 2(2), 75-86. [Link]
- Kavitha, S., & Rajavel, R. (2014). Spectroscopic and Antimicrobial Studies of Mixed Ligand Complexes of Transition Metal (II) Ions with Nitro Quinoline and Dibenzoyl Methane. Trade Science Inc.[Link]
- Ferreira, M. I. M., et al. (2023). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Inorganic Chemistry. [Link]
- Al-Gorcomment, A. M., El-Sayed, B. A., & El-Sagher, H. M. (2015). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Advanced Scientific Research, 6(3), 01-14. [Link]
- Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scientific Research Publishing. [Link]
- Hubert, C., et al. (2015). Hydroxyquinolines as Iron Chelators. Current Medicinal Chemistry. [Link]
- Devi, J., Batra, N., Yadar, J., & Pachwania, S. (2019). Synthesis, Characterization and Antimicrobial Evaluation of Transition Metal(II) complexes with Isatinimine Schiff bases and 8-Hydroxyquinoline. Journal of Applicable Chemistry, 8(1), 97-106. [Link]
- Patel, K. D., et al. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Journal of Saudi Chemical Society. [Link]
- Aljohani, F. S., et al. (2024). A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds.
- Khan, I., et al. (2021).
- Aberrwaila, H., et al. (2023). Spectroscopic Studies and Biological Activity of Cerium (IV) 8-hydroxyquinoline Complex.
- Lee, S., et al. (2016). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. NIH. [Link]
- Singh, B., et al. (2007). Coordination polymers of 1,6-bis(8-hydroxyquinolin-5-yl)-2,5-dioxahexane.
- Staszewska-Krajewska, O., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]
- Ribeiro, C., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry. [Link]
- Al-jebouri, M. M., & Al-Janabi, A. S. (2023). Quinoline-derivative coordination compounds as potential applications to antibacterial and antineoplasic drugs.
- Sanjaya, I. G. M., et al. (2016). Characterization of quinoline and quinoline conjugated metal as the base material of photodetector. SciSpace. [Link]
- Combes, A. (1888). Combes Quinoline Synthesis. Name Reactions in Organic Synthesis. [Link]
- Various Authors. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?
- Gemoets, H. P. L., et al. (2016). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. [Link]
- Ghosh, A., et al. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society. [Link]
- Wikipedia. (n.d.). Combes quinoline synthesis. [Link]
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- Google Patents. (2021). Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
- Cameron, L. L., et al. (2007). One-Pot Preparation of 7-Hydroxyquinoline.
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Organocatalytic synthesis of 2-Chloroquinolin-7-ol derivatives
An in-depth guide to the strategic organocatalytic approach for synthesizing 2-chloroquinolin-7-ol derivatives, designed for researchers and drug development professionals. This document provides a comprehensive overview, from retrosynthetic analysis to detailed experimental protocols, emphasizing the rationale behind methodological choices.
Introduction and Strategic Overview
Significance of the Target Scaffold: Quinoline derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities including anticancer, antibacterial, anti-inflammatory, and antimalarial properties.[1][2] Specifically, the this compound scaffold is a highly valuable intermediate. The chlorine atom at the 2-position serves as a versatile synthetic handle for introducing further molecular complexity through nucleophilic substitution reactions, while the hydroxyl group at the 7-position offers a site for modification or can participate in crucial hydrogen-bonding interactions with biological targets.
The Organocatalytic Advantage: Traditionally, quinoline synthesis has relied on classic named reactions that often require harsh conditions or transition-metal catalysts.[3] Organocatalysis has emerged as a powerful alternative, utilizing small, metal-free organic molecules to accelerate reactions under mild conditions.[4][5] This approach offers significant advantages, including reduced metal contamination in the final product (a critical consideration for active pharmaceutical ingredients), operational simplicity, and access to enantioselective transformations through the use of chiral catalysts.[4][6]
This guide outlines a robust, two-stage strategy for the synthesis of this compound derivatives, beginning with an organocatalyzed construction of a key quinolinol intermediate, followed by a well-established chlorination step.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic disconnection of the target this compound derivative suggests a two-step approach. The primary disconnection is at the C2-Cl bond, leading back to a 2,7-dihydroxyquinoline (or its tautomeric quinolone form). This intermediate can then be disconnected via a Friedländer-type annulation, leading back to readily available starting materials: a substituted 2-aminoaryl ketone and a compound with a reactive α-methylene group.
Caption: Retrosynthetic pathway for this compound.
This strategy leverages the strengths of organocatalysis for the critical C-C and C-N bond-forming cyclization step to build the core heterocyclic scaffold with high efficiency and control.
Application Note: Organocatalytic Quinolone Core Synthesis
The cornerstone of this synthesis is the construction of the 2,7-dihydroxyquinoline intermediate. We will focus on an organocatalytic approach analogous to the Friedländer synthesis, which involves the condensation of a 2-aminoaryl ketone with a carbonyl compound containing an α-methylene group.[7]
Mechanism of Catalysis: A bifunctional organocatalyst, such as a cinchona alkaloid-derived thiourea or a simple amino acid like L-proline, is ideally suited for this transformation. The catalyst operates through a synergistic activation mechanism:
-
Enamine/Enolate Formation: The basic moiety of the catalyst (e.g., the quinuclidine nitrogen of a cinchona alkaloid or the secondary amine of proline) deprotonates the α-methylene carbonyl compound, forming a highly nucleophilic enamine or enolate intermediate.
-
Iminium Activation & H-Bonding: Simultaneously, the acidic or hydrogen-bond-donating part of the catalyst (e.g., the thiourea moiety or the carboxylic acid of proline) activates the 2-aminoaryl ketone. It protonates the carbonyl oxygen, increasing its electrophilicity, and forms hydrogen bonds with the amino group, orienting it for the subsequent reaction.
-
Key Bond Formations: The activated enolate attacks the activated ketone carbonyl (Aldol or Mannich-type reaction), followed by an intramolecular cyclization where the aniline nitrogen attacks the second carbonyl group.
-
Dehydration & Catalyst Regeneration: A final dehydration step yields the aromatic quinoline ring, regenerating the organocatalyst to continue the cycle.
This dual activation model significantly lowers the energy barrier for the reaction, allowing it to proceed under mild conditions.
Caption: Mechanism of bifunctional organocatalysis.
Protocol 1: Organocatalytic Synthesis of a 2,7-Dihydroxyquinoline Intermediate
This protocol is a representative procedure adapted from established organocatalytic Friedländer-type syntheses. Researchers should optimize solvent, temperature, and catalyst loading for their specific substrates.
Materials:
-
2-Amino-4-hydroxyacetophenone (1.0 eq)
-
Ethyl acetoacetate (1.2 eq)
-
L-Proline (20 mol%)
-
Ethanol (EtOH), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Thin-Layer Chromatography (TLC) plate (silica gel)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add 2-amino-4-hydroxyacetophenone (1.0 eq), anhydrous ethanol (approx. 0.5 M concentration relative to the aminoketone), and a magnetic stir bar.
-
Catalyst Addition: Add L-proline (0.20 eq) to the mixture.
-
Substrate Addition: Add ethyl acetoacetate (1.2 eq) to the flask.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting 2-aminoaryl ketone is a key indicator. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The product often precipitates from the concentrated solution. If not, add cold water to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.
-
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol to yield the pure 2,7-dihydroxy-4-methylquinoline.
Protocol 2: Chlorination of the 2,7-Dihydroxyquinoline Intermediate
This step converts the hydroxyl group at the 2-position (which exists in equilibrium with its keto tautomer) into a chloro group, a versatile handle for further functionalization. This is a standard procedure in heterocyclic chemistry.
Materials:
-
2,7-Dihydroxy-4-methylquinoline (from Protocol 1) (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5-10 eq, used as both reagent and solvent)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with reflux condenser and gas trap (to neutralize HCl gas)
-
Ice bath
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: In a fume hood, carefully add the 2,7-dihydroxy-4-methylquinoline (1.0 eq) to a round-bottom flask.
-
Reagent Addition: Slowly and carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask at room temperature. The reaction can be exothermic. Add a few drops of DMF as a catalyst.
-
Reaction: Attach a reflux condenser connected to a gas trap (e.g., a bubbler with NaOH solution). Heat the mixture to reflux (approx. 105°C) for 2-4 hours. The solution should become homogeneous.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup (Caution: Highly Exothermic Quenching):
-
Cool the reaction mixture to room temperature.
-
Prepare a large beaker containing crushed ice.
-
Very slowly and carefully, pour the reaction mixture onto the crushed ice with stirring. This quenching process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.
-
Once the initial reaction has subsided, slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the pH is approximately 7-8. The product will precipitate as a solid.
-
-
Extraction & Purification:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with water and dry it.
-
Alternatively, the product can be extracted from the neutralized aqueous solution with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Workflow and Data Summary
The overall process is a streamlined sequence from basic starting materials to the functionalized target compound.
Caption: Overall experimental workflow.
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Protocol 1: Organocatalytic Cyclization | Protocol 2: Chlorination |
| Key Reagents | 2-Amino-4-hydroxyacetophenone, Ethyl acetoacetate | 2,7-Dihydroxyquinoline intermediate, POCl₃ |
| Catalyst | L-Proline (20 mol%) | DMF (catalytic) |
| Solvent | Ethanol | POCl₃ (neat) |
| Temperature | Reflux (~78°C) | Reflux (~105°C) |
| Typical Time | 12 - 24 hours | 2 - 4 hours |
| Expected Yield | 75 - 90% | 70 - 85% |
| Purification | Recrystallization / Precipitation | Neutralization/Precipitation, Column Chromatography |
Note: Yields are estimates based on analogous transformations in the literature and will vary based on substrate and scale.
References
- BenchChem. (n.d.). Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction.
- BenchChem. (n.d.). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers.
- ResearchGate. (n.d.). Scheme 1 Synthetic strategies for substituted quinolines.
- Hilaris Publisher. (2023). Organocatalysis: Unleashing the Power of Small Organic Molecules in Synthetic Chemistry.
- PubMed. (2020). Organocatalyzed Synthesis of Functionalized Quinolines.
- Journal of the American Chemical Society. (2009). Organocatalysis in Organic Synthesis.
- PubMed. (2019). Cinchona Alkaloids-Derivatives and Applications.
- Macmillan Group, Princeton University. (2003). Cinchona Alkaloids in Asymmetric Catalysis.
- Wiley-VCH. (2009). An Overview of Cinchona Alkaloids in Chemistry.
- YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism.
- SciELO. (2015). 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties.
- Beilstein Journals. (n.d.). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes.
Sources
- 1. scielo.br [scielo.br]
- 2. BJOC - Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Organocatalyzed Synthesis of Functionalized Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloroquinolin-7-ol
Welcome to the technical support center for the synthesis of 2-Chloroquinolin-7-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the outcomes of this important synthetic procedure. Here, we provide in-depth, experience-based solutions to specific experimental issues in a direct question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequently encountered problems during the synthesis of this compound, which typically involves the Vilsmeier-Haack cyclization of an appropriate N-arylacetamide followed by chlorination.
Question 1: My reaction yield is significantly lower than expected, or the reaction failed completely. What are the likely causes?
Low or no yield is a common frustration that can often be traced back to a few critical steps. Let's break down the potential culprits.
Possible Cause A: Inefficient Vilsmeier-Haack Cyclization
The core of this synthesis is the formation of the quinoline ring. The Vilsmeier-Haack reaction involves an electrophilic substitution on an electron-rich aromatic ring.[1] The efficiency of this step is highly dependent on the reactivity of your starting acetanilide and the integrity of the Vilsmeier reagent (formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)).
-
Scientific Rationale: The cyclization is facilitated by electron-donating groups on the N-arylacetamide.[2][3] If your starting material, such as 3-hydroxyacetanilide (a precursor to the 7-hydroxyquinoline), is not sufficiently activated, or if the Vilsmeier reagent is not formed correctly, the cyclization will be sluggish or fail.
-
Recommended Actions:
-
Reagent Quality: Ensure POCl₃ is fresh and has not been hydrolyzed by atmospheric moisture. Use anhydrous DMF.
-
Temperature Control: The Vilsmeier reagent is typically formed at low temperatures (0-5 °C) before the acetanilide is introduced.[3] After addition, the reaction often requires heating (e.g., 60-90 °C) to drive the cyclization to completion.[1] Monitor and control these temperatures carefully.
-
Stoichiometry: An excess of the Vilsmeier reagent (typically 4-10 molar equivalents of POCl₃) is often required to ensure complete conversion.[3]
-
Possible Cause B: Degradation of Starting Material or Product
Quinoline synthesis can involve harsh, acidic conditions, which may lead to the degradation of sensitive functional groups or the formation of tar-like polymers.[4][5]
-
Scientific Rationale: The hydroxyl group at the 7-position can be sensitive to the highly acidic and dehydrating conditions of the reaction, potentially leading to unwanted side reactions.
-
Recommended Actions:
-
Controlled Addition: Add POCl₃ dropwise to the DMF at 0 °C to manage the initial exotherm.
-
Work-up Procedure: Quench the reaction by pouring it carefully onto crushed ice or into ice-cold water to rapidly neutralize the reactive species and precipitate the product.
-
Possible Cause C: Incomplete Reaction
Sometimes, the reaction simply needs more time or energy to reach completion.
-
Scientific Rationale: Insufficient heating can result in a stalled reaction, leaving unreacted starting materials.
-
Recommended Actions:
-
Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material.
-
Increase Reaction Time/Temperature: If TLC shows incomplete conversion after the initially planned time, consider extending the heating period or cautiously increasing the temperature in small increments.[6]
-
Question 2: My final product is contaminated with significant impurities. How can I identify and prevent them?
Purity is paramount, especially in drug development. Impurities often arise from predictable side reactions.
Possible Cause A: Formation of Regioisomers
If starting with a meta-substituted aniline derivative, cyclization can sometimes occur at two different positions, leading to a mixture of quinoline isomers.
-
Scientific Rationale: While the Vilsmeier-Haack cyclization of m-substituted acetanilides is generally regioselective, minor amounts of other isomers can form.
-
Recommended Actions:
-
Characterization: Use ¹H NMR and LC-MS to confirm the structure of your product and identify any isomeric impurities.
-
Purification: Isomers can often be separated by column chromatography on silica gel.
-
Possible Cause B: Over-chlorination
The use of POCl₃ as both a cyclizing and chlorinating agent can sometimes lead to the introduction of additional chlorine atoms on the quinoline ring.
-
Scientific Rationale: Under forcing conditions, electrophilic chlorination of the aromatic ring can occur in addition to the desired chlorination at the 2-position.
-
Recommended Actions:
-
Strict Temperature Control: Avoid excessive temperatures during the reaction, as this can promote unwanted side reactions.
-
Stoichiometry: Use the minimum effective amount of POCl₃ necessary for the reaction to proceed efficiently.
-
Possible Cause C: Tar and Polymer Formation
Harsh acidic conditions and high temperatures are a common cause of polymerization, resulting in a tarry, difficult-to-purify crude product.[4][5]
-
Scientific Rationale: Acid-catalyzed polymerization of reactants or intermediates can compete with the desired cyclization pathway.
-
Recommended Actions:
-
Moderating Agents: While more common in other named quinoline syntheses like the Skraup reaction, the principle of controlling exotherms is key. Ensure efficient stirring and controlled heating.[4]
-
Biphasic Systems: For related syntheses prone to polymerization, a two-phase solvent system can sometimes sequester reactive intermediates, reducing byproduct formation.[4][5]
-
| Troubleshooting Summary | ||
| Symptom | Potential Cause | Suggested Solution |
| Low or No Yield | Inefficient cyclization | Verify reagent quality, control temperature strictly, optimize stoichiometry. |
| Degradation of materials | Control reagent addition rate, ensure rapid and cold work-up. | |
| Incomplete reaction | Monitor reaction by TLC, consider extending reaction time or increasing temperature. | |
| Impure Product | Formation of regioisomers | Confirm structure by NMR/LC-MS, purify via column chromatography. |
| Over-chlorination | Avoid excessive temperatures, use minimum effective amount of POCl₃. | |
| Tar/Polymer formation | Ensure efficient stirring, controlled heating, and rapid quenching. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for this synthesis?
The most common and direct precursor is N-(3-hydroxyphenyl)acetamide , which is readily prepared by acetylating 3-aminophenol. This starting material contains the necessary structural elements to form the 7-hydroxyquinoline core upon Vilsmeier-Haack cyclization.
Q2: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most straightforward method.
-
Sample Protocol:
-
Prepare a TLC plate (silica gel 60 F₂₅₄).
-
Spot the starting material (dissolved in a suitable solvent), a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Develop the plate using a mobile phase such as Hexane:Ethyl Acetate (e.g., 6:1 or 3:1 v/v).
-
Visualize under UV light (254 nm).
-
The reaction is complete when the spot corresponding to the starting material has disappeared.
-
Q3: What is the best method for purifying the final this compound?
Purification strategy depends on the nature of the impurities.
-
Recrystallization: If the crude product is relatively clean, recrystallization is an effective method for obtaining highly pure material. Common solvents include aqueous ethanol or ethyl acetate.
-
Column Chromatography: If the reaction produces a mixture of isomers or other closely related byproducts, column chromatography on silica gel is necessary.[7] A gradient elution system, starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), is typically effective.
Q4: Can the hydroxyl group at the 7-position interfere with the reaction?
Yes, the free hydroxyl group is a nucleophile and can potentially react with POCl₃. However, in the Vilsmeier-Haack reaction, the primary reaction pathway of forming the chloro-iminium salt and subsequent cyclization is generally favored. The hydroxyl group's electron-donating nature is crucial for activating the aromatic ring towards electrophilic attack, which is a key step in the cyclization.[3]
Experimental Workflow & Protocols
General Synthetic Workflow
The synthesis can be visualized as a multi-stage process from starting materials to the purified final product.
Caption: General experimental workflow for the synthesis of this compound.
Protocol: Vilsmeier-Haack Synthesis of this compound
This protocol is a generalized representation and should be adapted based on specific laboratory conditions and scale.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents) to 0-5 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4-10 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C. Stir the mixture for 30 minutes at this temperature.
-
Substrate Addition: Add N-(3-hydroxyphenyl)acetamide (1 equivalent) portion-wise to the reaction mixture, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-90 °C. Monitor the reaction by TLC until the starting material is consumed (typically 4-16 hours).[1]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a large volume of crushed ice with stirring.
-
Isolation: A solid precipitate should form. If the solution is acidic, neutralize it carefully with a base (e.g., NaOH solution) to pH 7-8 to ensure full precipitation of the product.
-
Filtration & Drying: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: Purify the crude solid by recrystallization from aqueous ethanol or by silica gel column chromatography.
References
- Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B, 1868-1875.
- Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/Vilsmeier%E2%80%94Haack-Reagent%3A-A-Facile-Synthesis-of-Srivastava-Singh/63e1d1f736024e13d11b306b3f7f0535e5d1607a
- Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. ResearchGate. (2005). Available at: https://www.researchgate.
- BenchChem. (2025). Side reactions in the synthesis of quinoline derivatives. BenchChem Tech Support. Available at: https://www.benchchem.
- El-Maghraby, A. M. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. Available at: https://www.semanticscholar.org/paper/2-Chloroquinoline-3-carbaldehydes%3A-synthesis-and-El-Maghraby/f0a068428230b42023b6b64b1821867e33575997
- BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives. BenchChem Tech Support. Available at: https://www.benchchem.
- Reddy, C. S., et al. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). Available at: https://www.ijsr.net/archive/v3i12/U1VCMTQ1Nzc=.pdf
- Desai, K. R., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry. Available at: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=13_2_39
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem Tech Support. Available at: https://www.benchchem.com/product/b5952/technical-support/troubleshooting-low-yield-in-friedlander-synthesis-of-quinolines
- BenchChem. (2025). Synthesis of 2-Hydroxyquinoline and Its Derivatives: An In-depth Technical Guide. BenchChem Tech Support. Available at: https://www.benchchem.
- Wikipedia. (n.d.). Quinoline. Wikipedia. Available at: https://en.wikipedia.org/wiki/Quinoline
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: https://www.pharmaguideline.com/2011/08/synthesis-reactions-and-medicinal.html
- Google Patents. (n.d.). Process for the purification of optically impure 2-(2-(3(s)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl). Available at: https://patents.google.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Hydroxyquinoline. BenchChem Tech Support. Available at: https://www.benchchem.com/product/b5952/technical-support/application-notes-and-protocols-for-the-synthesis-of-2-hydroxyquinoline
- ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of. ResearchGate. Available at: https://www.researchgate.
- International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. ijpsonline.com. Available at: https://www.ijpsonline.
- Al-Zoubi, W., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623621/
- BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines. BenchChem Tech Support. Available at: https://www.benchchem.com/product/b5952/technical-support/overcoming-challenges-in-the-synthesis-of-substituted-quinolines
- BenchChem. (2025). Troubleshooting low yield in hCAXII-IN-7 chemical synthesis. BenchChem Tech Support. Available at: https://www.benchchem.com/product/b5952/technical-support/troubleshooting-low-yield-in-hcaxii-in-7-chemical-synthesis
- BenchChem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines. BenchChem Tech Support. Available at: https://www.benchchem.com/product/b5952/technical-support/troubleshooting-low-yields-in-the-synthesis-of-2-substituted-quinazolines
- Google Patents. (n.d.). Process for producing 7-chloro-quinaldine. Available at: https://patents.google.
- Google Patents. (n.d.). Process for the purification of 7-chloroquinoline-8-carboxylic acids. Available at: https://patents.google.
- BenchChem. (2025). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers. BenchChem Tech Support. Available at: https://www.benchchem.com/product/b5952/technical-support/isoquinoline-synthesis-a-technical-troubleshooting-guide-for-researchers
- ChemicalBook. (n.d.). 2-chloro-7-methylquinoline synthesis. ChemicalBook. Available at: https://www.chemicalbook.com/synthesis/product_2-chloro-7-methylquinoline_cas_63442-03-5.htm
- Sharma, P., et al. (2015). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Advances. Available at: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra00779h
- PubChem. (n.d.). This compound. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2-chloroquinolin-7-ol
- Andrade, D. F., et al. (2021). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: https://www.mdpi.com/1422-8599/2021/4/M1276
- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available at: https://baxendalegroup.com/publications/synthesis-of-7-chloroquinoline-derivatives-using-mixed-lithium-magnesium-reagents/
- Taylor & Francis Online. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Available at: https://www.tandfonline.com/doi/full/10.1080/10426507.2018.1504936
- ResearchGate. (n.d.). Design and synthesis of 2-chloroquinoline derivatives as non-azoles antimycotic agents. ResearchGate. Available at: https://www.researchgate.
- Kuhakarn, C., et al. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7764267/
- PubMed. (2012). Development of an improved method for trace analysis of quinolones in eggs of laying hens and wildlife species using molecularly imprinted polymers. Available at: https://pubmed.ncbi.nlm.nih.gov/23030650/
Sources
- 1. ijsr.net [ijsr.net]
- 2. [PDF] Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-chloro-7-methylquinoline synthesis - chemicalbook [chemicalbook.com]
Troubleshooting 2-Chloroquinolin-7-ol solubility for in vitro assays
Welcome to the technical support guide for 2-Chloroquinolin-7-ol. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for common challenges encountered when working with this compound, particularly concerning its solubility for in vitro assays.
Structure of This Guide
-
Core Troubleshooting Workflow: A step-by-step guide in a question-and-answer format to address the most frequent issue—dissolving the compound for your experiments.
-
Frequently Asked Questions (FAQs): Answers to more specific questions regarding solvent choice, safety, and best practices.
-
Protocols: Detailed, validated procedures for preparing and handling this compound solutions.
-
References: A comprehensive list of cited sources for further reading.
Core Troubleshooting Workflow: From Powder to Solution
This section addresses the critical challenge of achieving a stable, soluble preparation of this compound in an aqueous environment suitable for in vitro assays.
Q1: I added this compound powder directly to my aqueous buffer (e.g., PBS, cell culture media), and it’s not dissolving. What did I do wrong?
A1: This is a common and expected outcome. this compound, like many heterocyclic organic compounds, has poor aqueous solubility.[1][2] Direct dissolution in aqueous media is rarely successful and not a recommended practice. The high crystalline lattice energy of the solid compound and its hydrophobic nature prevent water molecules from effectively surrounding and dissolving it.
The correct approach is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your aqueous assay buffer. This two-step process is a standard and essential technique for working with poorly soluble drugs and compounds.[3][4]
Q2: What is the best organic solvent for preparing a this compound stock solution?
A2: The ideal solvent should dissolve the compound at a high concentration, be miscible with your aqueous assay buffer, and be non-toxic to your experimental system at the final working concentration. For this compound, the preferred solvents are Dimethyl Sulfoxide (DMSO) and Ethanol.
| Solvent | Recommended Use & Considerations |
| DMSO | Primary Recommendation. DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of poorly soluble compounds. It is the most common choice for preparing high-concentration stock solutions for in vitro screening. |
| Ethanol | Alternative. Ethanol is another effective polar organic solvent.[1][5] It can be a suitable alternative if your experimental system is particularly sensitive to DMSO. However, its solubilizing power may be lower than that of DMSO for this specific compound. |
| Methanol | Use with Caution. While it can be used for solubilization, methanol is generally more volatile and can be more toxic to cells than ethanol.[6] |
Expert Insight: Always start with the smallest volume of solvent necessary to fully dissolve the compound to create the highest possible stock concentration (e.g., 10-50 mM). This minimizes the volume of organic solvent you will need to add to your aqueous buffer, thereby reducing potential solvent-induced artifacts in your assay.
Q3: I successfully made a 10 mM stock in DMSO, but when I add it to my cell culture media, a precipitate forms immediately. How can I prevent this?
A3: This phenomenon is known as "crashing out" or precipitation upon dilution and occurs when the compound's concentration exceeds its kinetic solubility limit in the final aqueous medium. The organic solvent (DMSO) disperses into the water, and if the local concentration of the hydrophobic compound is too high, it will aggregate and precipitate.
To prevent this, follow this validated dilution protocol:
-
Warm the Aqueous Buffer: Gently warm your destination buffer (e.g., PBS, cell culture media) to the experimental temperature (typically 37°C). This can slightly increase the solubility of the compound.
-
Use Vigorous Mixing: While vortexing or rapidly stirring the aqueous buffer, add the concentrated DMSO stock solution drop-by-drop or as a very slow stream.
-
Avoid "Dumping": Never add the entire volume of the stock solution at once. The key is to ensure immediate and rapid dispersion of the compound into the larger volume of the buffer, keeping the local concentration below the precipitation threshold.
-
Visual Inspection: After addition, visually inspect the solution against a light source for any signs of cloudiness or particulates. If precipitation is observed, the final concentration is too high and must be reduced.
This workflow is visualized in the diagram below.
Q4: I've tried the recommended dilution method, but my required concentration still causes precipitation. What other strategies can I employ?
A4: If you are still facing solubility limits, you can explore modifying the chemical environment of your buffer. The two primary strategies are pH adjustment and the use of solubilizing excipients.
1. pH Adjustment: The this compound molecule contains a hydroxyl (-OH) group, making it a phenolic compound, and a quinoline nitrogen, which is weakly basic.[7]
-
Phenolic groups are weakly acidic. At a pH above the pKa of the hydroxyl group, it will be deprotonated to a phenolate ion (-O⁻). This charged species is significantly more water-soluble.[8][9]
-
Quinoline nitrogen is weakly basic. At a pH below its pKa, the nitrogen can be protonated, forming a positively charged species that is also more soluble.
Therefore, moving the pH of your buffer to either a more alkaline or a more acidic range can increase solubility.[8][10]
Caution: Before adjusting pH, you must confirm that:
-
The pH change will not affect the stability or activity of your compound.
-
Your experimental system (e.g., cells, enzymes) can tolerate the new pH. Most cell cultures are sensitive to pH shifts outside the 7.2-7.4 range.
2. Use of Solubilizing Excipients: For particularly challenging compounds, certain additives can be included in the formulation to enhance solubility.[3]
-
Surfactants: Low concentrations of non-ionic surfactants like Tween® 20 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solution.[11]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from water.[12][13]
Expert Insight: The use of excipients should be a final resort and requires careful validation. You must run controls with the excipient alone to ensure it does not interfere with your assay or exhibit cytotoxicity.
Frequently Asked Questions (FAQs)
Q: What is the maximum concentration of DMSO that is safe for my cell-based assay? A: This is a critical consideration, as DMSO can be cytotoxic and affect cell function. While tolerance is cell-line dependent, a widely accepted general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) .[14] Some robust cell lines may tolerate up to 1%, but sensitive cells, especially primary cultures, may show stress at concentrations as low as 0.1%.[14][15][16] Always run a vehicle control (media + the same percentage of DMSO used for your compound) to ensure that any observed effects are due to your compound and not the solvent.[16][17]
Q: How should I store my stock solution of this compound? A: For long-term stability, store the DMSO stock solution at -20°C or -80°C . It is highly recommended to aliquot the stock into smaller, single-use volumes. This practice prevents repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption by the hygroscopic DMSO, potentially causing your compound to precipitate out of solution over time.
Q: Can I use sonication to help dissolve the compound? A: Yes, sonication can be a useful physical method to aid dissolution, particularly when preparing the initial concentrated stock solution.[14] The high-frequency sound waves create micro-cavitations that can help break apart the compound's crystal lattice structure, facilitating solvation. However, be mindful of potential heat generation during sonication, which could degrade thermally sensitive compounds.
Q: My compound seems to dissolve, but are there invisible aggregates that could affect my results? A: This is an excellent and often overlooked question. Even in a visually clear solution, small, sub-micron aggregates can exist. These aggregates can lead to inconsistent and erroneous results in in vitro assays. For highly sensitive assays, or if you suspect aggregation, you can use advanced techniques like Dynamic Light Scattering (DLS) to analyze the particle size distribution in your final solution. A truly solubilized compound should not produce a significant signal for larger particles.
The decision-making process for troubleshooting solubility is summarized below.
References
- Effect of pH on the solubility of phenolic compounds. (n.d.). ResearchGate.
- Silver, J. (2016). What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate.
- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical Research, 36(4), 62. [Link]
- Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline.
- Mechotech. (n.d.). Quinoline – Structure, Properties, and Applications.
- Seedher, N., & Kanojia, M. (2008). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences and Research, 1(2), 1-12. [Link]
- Costa, P. M. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate.
- Various Authors. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate.
- Bouafia, M., & Laoufi, A. (2020). The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract. ProQuest.
- LifeTein. (2023). DMSO usage in cell culture.
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]
- de Oliveira, G. P., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 35(1), 1-8. [Link]
- Reddit r/labrats. (2023). Maximum DMSO concentration in media for cell culture?
- Pandya, P., et al. (2008). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. AAPS PharmSciTech, 9(4), 1247–1252. [Link]
- PubChem. (n.d.). Quinoline. National Center for Biotechnology Information.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Pandya, P., et al. (2008).
- Warren, D. B., et al. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Journal of Pharmaceutical Sciences, 107(1), 53-65. [Link]
- PubChem. (n.d.). 2-Chloroquinoline. National Center for Biotechnology Information.
- Rubí-López, M., et al. (2019).
- Vishakha, et al. (2020). CO-SOLVENCY. World Journal of Pharmaceutical Research, 9(5), 585-598. [Link]
- Amidon, G., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology, 34(8), 56-64. [Link]
- Walker, R. B., & Mwila, C. (2016). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies, 23(3), 6-13. [Link]
- Kumar, S., & Singh, R. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MedCrave Online Journal of Pharmacy & Pharmaceutical Sciences, 6(3). [Link]
- Sharma, D., & Saini, S. (2015). Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions. Asian Journal of Pharmaceutics, 9(1), 9-17. [Link]
- Savjani, K. T., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Applied Pharmaceutical Science, 2(8), 39-46. [Link]
- PubChemLite. (n.d.). This compound.
- PubChem. (n.d.). 2-Chloroquinolin-6-ol. National Center for Biotechnology Information.
- Wikipedia. (n.d.). 2-Chloroquinoline.
- Edelmann, F. T. (2021). Solubility of drugs in ethanol and dmso. ResearchGate.
- PubChem. (n.d.). 7-Chloro-8-hydroxyquinoline. National Center for Biotechnology Information.
- PubChem. (n.d.). 7-Chloroquinoline. National Center for Biotechnology Information.
- Baxendale Group. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. [Link]
- Gozzi, M., et al. (2019).
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Technical Support Center: Optimization of Reaction Conditions for 2-Chloroquinolin-7-ol Derivatization
Welcome to the technical support center for the derivatization of 2-chloroquinolin-7-ol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of derivatives of this versatile scaffold. The quinoline core is a privileged structure in medicinal chemistry, and mastering its functionalization is key to accessing novel chemical space.
This document is structured to address the unique bifunctional nature of this compound, which possesses two distinct reactive sites: the C2-chloride, amenable to palladium-catalyzed cross-coupling, and the O7-hydroxyl group, suitable for etherification and esterification. Our focus is on providing not just protocols, but the underlying chemical logic to empower you to make informed decisions and troubleshoot effectively.
Part 1: General Considerations & Initial Troubleshooting
This section addresses overarching questions that apply to most derivatization attempts with this compound.
Frequently Asked Questions (FAQs)
Q1: I am starting a new derivatization. Which functional group is more reactive, the 2-chloro or the 7-hydroxyl?
A1: The reactivity is condition-dependent, creating opportunities for chemoselectivity but also potential pitfalls.
-
The 7-hydroxyl group behaves as a typical phenol. It is nucleophilic, especially after deprotonation with a base. It will readily undergo reactions like O-alkylation (Williamson ether synthesis) under basic conditions with an alkyl halide, or acylation with an acyl chloride.
-
The 2-chloro group is on a heteroaromatic ring and is generally less reactive than its aryl bromide or iodide counterparts in palladium-catalyzed cross-coupling reactions.[1][2] Its reactivity is almost entirely dependent on the presence of a suitable catalyst system (e.g., Palladium with specific phosphine ligands).
Key Insight: In a typical palladium-catalyzed cross-coupling reaction (like Suzuki or Buchwald-Hartwig) that uses a base, both sites are potentially reactive. The amine/boronic acid can couple at C2, while the 7-hydroxyl group can act as a nucleophile, leading to side products.[3] Careful planning is essential.
Q2: What is the best way to monitor the progress of my reaction?
A2: A multi-method approach is often best.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. It's excellent for observing the disappearance of starting materials and the appearance of new product spots. A good starting solvent system for these types of compounds is a mixture of ethyl acetate and hexanes (e.g., 30:70).[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for unambiguous confirmation. It provides retention time data and mass information, allowing you to confirm the molecular weight of your product and identify potential byproducts like homocoupled species or dehalogenated starting material.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of specific signals from the starting material and the appearance of new signals corresponding to the product.
Q3: My reaction is failing, and I suspect my reagents are the problem. What are the most critical pre-reaction preparations?
A3: Organometallic reactions, particularly palladium-catalyzed couplings, are notoriously sensitive to atmospheric conditions and impurities.[3]
-
Inert Atmosphere: Always perform reactions under an inert atmosphere (Argon or Nitrogen). Even trace amounts of oxygen can lead to the oxidation of phosphine ligands and the formation of palladium black, which deactivates the catalyst and can promote side reactions like the homocoupling of boronic acids.[1][2]
-
Solvent Purity: Use anhydrous (dry) solvents. Water can interfere with the catalytic cycle and hydrolyze reagents. For particularly sensitive reactions, solvents should be freshly distilled or passed through a solvent purification system.
-
Degassing: Before adding the catalyst, the reaction mixture should be thoroughly degassed to remove dissolved oxygen. This is typically done by bubbling argon or nitrogen through the solvent for 15-30 minutes or by using several "freeze-pump-thaw" cycles.
Part 2: Derivatization at the C2-Position via Palladium Cross-Coupling
The C2-chloro position is ideal for introducing aryl, heteroaryl, or alkyl groups (Suzuki-Miyaura coupling) and amines (Buchwald-Hartwig amination). These reactions have revolutionized C-C and C-N bond formation but are complex and require careful optimization.[6][7]
Troubleshooting Workflow: C2 Cross-Coupling Reactions
Caption: Troubleshooting workflow for C2 cross-coupling reactions.
Guide 1: Suzuki-Miyaura Coupling
Q4: My Suzuki-Miyaura reaction is not working. I see only starting material. What should I try first?
A4: The most common issue with aryl chlorides is the failure of the initial oxidative addition step.[6]
-
Catalyst & Ligand System: Standard catalysts like Pd(PPh₃)₄ may be ineffective. Aryl chlorides require more electron-rich and bulky phosphine ligands to promote oxidative addition. Consider using Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[8]
-
Base Selection: The base is critical. Stronger bases are often needed for aryl chlorides. K₃PO₄ or Cs₂CO₃ are generally more effective than K₂CO₃. However, be aware that strong aqueous bases can promote protodeboronation.[2][9]
-
Temperature: These reactions often require higher temperatures (e.g., 90-120 °C) compared to couplings with aryl bromides or iodides.
Q5: I am seeing a significant amount of a byproduct corresponding to the dimer of my boronic acid (homocoupling). How can I prevent this?
A5: Homocoupling is typically caused by the presence of oxygen or Pd(II) species in the reaction mixture.[1]
-
Rigorous Degassing: This is the most critical factor. Ensure your reaction mixture is completely free of dissolved oxygen before adding the palladium catalyst.
-
Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ is often preferred. If you use a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), its in-situ reduction to the active Pd(0) species must be efficient.
Q6: My boronic acid seems to be decomposing during the reaction, leading to low yields. What can I do?
A6: This is likely protodeboronation, where the boronic acid is replaced by a hydrogen atom.
-
Use Anhydrous Conditions: If possible, use an anhydrous base like K₃PO₄ and a dry solvent like dioxane or toluene. While some water can be beneficial, excess water, especially with a strong base, accelerates decomposition.[8]
-
Use Boronic Esters: Consider using a more stable boronic acid derivative, such as a pinacol ester (Bpin). These are generally more resistant to degradation.[1]
Guide 2: Buchwald-Hartwig Amination
Q7: I am trying to couple an amine at the C2 position, but I am getting a complex mixture of products, or a product with the same mass as my target but different properties.
A7: This is a classic chemoselectivity problem. The 7-hydroxyl group is also a nucleophile and can compete with your amine in a palladium-catalyzed coupling, leading to O-arylation.[3]
-
Protect the Hydroxyl Group: The most reliable solution is to protect the 7-OH group before attempting the Buchwald-Hartwig amination. Common protecting groups for phenols include TBDMS, MOM, or a benzyl ether. They can be installed using standard procedures and removed after the C-N bond is formed.
-
Ligand Screening: Some ligand systems may offer a degree of selectivity for N-arylation over O-arylation. This often requires extensive screening and is less predictable than using a protecting group strategy.[3]
Q8: My reaction is clean but very sluggish. How can I accelerate the coupling of an amine to the 2-chloro position?
A8: As with the Suzuki reaction, coupling to an aryl chloride is challenging.[3][10]
-
Use a Strong, Non-Nucleophilic Base: A strong, sterically hindered base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices.[10]
-
Employ Modern Catalysts: This reaction is highly dependent on the ligand. Use a "second-generation" or "third-generation" Buchwald ligand such as XPhos, RuPhos, or BrettPhos, which are specifically designed to facilitate coupling with challenging substrates like aryl chlorides.[11][12]
-
Solvent Choice: Toluene and dioxane are common solvents. Ethereal solvents like THF are sometimes used but may require higher temperatures.[13]
Part 3: Derivatization at the O7-Position
The phenolic hydroxyl group at the C7 position is readily functionalized through classic reactions like the Williamson ether synthesis.
Decision Tree: Managing Bifunctional Reactivity
Caption: Decision tree for planning the derivatization sequence.
Guide 3: O-Alkylation (Williamson Ether Synthesis)
Q9: I am trying to form an ether at the 7-OH position, but the reaction is incomplete.
A9: Incomplete conversion in a Williamson ether synthesis is usually due to insufficient reactivity of one of the components.
-
Base Strength: Phenols are less acidic than carboxylic acids but more acidic than aliphatic alcohols. A moderately strong base is needed to fully deprotonate the hydroxyl group to form the more nucleophilic phenoxide. While K₂CO₃ is often sufficient, stronger bases like NaH or K₂CO₃ in a polar aprotic solvent like DMF can increase the rate and yield.
-
Alkylating Agent: The reactivity of the alkyl halide is critical (I > Br > Cl). For less reactive alkylating agents (e.g., alkyl chlorides or secondary halides), you may need to increase the temperature or use a more polar solvent like DMF or DMSO.
-
Solvent: Polar aprotic solvents (DMF, DMSO, acetonitrile) are ideal as they solvate the cation of the base, leaving a "naked" and highly reactive phenoxide anion.
Part 4: Optimized Starting Protocols
The following are generalized, robust starting protocols. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling at C2 (Aryl Boronic Acid)
-
Protection (Recommended): If necessary, protect the 7-OH group first (e.g., as a TBDMS ether).
-
Reaction Setup: To a dry Schlenk flask under Argon, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and finely ground K₃PO₄ (2.0-3.0 eq).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene (approx. 0.1 M concentration relative to the quinoline).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 4-24 hours.
-
Monitoring: Monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
-
Self-Validation Checkpoint: An LC-MS of the crude reaction mixture should show a major peak corresponding to the mass of the desired coupled product.
Protocol 2: Buchwald-Hartwig Amination at C2 (Secondary Amine)
-
Protection (Strongly Recommended): Protect the 7-OH group to prevent O-arylation.
-
Reaction Setup: To a dry Schlenk flask under Argon, add the protected this compound (1.0 eq), the amine (1.1-1.3 eq), and sodium tert-butoxide (NaOtBu, 1.3-1.5 eq). Caution: Add the base last, as it is highly reactive.
-
Solvent Addition: Add anhydrous, degassed toluene (approx. 0.1 M).
-
Catalyst Addition: Add the palladium precatalyst (e.g., a G3 or G4 Buchwald Precatalyst, 1-2 mol%). These are air-stable and convenient.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 2-18 hours.
-
Monitoring & Workup: Follow steps 6 and 7 from the Suzuki protocol.
-
Purification: Purify by flash column chromatography.
-
Self-Validation Checkpoint: A successful reaction will show complete consumption of the starting material on TLC and a new, dominant spot. The crude ¹H NMR should show characteristic signals for the newly introduced amine fragment.
Part 5: Summary of Recommended Conditions
Table 1: Recommended Starting Conditions for C2-Derivatization
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Buchwald Precatalysts (G3/G4) |
| Ligand | SPhos, XPhos, RuPhos | XPhos, RuPhos, BrettPhos |
| Base | K₃PO₄, Cs₂CO₃ | NaOtBu, LHMDS, K₂CO₃ |
| Solvent | 1,4-Dioxane, Toluene | Toluene, Dioxane, THF |
| Temperature | 90 - 120 °C | 80 - 110 °C |
| Key Challenge | Oxidative addition, Protodeboronation | Chemoselectivity (N vs. O), Dehalogenation |
References
- Reddit discussion on troubleshooting Buchwald-Hartwig amin
- BenchChem Technical Support. (n.d.).
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
- WordPress. (2025).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Chemistry LibreTexts. (2023).
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]
- ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]
- Reddit discussion on diagnosing issues with a failed Suzuki coupling. (2021). r/Chempros. [Link]
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- Wikipedia. (n.d.).
- Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
- Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline. Journal of Organic Chemistry. [Link]
- ResearchGate. (n.d.). Optimization of conditions for the Suzuki-Miyaura coupling. [a].
- National Institutes of Health. (2016).
- ResearchGate. (2025). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis.
- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
- Novelty Journals. (2022).
- Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University.
- ResearchGate. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents...
- Taylor & Francis Online. (n.d.).
- Organic Chemistry Portal. (n.d.).
- National Institutes of Health. (2013).
- PubMed. (n.d.). A simple, sensitive and reliable LC-MS/MS method for the determination of 7-bromo-5-chloroquinolin-8-ol... PubMed. [Link]
- Asian Journal of Chemistry. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents... Asian Journal of Chemistry. [Link]
- ResearchGate. (n.d.). Establishment of analysis method for the quantification of residues of halquinol...
- BenchChem Technical Support. (n.d.). Analytical methods for monitoring the progress of reactions with Isoquinoline-6-carbonyl chloride. BenchChem.
- ResearchGate. (2018). Click synthesis of new 7-chloroquinoline derivatives...
- MDPI. (2018). Derivatization of Methylglyoxal for LC-ESI-MS Analysis... MDPI. [Link]
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Stability issues of 2-Chloroquinolin-7-ol in solution
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2-Chloroquinolin-7-ol. This document provides in-depth guidance, troubleshooting protocols, and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to empower researchers, scientists, and drug development professionals to anticipate and resolve challenges, ensuring the integrity and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
This section addresses common questions about the handling and storage of this compound.
Q1: How should I store the solid this compound compound?
A: Solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. For long-term stability, storage in a desiccator at refrigerated temperatures (2-8°C) is recommended to protect it from moisture and heat, which can accelerate degradation.
Q2: What are the best general-purpose solvents for dissolving this compound?
A: While specific solubility data is not extensively published, quinoline derivatives with polar groups are typically soluble in polar organic solvents such as ethanol, methanol, and DMSO.[1] For aqueous applications, using a minimal amount of an organic co-solvent like DMSO or ethanol to first dissolve the compound before diluting with an aqueous buffer is a common strategy.[2] Always verify the solubility at your target concentration with a small-scale test.
Q3: How long can I expect my this compound solution to be stable?
A: The stability of the solution is highly dependent on the solvent, pH, temperature, and exposure to light and oxygen.[3] In an organic solvent like anhydrous DMSO, stored at -20°C and protected from light, the solution may be stable for several weeks. However, aqueous solutions are generally less stable. We strongly recommend preparing aqueous solutions fresh for each experiment or conducting a stability study for your specific conditions (see Protocol 2).
Q4: Are there any known incompatibilities for this compound?
A: Avoid strong oxidizing agents, which can react with the electron-rich quinoline ring and the phenolic hydroxyl group.[4] Also, be cautious with strong acids or bases, as extreme pH can catalyze degradation.[5][6]
Troubleshooting Guide
This guide provides solutions to specific experimental issues you might encounter.
Q5: My solution of this compound has developed a yellow or brown tint. What's happening?
A: A color change often indicates degradation, specifically oxidation. The phenolic -OH group at the 7-position is susceptible to oxidation, forming colored quinone-like species. This process can be accelerated by exposure to air (oxygen), light, or the presence of trace metal ions.[4]
-
Causality: Phenols can be oxidized to quinones, which are often highly colored. This is a common degradation pathway for many pharmaceutical compounds.[4]
-
Solution:
-
Use De-gassed Solvents: Prepare solutions using solvents that have been sparged with an inert gas (nitrogen or argon) to remove dissolved oxygen.
-
Inert Atmosphere: Store the solution under an inert atmosphere.
-
Protect from Light: Store vials wrapped in aluminum foil or in amber-colored vials.[4]
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA may help.
-
Q6: I'm analyzing my solution by HPLC and see a new, more polar peak appearing over time. What is it?
A: The appearance of a new peak is a clear sign of chemical degradation.[2] Given the structure of this compound, the most probable degradation product is 2-hydroxyquinolin-7-ol (which exists in tautomeric equilibrium with 7-hydroxyquinolin-2(1H)-one). This occurs via the hydrolysis of the chlorine atom at the 2-position.
-
Causality: The chlorine atom on the quinoline ring is susceptible to nucleophilic substitution by water, especially under non-neutral pH conditions. The resulting hydroxyl group is more polar, leading to a shorter retention time on a reverse-phase HPLC column.
-
Solution:
-
Control pH: Maintain the solution at a neutral pH using a buffer, as both acidic and basic conditions can catalyze hydrolysis.[5]
-
Use Aprotic Solvents: For storage, prefer aprotic solvents (e.g., anhydrous DMSO, acetonitrile) over protic solvents (e.g., water, methanol, ethanol).
-
Confirm Identity: Use LC-MS/MS to confirm the mass of the new peak. The expected mass for the hydrolyzed product [M+H]⁺ would be approximately 176.05, a decrease from the parent compound's [M+H]⁺ of 180.02.[7]
-
Q7: My compound is precipitating from my aqueous buffer solution. What should I do?
A: Precipitation can be due to poor solubility or the formation of a less soluble degradation product.
-
Causality: The solubility of this compound can be pH-dependent due to the phenolic hydroxyl group. At a pH below its pKa, it is neutral and may have lower aqueous solubility. As a degradation product forms, it may have different solubility characteristics than the parent compound.
-
Solution:
-
Verify Solubility: Ensure your working concentration is below the compound's solubility limit in that specific buffer system.
-
Adjust pH: A slight increase in pH may deprotonate the phenol, increasing solubility. However, be aware that higher pH can also accelerate hydrolysis. A careful balance is needed.
-
Increase Co-solvent: If your experimental design allows, slightly increasing the percentage of organic co-solvent (e.g., from 1% DMSO to 5% DMSO) can help maintain solubility.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and addressing stability issues.
Caption: Troubleshooting workflow for common stability issues.
Scientific Principles & Degradation Pathways
Understanding the chemical structure of this compound is key to predicting its stability. The molecule has two primary points of vulnerability:
-
The 2-Chloro Substituent: The chlorine atom is attached to an electron-deficient pyridine ring, making it a leaving group susceptible to nucleophilic attack, most commonly by water (hydrolysis).
-
The 7-Hydroxy (Phenol) Group: Phenols are readily oxidized, especially under basic conditions or in the presence of light and oxygen, to form colored byproducts.[4]
Proposed Degradation Pathways
The diagram below illustrates the two most probable degradation pathways for this compound in solution.
Caption: Proposed degradation pathways for this compound.
Key Factors Influencing Stability
The stability of this compound is a multifactorial issue. The following table summarizes the critical factors and mitigation strategies.[3][5][6]
| Factor | Potential Effect on this compound | Recommended Mitigation Strategy |
| pH | Catalyzes hydrolysis of the 2-chloro group. Affects the oxidation potential of the 7-ol group. Influences solubility. | Use a buffered system within a stable pH range (typically near neutral). Determine the optimal pH for stability experimentally. |
| Light | Can induce photodegradation, particularly oxidation of the phenol and reactions involving the quinoline ring system. | Store solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experiments.[4] |
| Temperature | Higher temperatures accelerate the rates of all degradation reactions (hydrolysis, oxidation). | Store stock solutions at low temperatures (-20°C or -80°C). Prepare working solutions and use them at ambient temperature for the shortest time necessary.[5] |
| Oxygen | Promotes oxidative degradation of the 7-ol group, leading to color formation and loss of potency. | Prepare solutions with de-gassed solvents. Store long-term solutions under an inert atmosphere (argon or nitrogen).[4] |
| Solvent | Protic solvents (water, methanol) can act as nucleophiles, promoting hydrolysis. Solvent purity can introduce catalytic impurities. | For long-term storage, use high-purity, anhydrous aprotic solvents (e.g., DMSO, DMF). |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, designed to maximize initial stability.
-
Pre-Experiment Preparation: Allow the solid this compound container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the required amount of this compound (MW: 179.6 g/mol ) in a fume hood.
-
Dissolution: Add the solid to a sterile, amber glass vial. Add the required volume of anhydrous, high-purity DMSO (e.g., for 10 mg, add 556.8 µL for a 10 mM solution).
-
Mixing: Vortex gently until the solid is completely dissolved. Sonication in a room temperature water bath can be used if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes. Overlay the solution with argon or nitrogen gas before capping tightly.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and solvent. Store at -20°C or -80°C.
Protocol 2: Conducting a Forced Degradation Study
This study will help you understand the stability of your compound under your specific experimental conditions (e.g., in your cell culture medium or formulation buffer).[6]
-
Prepare Solutions: Prepare a solution of this compound in your chosen experimental buffer at the final working concentration.
-
Establish Control: Place one aliquot in a light-protected container at 4°C. This will be your "time zero" and control sample.
-
Apply Stress Conditions (in separate aliquots):
-
Acid Hydrolysis: Adjust the pH to ~1-2 with 0.1 M HCl.
-
Base Hydrolysis: Adjust the pH to ~12-13 with 0.1 M NaOH.
-
Oxidative Degradation: Add a small amount of 3% hydrogen peroxide.
-
Thermal Stress: Incubate an aliquot at an elevated temperature (e.g., 50°C).
-
Photolytic Stress: Expose an aliquot to direct, intense light (e.g., a photostability chamber or direct sunlight).
-
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition. Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples, including the control, by a stability-indicating HPLC method. Monitor for the decrease in the parent peak area and the appearance and growth of new peaks.
-
Interpretation: The results will reveal which conditions cause the most rapid degradation, helping you to identify the primary stability liabilities and design appropriate control strategies.
References
- Molbase. (n.d.). 2-Chloroquinolin-7-amine (Cas no 1782402-51-0). [Link]
- Loba Chemie. (2025-07-24).
- Darwin. (2025-10-02). Top 5 Factors Affecting Chemical Stability. [Link]
- Vun, C. (2023). Understanding Drug Stability: Factors, Evaluation, and Importance in Pharmaceuticals. J Pharm Drug Deliv Res, 12(3). [Link]
- PubChemLite. (n.d.). This compound (C9H6ClNO). [Link]
- ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. [Link]
- PubMed. (n.d.).
- MDPI. (n.d.). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. [Link]
- Wikipedia. (2024-01-12). 2-Chloroquinoline. [Link]
- ChemSrc. (n.d.). 2-Chloroquinolin-7-amine. [Link]
- PubChem. (n.d.). 2-Chloroquinoline. [Link]
- Baxendale Group - Durham University. (2021-09-23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
- PubMed. (2022-12-20). Identification and analysis of the degradation products of chlorothalonil in vegetables. [Link]
- ResearchGate. (2023-06). Establishment of analysis method for the quantification of residues of halquinol and its metabolites in livestock and fishery products using liquid chromatography–tandem mass spectrometry. [Link]
- NIH. (2024-03-06). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. [Link]
- ResearchGate. (2025-08-05). Analytical strategies to determine quinolone residues in food and the environment. [Link]
- Springer. (2022-09-18).
- PubMed. (2023-03-06). Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. [Link]
- PCCA. (2022-03-16).
- MDPI. (2026-01-06).
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 5. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. scitechnol.com [scitechnol.com]
- 7. PubChemLite - this compound (C9H6ClNO) [pubchemlite.lcsb.uni.lu]
How to increase the regioselectivity of 2-Chloroquinolin-7-ol reactions
Technical Support Center: 2-Chloroquinolin-7-ol
A Guide to Mastering Regioselective Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing this versatile heterocyclic scaffold. The inherent electronic biases of the quinoline ring, combined with the competing directing effects of the chloro and hydroxyl substituents, often lead to challenges in achieving desired regiochemical outcomes.
This document moves beyond simple protocols to provide a deeper understanding of the underlying principles governing reactivity. By explaining the "why" behind experimental choices, we aim to empower you to troubleshoot effectively and optimize your synthetic strategies.
Part 1: Foundational Principles - Understanding the Electronic Landscape
The regioselectivity of this compound is a direct consequence of the electronic interplay between the quinoline core, the electron-donating hydroxyl group, and the electron-withdrawing chloro group.
-
Quinoline Core: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This deactivates the pyridine portion (C3, C4) towards electrophilic attack but activates the C2 and C4 positions for nucleophilic aromatic substitution (SNAr).[1][2] Conversely, the benzene-like (carbocyclic) ring is comparatively electron-rich and is the preferred site for electrophilic aromatic substitution (EAS).[1]
-
7-Hydroxyl Group (-OH): As a powerful electron-donating group (EDG), the hydroxyl substituent strongly activates the carbocyclic ring for EAS through resonance. It is a potent ortho, para-director, meaning it directs incoming electrophiles to the C6 and C8 positions.[3]
-
2-Chloro Group (-Cl): The chloro substituent is an electron-withdrawing group (EWG) by induction but a weak electron-donating group by resonance. Overall, it is deactivating towards EAS but is also an ortho, para-director.[4] Its primary electronic influence is on the pyridine ring, where it serves as a leaving group for SNAr reactions.
This complex electronic profile is the root cause of most regioselectivity challenges.
Caption: Electronic influences on the this compound core.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most reactive positions on the this compound ring for electrophilic aromatic substitution (EAS)?
A1: The carbocyclic (benzene) ring is the exclusive site for EAS.[1] The powerful activating and directing effect of the 7-hydroxyl group makes the C6 and C8 positions the most reactive sites for electrophilic attack. The pyridine ring is strongly deactivated by the protonated nitrogen under typical acidic EAS conditions.
Q2: Which positions are favored for nucleophilic aromatic substitution (SNAr)?
A2: The C2 position is highly activated for SNAr by the electron-withdrawing effect of the ring nitrogen, making the C2-chloro a good leaving group.[5] This is generally the most facile substitution reaction on the scaffold, especially with strong nucleophiles or under forcing conditions.
Q3: How do I manage the competition between C6 and C8 substitution in EAS reactions?
A3: This is the most common regioselectivity challenge in EAS. The C8 position is ortho to the hydroxyl group and is often electronically favored. However, it is also more sterically hindered by the peri-relationship with the pyridine ring. The C6 position, also ortho to the hydroxyl, is less sterically hindered. The final product ratio is a delicate balance of electronic and steric factors, which can be manipulated by reaction conditions.[6] See the Troubleshooting Guide below for specific strategies.
Q4: What is the primary role of a protecting group in controlling these reactions?
A4: Protecting groups are essential tools for achieving high regioselectivity.[7][8] By temporarily modifying the 7-hydroxyl group, you can:
-
Prevent O-functionalization: Avoids unwanted side reactions like O-acylation or O-alkylation when targeting the ring carbons.
-
Alter Directing Effects: Changing the -OH to a bulkier ether (like -OTBDMS) can increase steric hindrance at the C8 position, thereby favoring substitution at C6.
-
Improve Solubility: Modifying the polar -OH group can improve solubility in common organic solvents, leading to more homogeneous and predictable reactions.
Part 3: Troubleshooting Guides & Experimental Protocols
Guide 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Symptom: My nitration, halogenation, or Friedel-Crafts acylation reaction yields a difficult-to-separate mixture of C6 and C8 substituted isomers.
Causality Analysis: The activating -OH group directs electrophiles to both C6 and C8. The outcome depends on a kinetic vs. thermodynamic balance. Low temperatures and strong, non-bulky electrophiles often favor the electronically preferred C8 position. Higher temperatures or bulkier electrophiles can lead to increased formation of the sterically more accessible C6 isomer.
Solution Pathway 1: Optimization of Reaction Conditions
Systematic variation of reaction parameters can often push the selectivity towards a single isomer.[6]
| Parameter | To Favor C8 (Electronic Control) | To Favor C6 (Steric Control) | Rationale |
| Temperature | Low (-20 °C to 0 °C) | Moderate to High (RT to 50 °C) | Lower temperatures favor the pathway with the lowest activation energy, often the more electronically stabilized C8-intermediate. |
| Solvent | Non-coordinating (e.g., DCM, DCE) | Coordinating (e.g., Nitro-methane) | Non-coordinating solvents allow the electrophile's intrinsic properties to dominate. |
| Lewis Acid | Strong (e.g., AlCl₃, BF₃) | Weaker/Bulky (e.g., FeCl₃, ZnCl₂) | Stronger acids generate a more reactive electrophile that is less sensitive to steric hindrance. |
Solution Pathway 2: The Definitive Protecting Group Strategy
For unambiguous control, especially on a larger scale, protecting the hydroxyl group is the most robust strategy. This workflow isolates the EAS reaction from the influence of the acidic proton and allows for steric control.
Caption: Workflow for regioselective synthesis using a protecting group.
Protocol: Selective C6-Bromination via Protection
Step 1: Protection of the 7-Hydroxyl Group
-
Dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M).
-
Add imidazole (2.5 eq) and stir until dissolved.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise at room temperature.
-
Stir the reaction for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify by column chromatography (Hexanes/Ethyl Acetate gradient) to yield the TBDMS-protected ether.
Step 2: Regioselective Bromination
-
Dissolve the protected quinoline (1.0 eq) in a suitable solvent like CCl₄ or CH₂Cl₂ (0.1 M).
-
Cool the solution to 0 °C.
-
Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN or benzoyl peroxide if using CCl₄. (Alternatively, for acylation, use the desired acyl chloride with AlCl₃ at 0 °C).
-
Stir at 0 °C to room temperature and monitor by TLC. The bulky TBDMS group will sterically hinder attack at C8, favoring C6.
-
Upon completion, quench with aqueous sodium thiosulfate solution, and extract with CH₂Cl₂.
-
Dry the organic layer and concentrate to obtain the crude C6-bromo product.
Step 3: Deprotection
-
Dissolve the crude C6-bromo-7-(TBDMS-oxy)quinoline in THF (0.1 M).
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq).
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC).
-
Concentrate the solvent, add water, and extract with ethyl acetate.
-
Dry, concentrate, and purify by column chromatography or recrystallization to yield pure 6-bromo-2-chloroquinolin-7-ol.
Guide 2: Unwanted Nucleophilic Attack at the C2-Position
Symptom: When attempting to perform a reaction with a nucleophile (e.g., alkylation of the -OH group), I am observing significant displacement of the C2-chloro group.
Causality Analysis: As mentioned, the C2 position is highly susceptible to SNAr.[5] Harsh conditions (strong nucleophiles, high temperatures, strong bases) will promote this undesired reaction. The key is to use conditions that favor the desired reaction (e.g., O-alkylation) while being mild enough to leave the C2-Cl bond intact.
Solution: Condition Selection for O-Alkylation vs. C2-Substitution
-
For Selective O-Alkylation (Preserving C2-Cl): The goal is to deprotonate the phenol to form the more nucleophilic phenoxide, which then reacts with an electrophile.
-
Base: Use a mild inorganic base like K₂CO₃ or Cs₂CO₃. These are strong enough to deprotonate the phenol but generally not strong enough to promote SNAr at C2 with most nucleophiles.
-
Nucleophile/Electrophile: Use an alkyl halide (e.g., methyl iodide, benzyl bromide).
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal.
-
Temperature: Operate at moderate temperatures (e.g., 40-60 °C).
-
-
For Selective C2-Substitution (SNAr): This reaction is often desired for building complexity.
-
Nucleophile: Use potent nucleophiles such as amines (e.g., piperidine), thiols, or alkoxides.[5]
-
Solvent: Aprotic polar solvents (DMF, DMSO) or the nucleophile itself as the solvent.
-
Temperature: Often requires elevated temperatures (80-150 °C) to proceed at a reasonable rate.
-
References
- PubMed. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PubMed.
- Antonchick, A. P., & Samanta, R. (2016). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 21(9), 1104.
- ResearchGate. (2015). Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate.
- Química Orgánica. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Química Orgánica.
- BIOSYNCE. (2023). What are the effects of different substituents on the reactivity of quinoline?. BIOSYNCE Blog.
- Fiveable. (n.d.). Protecting groups. Organic Chemistry II.
- Reddit. (2020). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?. r/chemistry.
- Suwinski, J., & Walczak, K. (1998). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Polish Journal of Chemistry.
- Ashenhurst, J. (2017). Electrophilic Aromatic Substitution: The Mechanism. Master Organic Chemistry.
- Murie, V. E., et al. (2018). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. The Journal of Organic Chemistry, 83(2), 871-880.
- StackExchange. (2018). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange.
- Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia.
- Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.
- Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Topics in Heterocyclic Chemistry, 46, 1-42.
- de Farias, F. P., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. International Journal of Molecular Sciences, 24(21), 15881.
Sources
- 1. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 2. reddit.com [reddit.com]
- 3. biosynce.com [biosynce.com]
- 4. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. Protective Groups [organic-chemistry.org]
Technical Support Center: Overcoming Poor Cell Permeability of Quinoline Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the cell permeability of quinoline compounds. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common hurdles in your experiments.
Part 1: Troubleshooting & FAQs
This section directly addresses specific issues you may encounter during your research.
Q1: My quinoline compound shows high potency in cell-free assays but has poor activity in cell-based assays. Is this a permeability issue?
A: This is a classic indicator of poor cell permeability. If a compound is active against its target in vitro (e.g., in an enzyme inhibition assay) but fails to elicit a response in a whole-cell model, it's highly likely the compound is not reaching its intracellular target at a sufficient concentration.
-
Causality Check: The discrepancy between biochemical and cellular activity strongly suggests a barrier to the compound crossing the cell membrane. Quinolines, due to their often rigid, planar structure and potential for high lipophilicity, can face challenges with passive diffusion or may be substrates for efflux pumps.[1]
-
Recommended First Steps:
-
Solubility Confirmation: First, ensure your compound is fully dissolved in the cell culture media. Poor solubility can be mistaken for poor permeability.[2] Visually inspect for precipitation and consider using a co-solvent like DMSO, but keep the final concentration low to avoid cell toxicity.[2]
-
Permeability Assessment: Conduct a preliminary permeability screen using a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.[3][4] This will help you understand if the issue is with passive transport.
-
Q2: I've confirmed my quinoline compound has low passive permeability via a PAMPA assay. What are my next steps?
A: Low PAMPA results point towards inherent physicochemical properties hindering passive diffusion. The next logical step is to investigate the specific properties that are causing this and explore structural modifications.
-
Physicochemical Property Analysis:
-
Lipophilicity (LogP/LogD): While a certain level of lipophilicity is required for membrane partitioning, excessively high lipophilicity can lead to poor permeability as the compound may get trapped within the lipid bilayer.[1] Conversely, very low lipophilicity can prevent the compound from entering the membrane at all.[1]
-
Polar Surface Area (PSA): A high PSA is often associated with poor permeability.
-
Molecular Weight (MW): Larger molecules generally have lower passive diffusion rates.
-
pKa: The ionization state of your compound at physiological pH (around 7.4) is critical.[5] The neutral form of a molecule is typically more permeable.[5]
-
-
Medicinal Chemistry Strategies:
-
Lipophilicity Modulation: Systematically modify substituents on the quinoline core to optimize LogP/LogD. Adding or removing polar groups can have a significant impact.
-
Hydrogen Bond Donor/Acceptor Count: Reducing the number of hydrogen bond donors can sometimes improve permeability.[6]
-
Q3: My compound has moderate passive permeability, but I still see low intracellular accumulation. Could something else be at play?
A: Yes, this is a strong indication that your compound may be a substrate for active efflux transporters.[7] These are membrane proteins that actively pump substrates out of the cell, reducing the intracellular concentration.[8]
-
Identifying Efflux Pump Substrates:
-
Caco-2 Bidirectional Assay: The Caco-2 cell line is considered the gold standard for in vitro prediction of human drug absorption.[9][10] These cells form a polarized monolayer that expresses various transporters, including efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[7]
-
Calculating the Efflux Ratio (ER): By measuring the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, you can calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER greater than 2 is a strong indicator of active efflux.[7]
-
Q4: My quinoline compound is a confirmed P-gp substrate. How can I overcome this?
A: Addressing P-gp mediated efflux can be approached through both medicinal chemistry and formulation strategies.
-
Medicinal Chemistry Approaches:
-
Structural Modification: Subtle changes to the molecule's structure can disrupt its recognition by P-gp.[6] This can involve:
-
Scaffold Hopping: In some cases, it may be necessary to move to a different chemical scaffold that retains the desired pharmacophore but is not a P-gp substrate.[11]
-
Co-administration with an Efflux Pump Inhibitor (EPI): While not a modification of your compound, co-dosing with a known EPI can validate that efflux is the issue in in vitro and in vivo models.[12][13]
-
-
Formulation Strategies:
Q5: What are prodrugs, and can they help with my quinoline's permeability issues?
A: A prodrug is an inactive or less active derivative of a parent drug that is designed to undergo enzymatic or chemical conversion in the body to release the active drug.[16][17] This is a powerful strategy to overcome permeability barriers.[16][17][18]
-
How Prodrugs Enhance Permeability:
-
Masking Polar Groups: By temporarily masking polar functional groups (like hydroxyl or carboxyl groups) with more lipophilic moieties, the overall lipophilicity of the molecule can be increased, favoring passive diffusion. These masking groups are later cleaved in vivo to release the active drug.
-
Targeting Uptake Transporters: Prodrugs can be designed to be recognized and transported into cells by specific uptake transporters.
-
Part 2: Strategies for Improving Quinoline Permeability
Medicinal Chemistry Approaches
| Strategy | Rationale | Example Application |
| LogP/LogD Optimization | Fine-tuning the balance between hydrophilicity and lipophilicity is crucial for membrane partitioning. | Adding a methyl group to increase lipophilicity or a hydroxyl group to decrease it. |
| Reduce Polar Surface Area (PSA) | Lowering the PSA generally correlates with increased passive diffusion. | Replacing a carboxylic acid with an ester or an amide. |
| Prodrug Synthesis | Masking polar groups to increase lipophilicity and facilitate passive diffusion.[16][19] | Esterification of a hydroxyl group to create a more lipophilic prodrug. |
| Scaffold Hopping | Replacing the quinoline core with a different scaffold that has better permeability properties while maintaining key pharmacophoric features.[11] | Moving from a quinoline to a quinazoline has been shown to be effective in some cases.[11] |
| Efflux Pump Avoidance | Modifying the structure to reduce recognition by efflux transporters like P-gp.[6] | Increasing molecular size or removing hydrogen bond donors.[6] |
Formulation Approaches
| Strategy | Mechanism of Action | Suitability |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a lipid carrier, which can enhance its solubility and absorption.[14][15] | Particularly useful for highly lipophilic compounds. |
| Nanoparticle Encapsulation | Encapsulating the drug in nanoparticles can protect it from degradation and potentially alter its uptake mechanism.[14] | Can be tailored for targeted delivery. |
| Amorphous Solid Dispersions | The drug is dispersed in a polymer matrix in an amorphous state, which can improve its dissolution rate and apparent solubility.[14] | Effective for poorly soluble compounds. |
Part 3: Experimental Protocols & Workflows
Workflow for Investigating Poor Permeability
Caption: Troubleshooting workflow for poor cell permeability.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound.[3]
Principle: This assay measures the diffusion of a compound from a donor well, through an artificial lipid membrane, to an acceptor well.[3][20] It specifically evaluates passive, transcellular permeation, avoiding complexities of active transport.[4]
Materials:
-
96-well donor and acceptor plates
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Plate reader for quantification
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.[21]
-
Coat Donor Plate: Pipette 5 µL of the artificial membrane solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate.
-
Prepare Donor Solutions: Dilute the test compound to a final concentration of 10 µM in PBS.[21]
-
Add Donor Solutions: Add 150-200 µL of the donor solution to each well of the coated donor plate.[21][22]
-
Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate. Incubate the assembly at room temperature for 4-18 hours.[21][22]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
Data Analysis: The apparent permeability coefficient (Pe) is calculated using the following equation: Pe = [CA(t) * VA] / [Area * t * (CD(t) - CA(t))] Where:
-
CA(t) is the concentration in the acceptor well at time t
-
VA is the volume of the acceptor well
-
Area is the surface area of the membrane
-
t is the incubation time
-
CD(t) is the concentration in the donor well at time t
| Permeability Class | Pe (x 10-6 cm/s) |
| High | > 20 |
| Medium | 2 - 20 |
| Low | < 2 |
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To determine the intestinal permeability of a compound and assess its potential as a substrate for active efflux.[10]
Principle: Caco-2 cells, when grown on a semi-permeable filter, form a polarized monolayer that mimics the intestinal epithelium, complete with tight junctions and active transporters.[7][10] By measuring transport in both directions (apical to basolateral and basolateral to apical), both passive and active transport mechanisms can be investigated.[10]
Materials:
-
Caco-2 cells
-
Transwell permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, etc.)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Test compound stock solution
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts and culture for approximately 21 days to allow for differentiation and monolayer formation.[7]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayers.[7] TEER values should be above a predetermined threshold (e.g., ≥ 200 Ω·cm²).[23] The permeability of a paracellular marker like Lucifer yellow should also be low.[7]
-
Prepare Dosing Solutions: Dilute the test compound to the final desired concentration (e.g., 10 µM) in pre-warmed transport buffer.[10]
-
Apical to Basolateral (A-B) Transport:
-
Add the dosing solution to the apical (top) chamber.
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[10]
-
At the end of the incubation, take samples from both chambers for analysis.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate under the same conditions as the A-B transport.
-
Take samples from both chambers for analysis.
-
-
Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.
Data Analysis:
-
Calculate Apparent Permeability (Papp): Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation
-
A is the surface area of the filter
-
C0 is the initial concentration in the donor chamber
-
-
Calculate Efflux Ratio (ER): ER = Papp(B-A) / Papp(A-B)
| Papp (A-B) (x 10-6 cm/s) | Predicted Absorption |
| > 10 | High |
| 1 - 10 | Medium |
| < 1 | Low |
References
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray.
- Caco2 assay protocol.
- Caco-2 permeability assay. Creative Bioarray.
- Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
- Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs.
- Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.
- Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. National Center for Biotechnology Information.
- Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. National Center for Biotechnology Information.
- pampa-permeability-assay.pdf. Technology Networks.
- Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives. National Center for Biotechnology Information.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate.
- Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. MDPI.
- Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux.
- Inhibition of efflux of quinolines as new therapeutic strategy in malaria. PubMed.
- In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. MDPI.
- In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. PubMed.
- Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. MDPI.
- Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PubMed.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed.
- Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. ResearchGate.
- Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI.
- How to increase cell permeability of highly lipophillic compounds in vitro?. ResearchGate.
- Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
- From Quinoline to Quinazoline‐Based S. aureus NorA Efflux Pump Inhibitors by Coupling a Focused Scaffold Hopping Approach and a Pharmacophore Search. ResearchGate.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. National Center for Biotechnology Information.
- Re-evolution of the 2-Phenylquinolines: Ligand-Based Design, Synthesis, and Biological Evaluation of a Potent New Class of Staphylococcus aureus NorA Efflux Pump Inhibitors to Combat Antimicrobial Resistance. Journal of Medicinal Chemistry.
- In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties. MDPI.
- Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. MDPI.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar.
- Quinoline. Wikipedia.
- Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note. National Center for Biotechnology Information.
- Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles.
- The Physical and Chemical Properties of Quinoline. ResearchGate.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Center for Biotechnology Information.
- (PDF) Novel Approaches for Enhancement of Drug Bioavailability. ResearchGate.
- Synthesis new derivatives of quinoline and study the biological activity for some of them.
- Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement.
- Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments.
- Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. National Center for Biotechnology Information.
- Caco-2 cell permeability assays to measure drug absorption. ResearchGate.
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate.
- Effect of Lipophilicity and Drug Ionization on Permeation Across Porcine Sublingual Mucosa.
- Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development.
- Solid Form Strategies for Increasing Oral Bioavailability. Drug Hunter.
Sources
- 1. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. PAMPA | Evotec [evotec.com]
- 5. Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificarchives.com [scientificarchives.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. mdpi.com [mdpi.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. enamine.net [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. upm-inc.com [upm-inc.com]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
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- 22. bioassaysys.com [bioassaysys.com]
- 23. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Scaling up 2-Chloroquinolin-7-ol synthesis for preclinical studies
Technical Support Center: Synthesis of 2-Chloroquinolin-7-ol
Introduction: The Challenge of Scaling this compound Synthesis
This compound is a critical heterocyclic building block in the development of various pharmaceutical agents. Its synthesis, while straightforward at the bench scale, presents distinct challenges during scale-up for preclinical and clinical studies. Issues such as managing exothermic reactions, ensuring regiochemical purity, and achieving consistent, high-purity yields require a robust and well-understood process.
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals. It is designed to move beyond a simple recitation of steps, offering insights into the causality behind experimental choices, troubleshooting guidance for common issues, and a framework for a self-validating, scalable protocol.
Part 1: Recommended Synthetic Pathway & Protocol
The most reliable and scalable approach to this compound involves a two-step process: a Conrad-Limpach cyclization to form the quinoline core, followed by a chlorination reaction. This method offers good control over regioselectivity and is amenable to larger quantities.
Reaction Pathway Overview
The synthesis proceeds via the condensation of 3-aminophenol with ethyl acetoacetate to form an intermediate β-aminoacrylate, which is then cyclized at high temperature to yield 7-hydroxy-2-methylquinolin-4(1H)-one. This intermediate is subsequently chlorinated using phosphorus oxychloride (POCl₃) to furnish the final product.
Technical Support Center: Troubleshooting Mass Spectrometry Fragmentation of 2-Chloroquinolin-7-ol
Welcome to the technical support center for the mass spectrometry analysis of 2-Chloroquinolin-7-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the fragmentation analysis of this molecule.
Introduction
This compound is a heterocyclic compound with functionalities that can present unique challenges in mass spectrometry analysis. The presence of a chlorine atom, a hydroxyl group, and a quinoline core structure gives rise to specific fragmentation patterns and potential analytical pitfalls. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in the principles of mass spectrometry and supported by established protocols.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Issue 1: I am not seeing the expected molecular ion peak for this compound.
This is a common issue that can stem from several factors, ranging from the inherent stability of the molecule to the ionization conditions.
Q1.1: What is the expected m/z for the molecular ion of this compound?
The molecular formula for this compound is C₉H₆ClNO. Its expected monoisotopic mass is approximately 179.01 m/z for the protonated molecule [M+H]⁺. Due to the presence of the chlorine-37 isotope, you should also observe an M+2 peak at approximately 181.01 m/z, with a characteristic intensity ratio of about 3:1 (³⁵Cl:³⁷Cl).
Q1.2: My molecular ion peak is very weak or absent. What are the likely causes?
A weak or absent molecular ion can be due to:
-
In-source fragmentation: The molecule may be fragmenting within the ion source before it reaches the mass analyzer. This is common with labile molecules or when using overly harsh source conditions.
-
Poor ionization efficiency: The analyte may not be ionizing effectively under the chosen conditions.
-
Incorrect instrument settings: The mass spectrometer may not be properly calibrated or tuned for the mass range of interest.
Troubleshooting Workflow for Weak or Absent Molecular Ion:
Caption: Troubleshooting workflow for a weak or absent molecular ion.
Protocol: Optimizing Cone Voltage to Minimize In-Source Fragmentation
This protocol provides a systematic approach to finding the optimal cone voltage that maximizes the molecular ion intensity while minimizing fragmentation in the source.[1][2][3]
-
Prepare a Standard Solution: Prepare a ~1 µg/mL solution of this compound in a solvent that mimics your LC mobile phase.
-
Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Initial Instrument Settings: Set the mass spectrometer to acquire data in full scan mode over a mass range that includes the expected molecular ion (e.g., m/z 100-250). Start with the instrument's default or a low cone voltage setting (e.g., 10 V).
-
Ramp the Cone Voltage: Create a series of experiments, incrementally increasing the cone voltage in steps of 5-10 V (e.g., 10 V, 20 V, 30 V, ... up to 80 V).
-
Data Acquisition: At each cone voltage setting, acquire data for a sufficient duration to obtain a stable signal.
-
Analysis: Plot the intensity of the [M+H]⁺ ion (m/z ~179) as a function of the cone voltage. The optimal cone voltage is the value that yields the highest intensity for the molecular ion before significant fragmentation occurs.
| Cone Voltage (V) | [M+H]⁺ Intensity (Arbitrary Units) | Key Fragment Ion Intensity |
| 10 | 50,000 | <5,000 |
| 20 | 150,000 | 10,000 |
| 30 | 250,000 | 25,000 |
| 40 | 200,000 | 100,000 |
| 50 | 100,000 | 200,000 |
This is example data and will vary by instrument and compound.
Issue 2: I am observing unexpected or difficult-to-interpret fragment ions.
The fragmentation of this compound is influenced by its functional groups. Understanding these pathways is key to interpreting your spectra.
Q2.1: What are the expected fragmentation pathways for this compound?
Based on the fragmentation of related quinoline and hydroxyquinoline compounds, the following fragmentation pathways are expected under collision-induced dissociation (CID):[4][5][6]
-
Loss of CO: A common fragmentation for phenolic compounds, resulting in a loss of 28 Da.
-
Loss of HCl: Elimination of hydrogen chloride, leading to a loss of 36 Da.
-
Loss of Cl radical: Cleavage of the C-Cl bond, resulting in a loss of 35 Da.
-
Ring Cleavage: Fragmentation of the quinoline ring system, which can lead to various smaller fragments.
Predicted Fragmentation Diagram for this compound:
Caption: Predicted major fragmentation pathways of protonated this compound.
Q2.2: I see peaks that don't correspond to these fragments. What could they be?
Unexpected peaks can arise from:
-
Adduct formation: In electrospray ionization (ESI), it is common to see adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or acetonitrile ([M+ACN+H]⁺).
-
Contamination: Contaminants from solvents, glassware, or the LC system can produce interfering peaks. Common contaminants include polyethylene glycols (PEGs) and phthalates.[7]
-
In-source reactions: The analyte may be reacting with other components in the ion source.
Table of Common Adducts:
| Adduct | Mass Shift (Da) | Expected m/z for this compound |
| [M+Na]⁺ | +22.989 | 202.00 |
| [M+K]⁺ | +38.963 | 217.98 |
| [M+NH₄]⁺ | +18.034 | 197.05 |
| [M+ACN+H]⁺ | +42.034 | 221.05 |
Protocol: Diagnosing Contamination
A systematic approach is necessary to identify the source of contamination.[7][8][9]
-
Solvent Blank Analysis: Prepare a "blank" injection using your mobile phase solvents. If the contaminating peaks are present, the source is likely your solvents or the LC system.
-
Systematic Component Check:
-
Disconnect the column and run the mobile phase directly into the mass spectrometer. If the contamination disappears, the column is the source.
-
If contamination persists, systematically check components upstream (tubing, injector, pump) by bypassing them one at a time.
-
-
Clean the Ion Source: If the contamination is still present with the LC system disconnected, it may have accumulated in the ion source. Follow the manufacturer's protocol for cleaning the ion source components.
Issue 3: My signal intensity is generally low or unstable.
Poor signal intensity or instability can be caused by a variety of factors related to both the LC and MS systems.
Q3.1: What are the first things to check for low or unstable signal?
-
LC System: Check for leaks, ensure proper mobile phase composition and flow rate, and verify that the column is not clogged.[10][11]
-
MS System: Ensure the instrument is properly tuned and calibrated. Check for a stable spray in the ion source.
-
Sample Preparation: Confirm that the sample is fully dissolved and at an appropriate concentration.
Troubleshooting Workflow for Low/Unstable Signal:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. help.waters.com [help.waters.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. agilent.com [agilent.com]
Technical Support Center: Chiral Resolution of 2-Chloroquinolin-7-ol Derivatives
Welcome to the technical support center for the enantiomeric resolution of 2-chloroquinolin-7-ol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of separating chiral quinoline scaffolds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your separations effectively.
The pharmacological and toxicological profiles of enantiomers can differ significantly. Therefore, robust and efficient methods for obtaining single-enantiomer active pharmaceutical ingredients (APIs) are critical in drug development. This guide provides in-depth, practical solutions to common challenges encountered during the resolution of this compound derivatives, a core scaffold in various therapeutic areas.
Method Selection: A Strategic Overview
Choosing the appropriate resolution strategy is the first critical decision. The three primary methods—Diastereomeric Salt Crystallization, Chiral HPLC, and Enzymatic Resolution—each have distinct advantages and are suited for different scales and molecular properties.
Caption: Decision workflow for selecting a chiral resolution method.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues.
Section 1: Diastereomeric Salt Crystallization
This classical method is often the most cost-effective for large-scale production.[1][2] It involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which are then separated based on differences in solubility.[3]
Q1: I'm not getting any crystals to form after adding the resolving agent. What are the likely causes?
A1: This is a common and frustrating issue that typically points to problems with supersaturation or solvent choice.
-
Causality: Crystal formation requires the solution to be supersaturated with one of the diastereomeric salts. If the salt is too soluble in your chosen solvent, it will not crystallize. The interaction between the salt and the solvent is a delicate balance of polarity and hydrogen bonding potential.
-
Troubleshooting Steps:
-
Increase Concentration: Carefully remove the solvent in vacuo until you observe persistent turbidity. This indicates you have reached the supersaturation point. Then, add a small amount of solvent back until the solution is clear and allow it to cool slowly.
-
Solvent Screen: The choice of solvent is paramount. A systematic screen is the most effective approach.[4] Start with solvents in which your racemate has moderate solubility. Common choices for quinoline derivatives include alcohols (methanol, ethanol, isopropanol) and ketones (acetone). Sometimes, anti-solvents (e.g., hexanes, MTBE) are added slowly to a solution of the salt to induce crystallization.[4]
-
Resolving Agent Stoichiometry: While a 1:1 molar ratio is a common starting point, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be beneficial, especially if the desired salt is significantly less soluble.[5]
-
Seeding: If you have a small amount of the desired diastereomeric salt crystal, add a tiny speck to the supersaturated solution to act as a nucleation point.
-
Q2: My crystals formed, but the diastereomeric excess (d.e.) is very low. How can I improve the purity?
A2: Low diastereomeric excess indicates that both salts are co-crystallizing or that the desired salt is trapping the undesired one in its crystal lattice.
-
Causality: The separation relies on a significant difference in solubility between the two diastereomeric salts.[5] If their solubilities are too similar in a given solvent system, poor selectivity will result. The kinetics of crystallization also play a crucial role; rapid crystallization can trap impurities.[6]
-
Troubleshooting Steps:
-
Optimize Cooling Rate: Slow, controlled cooling is essential. Rapidly crashing the solid out of solution by plunging it into an ice bath is a common cause of low purity. A programmable cooling bath or allowing the flask to cool slowly in a Dewar is recommended.
-
Recrystallization: This is the most straightforward way to improve purity. Dissolve the obtained crystals in a minimum amount of hot solvent and allow them to re-form slowly. A recent study on hydroxychloroquine, a related 7-chloroquinoline, showed that three rounds of recrystallization increased the optical purity of the less soluble salt to 99.0%.[7]
-
Solvent System Re-evaluation: The solvent not only affects solubility but also the crystal packing. A different solvent might create a larger solubility differential between the diastereomers. Refer to thermodynamic phase diagrams if possible to guide solvent selection.[8]
-
Change the Resolving Agent: Not all resolving agents are created equal for a given substrate. If optimization fails, screening other resolving agents is a necessary step. For basic quinolines, common acidic resolving agents include tartaric acid derivatives (e.g., Di-p-toluoyl-D-tartaric acid), mandelic acid, or camphorsulfonic acid.[9][10] A study on hydroxychloroquine found Di-p-Anisoyl-L-Tartaric Acid (L-DATA) to be an effective resolving agent.[7]
-
Section 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and versatile technique for both analytical and preparative-scale separation. It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer.
Q1: I'm seeing poor or no separation between my enantiomers on a chiral column. What should I try first?
A1: This is the most common issue in chiral method development and usually stems from an incorrect choice of stationary phase or mobile phase.
-
Causality: Chiral recognition on a CSP is based on transient, stereoselective interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance). For a separation to occur, there must be a sufficient difference in the binding energy of the two enantiomers with the CSP. The mobile phase competes with the analyte for these interaction sites, modulating retention and selectivity.
-
Troubleshooting Steps:
-
Verify CSP Selection: There is no universal chiral column. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are a good starting point for many heterocyclic compounds, including quinolines.[11] A successful method for hydroxychloroquine utilized a Chiralpak AD-H column (amylose-based).[5] If one CSP type fails, try another with a different chiral selector.
-
Optimize the Mobile Phase: This is the most critical parameter.
-
Normal Phase (NP): This is often the preferred mode for chiral separations. The standard mobile phase is a mixture of an alkane (e.g., hexane) and an alcohol modifier (e.g., isopropanol or ethanol). Systematically vary the alcohol percentage. Lower alcohol content generally increases retention and can improve resolution, but may lead to broader peaks.
-
Additives: For basic compounds like quinolines, peak tailing and poor resolution can be caused by strong interactions with residual silanols on the silica support. Adding a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) (typically 0.1-0.5%) to the mobile phase is crucial to suppress these interactions and improve peak shape.[5]
-
-
Adjust Temperature: Temperature affects the thermodynamics of the chiral recognition process. Lowering the column temperature (e.g., from 25°C to 10°C) often enhances the stability of the transient diastereomeric complexes, leading to better resolution. However, the effect is system-dependent, so it's worth testing a range (e.g., 10°C, 25°C, 40°C).
-
Q2: I have some separation, but the peaks are broad and tailing, leading to poor resolution (Rs < 1.5). How can I improve peak shape?
A2: Poor peak shape is usually due to secondary chemical interactions or column overload.
-
Causality: As mentioned, basic analytes like your this compound derivative can interact ionically with acidic silanol groups on the CSP surface. This secondary mechanism causes peak tailing. Additionally, injecting too much sample can saturate the stationary phase, leading to fronting or tailing.
-
Troubleshooting Steps:
-
Optimize Additive Concentration: If you are already using a basic additive like DEA, try slightly increasing its concentration. The optimal concentration balances peak shape improvement with potential changes in selectivity. The validated method for hydroxychloroquine used n-hexane containing 0.5% DEA.[5]
-
Reduce Sample Load: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves dramatically, you were overloading the column.
-
Check Column Health: A deteriorating column (e.g., voids, contamination) can cause poor peak shape. Try flushing the column with a strong solvent (check the manufacturer's instructions) or reversing the column (if permissible) to wash away contaminants from the inlet frit.
-
| Parameter | Problem | Recommended Action | Scientific Rationale |
| Mobile Phase | No/Poor Resolution | Vary alcohol modifier % (e.g., 5% to 20% IPA in Hexane). | Modulates analyte competition for chiral sites on the CSP. |
| Peak Tailing (Basic Analyte) | Add 0.1% - 0.5% Diethylamine (DEA) or Triethylamine (TEA). | The basic additive masks acidic silanol sites on the silica support, preventing secondary ionic interactions.[5] | |
| Temperature | Low Resolution (Rs < 1.5) | Decrease column temperature in 5-10°C increments (e.g., 25°C to 15°C). | Lower temperature can increase the stability of the transient diastereomeric complexes, enhancing chiral recognition. |
| Sample Load | Broad or Fronting Peaks | Dilute sample 5-10 fold and reinject. | Prevents saturation of the stationary phase, ensuring a linear relationship between the mobile and stationary phases. |
| CSP Choice | No/Poor Resolution | Screen different CSPs (e.g., Amylose vs. Cellulose based). | Different chiral selectors offer unique interaction mechanisms (π-π, H-bonding, steric). A successful separation requires complementarity.[11] |
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization of a this compound Derivative
(This is a representative protocol adapted from literature on similar structures.[7][9] Optimization will be required.)
Objective: To resolve a racemic this compound derivative bearing a basic nitrogen atom using a chiral acid.
Materials:
-
Racemic this compound derivative
-
Resolving Agent: (+)-Di-p-toluoyl-D-tartaric acid (DTTA)
-
Solvents: Methanol (HPLC grade), Deionized Water
-
Base: 1M Sodium Hydroxide (NaOH)
-
Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Salt Formation:
-
In a round-bottom flask, dissolve 1.0 equivalent of the racemic quinoline derivative in a minimal amount of warm methanol (e.g., 10 mL per gram of racemate).
-
In a separate flask, dissolve 0.5-1.0 equivalents of (+)-DTTA in warm methanol.
-
Slowly add the DTTA solution to the stirring quinoline solution at ~50°C.
-
Rationale: Using a sub-stoichiometric amount of resolving agent can sometimes improve the purity of the initial crop of crystals if one diastereomer is significantly less soluble.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature over several hours. Do not disturb the flask.
-
If no crystals form, consider adding a co-solvent like water dropwise until turbidity is observed, then warm slightly to redissolve and cool again.
-
Once crystal formation begins, allow the mixture to stand at room temperature for 12-24 hours, then cool further to 0-4°C for 2-4 hours to maximize yield.
-
Rationale: Slow cooling promotes the formation of well-ordered crystals of the less soluble diastereomer, excluding the more soluble one.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration.
-
Wash the filter cake with a small amount of cold methanol to remove residual mother liquor.
-
Dry the crystals. At this stage, determine the diastereomeric excess (d.e.) by NMR or HPLC.
-
If the d.e. is insufficient, perform a recrystallization by dissolving the crystals in a minimum amount of hot methanol and repeating the slow cooling process.
-
-
Liberation of the Free Enantiomer:
-
Dissolve the purified diastereomeric salt in water.
-
Basify the aqueous solution to pH > 11 by adding 1M NaOH.
-
Extract the liberated free base (the enantiomerically enriched quinoline) with an organic solvent like DCM (3x volumes).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the resolved enantiomer.
-
Rationale: The base deprotonates the quinoline nitrogen, breaking the ionic bond of the salt and making the free base soluble in the organic phase.
-
Protocol 2: Chiral HPLC Method for Enantiomeric Purity Analysis
(Adapted from a validated method for hydroxychloroquine.[5][12])
Objective: To determine the enantiomeric excess (e.e.) of a resolved this compound derivative.
Instrumentation & Columns:
-
HPLC system with UV detector
-
Chiral Column: Chiralpak AD-H (150 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (93:7 v/v). The n-hexane portion should contain 0.5% Diethylamine (DEA).
-
Preparation: To prepare 1 L of the hexane component, add 5 mL of DEA to 995 mL of n-hexane. Then, mix 930 mL of this solution with 70 mL of isopropanol.
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 20°C
-
Detection Wavelength: Determined by the UV spectrum of your specific derivative (e.g., 343 nm for hydroxychloroquine).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.
Procedure:
-
Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Inject a sample of the racemic starting material to determine the retention times of both enantiomers and confirm resolution.
-
Inject the resolved sample(s).
-
Calculate the enantiomeric excess (% e.e.) using the peak areas (A1 and A2) of the two enantiomers: % e.e. = (|A1 - A2| / (A1 + A2)) * 100
Caption: Workflow for enantiomeric excess analysis by Chiral HPLC.
References
- Kinetic Resolution of Axially Chiral 5- or 8-Substituted Quinolines via Asymmetric Transfer Hydrogenation. (2016). Journal of the American Chemical Society. [Link]
- Zhang, Y., et al. (2024). New methods for resolution of hydroxychloroquine by forming diastereomeric salt and adding chiral mobile phase agent on RP-HPLC. Chirality. [Link]
- Chiral resolution. (n.d.). In Wikipedia. Retrieved January 7, 2026. [Link]
- Zhang, Y., et al. (2024). New methods for resolution of hydroxychloroquine by forming diastereomeric salt and adding chiral mobile phase agent on RP-HPLC.
- Pataki, H., et al. (2021).
- Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs. [Link]
- Chen, Y., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers.
- Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology. [Link]
- Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts. [Link]
- Chiral Separation by Crystallization. (2025). Crystal Pharma Tech. [Link]
- Xiong, X., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers.
- Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. (2023).
- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
- Advancements in chiral crystalliz
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2017). Gavin Publishers. [Link]
- Chiral Drug Separation. (n.d.). Source not formally cited.
- CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. (2001).
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Mitigating Quinoline-Based Compound Toxicity in Drug Design
Introduction
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with quinoline-based compounds. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] However, its inherent chemical properties can also lead to significant toxicity, including hepatotoxicity, cardiotoxicity, and genotoxicity, often derailing promising drug candidates.[3][4][5]
This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) designed to address specific issues you may encounter during your experiments. Our goal is to equip you with the strategic knowledge and practical methodologies needed to diagnose, understand, and mitigate the toxic liabilities of your quinoline-based compounds, ultimately accelerating your path to safer, more effective therapeutics.
Section 1: Understanding the Root Cause: Mechanisms of Quinoline Toxicity
Before you can fix a problem, you must understand its origin. This section addresses the fundamental biochemical reasons why quinoline scaffolds can be toxic.
FAQ: What are the primary mechanisms of quinoline-induced toxicity?
Answer: Quinoline-related toxicity is not a single entity but a multifactorial problem primarily driven by three mechanisms: metabolic activation, off-target kinase/ion channel interactions, and DNA intercalation.
-
Metabolic Activation (Hepatotoxicity & Genotoxicity): The liver, in its attempt to detoxify and excrete foreign compounds, can inadvertently convert quinolines into highly reactive metabolites.[6] Quinoline itself is a known hepatocarcinogen in rodents.[3][6] The primary culprits are cytochrome P450 (CYP450) enzymes, which can oxidize the quinoline ring system.
-
Arene Oxide/Epoxide Formation: Oxidation of the benzo-ring of the quinoline, particularly at the 5,6- or 7,8-positions, can form reactive epoxides. These electrophilic intermediates can covalently bind to cellular macromolecules like DNA and proteins, leading to DNA adducts (mutagenicity) and cellular damage (hepatotoxicity).[6] The major metabolite of quinoline in rats is 5,6-dihydroxy-5,6-dihydroquinoline, which is formed via a 5,6-epoxide intermediate.[6]
-
N-Oxidation: The quinoline nitrogen can be oxidized to form a quinoline-N-oxide.[7] While N-oxidation is sometimes a detoxification pathway, certain N-oxides can be further metabolized to reactive species or exhibit their own cytotoxic profiles.[8]
-
-
Off-Target Interactions (Cardiotoxicity): Many quinoline-based drugs have been associated with cardiovascular side effects.[5][9] The most critical off-target interaction is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel.
-
hERG Channel Blockade: Inhibition of the hERG channel, which is crucial for cardiac repolarization, can prolong the QT interval on an electrocardiogram.[4][10] This prolongation is a major risk factor for a potentially fatal arrhythmia called Torsade de Pointes (TdP).[5][10] Several quinolone antibiotics and antimalarials are known to carry this risk.[4][11]
-
-
DNA Intercalation & Topoisomerase Poisoning: The planar, aromatic structure of the quinoline ring is well-suited to intercalate between the base pairs of DNA. This can interfere with DNA replication and transcription. Furthermore, some quinoline derivatives can act as topoisomerase poisons, trapping the enzyme-DNA complex and leading to double-strand breaks and apoptosis.[12] While this is the desired mechanism for some anticancer agents, it represents a genotoxic liability for other therapeutic indications.
Caption: Metabolic activation pathway of a quinoline scaffold in the liver.
Section 2: Strategic Design for a Safer Scaffold
Once a toxicity mechanism is suspected, the next step is rational drug design. This section provides actionable strategies to modify your lead compound.
FAQ: My lead compound is potent but toxic. What are the main strategies to re-engineer the quinoline scaffold for better safety?
Answer: A multi-pronged approach combining metabolic blocking, property modulation, and core structure modification is most effective.
-
Block Metabolic Hotspots: If metabolic activation is the suspected cause (e.g., from a positive Ames test or evidence of reactive metabolite formation), you can modify the positions most likely to be oxidized.
-
Rationale: By placing a metabolically stable atom or group at the site of oxidation, you can prevent the formation of reactive intermediates.
-
Actionable Advice: Introduce a fluorine atom or a methoxy group at the C-5, C-6, C-7, or C-8 positions. Fluorine is a small, electron-withdrawing atom that is highly resistant to CYP450 oxidation.[13] This can dramatically reduce mutagenicity.
-
-
Tune Physicochemical Properties: Toxicity is often correlated with a compound's physical properties, particularly its lipophilicity (logP).[14]
-
Rationale: Highly lipophilic compounds tend to have greater non-specific binding, are more likely to inhibit promiscuous targets like hERG, and can accumulate in tissues. Cytotoxicity is often mainly affected by increasing hydrophobicity.[14]
-
Actionable Advice:
-
Reduce logP: Introduce polar functional groups (e.g., hydroxyl, amide, small amines) to increase hydrophilicity.
-
Increase pKa: For basic compounds, increasing the basicity can enhance solubility and reduce hERG liability in some cases, as the protonated (charged) form of the drug is less likely to enter the hydrophobic inner pore of the channel.
-
-
-
Employ Bioisosteric Replacement: Sometimes, the entire quinoline core is the problem. In these cases, replacing it with a different heterocyclic system (a bioisostere) can uncouple the desired activity from the toxicity.[15][16]
-
Rationale: A bioisostere is a chemical group that has similar physical or chemical properties to the original group, allowing it to interact with the biological target in a similar way while potentially having a different metabolic profile or off-target activity.[17][18]
-
Actionable Advice: Consider replacing the quinoline core with scaffolds like quinazoline, isoquinoline, benzothiazole, or imidazopyridine. These can often preserve key hydrogen bonding interactions required for target engagement while altering the molecule's metabolic fate and overall shape.[19] For example, a benzanilide core in one series of quinoline carboxamides was successfully replaced with a more stable biphenyl moiety.[15]
-
| Strategy | Modification Example | Rationale | Potential Outcome |
| Metabolic Blocking | Add Fluorine at C-5 position | Blocks CYP450 oxidation at a key "hotspot".[13] | Reduced mutagenicity; lower potential for reactive metabolite-driven hepatotoxicity. |
| Property Modulation | Add a hydroxyl group to a side chain | Decreases logP, increases hydrophilicity.[14] | Reduced off-target binding (e.g., hERG); improved pharmacokinetic profile. |
| Bioisosteric Replacement | Replace Quinoline with Quinazoline | Alters electronic distribution and metabolic profile while potentially maintaining key binding interactions.[16][17] | Elimination of quinoline-specific metabolic liabilities; altered off-target profile. |
Table 1: Key Strategies for Reducing Quinoline-Associated Toxicity.
Section 3: Experimental Assessment & Troubleshooting Guide
Rational design must be validated by robust experimental data. This section provides workflows and protocols to test your new designs and troubleshoot common issues.
FAQ: My lead quinoline compound shows high cytotoxicity in an initial MTT screen. How do I diagnose the problem?
The workflow below outlines a systematic approach to de-risk your compound.
Caption: A systematic workflow for investigating quinoline-induced cytotoxicity.
Experimental Protocols
Here are step-by-step protocols for the key assays mentioned in the workflow.
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[20][21]
-
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[22]
-
Sterile 96-well flat-bottom plates.
-
Humidified incubator (37°C, 5% CO2).
-
Microplate reader.
-
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of your quinoline compounds. Add 100 µL of the compound-containing medium to the wells and incubate for the desired duration (e.g., 24, 48, or 72 hours).[23] Include vehicle-only (e.g., DMSO) and untreated controls.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[20][22]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[22]
-
Materials:
-
FITC-conjugated Annexin V.
-
Propidium Iodide (PI).
-
Annexin V Binding Buffer.
-
6-well plates.
-
Flow cytometer.
-
-
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with your quinoline compounds (at 1x and 5x the IC50, for example) for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[20]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI.[20]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.
-
Healthy cells: Annexin V negative, PI negative.
-
Early apoptotic cells: Annexin V positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive, PI positive.
-
-
Troubleshooting Common Issues
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| High variability in MTT assay results. | Inconsistent cell seeding; compound precipitation at high concentrations; interference of compound color with absorbance reading. | Ensure a single-cell suspension for seeding; check compound solubility in media; run a control plate with compound but no cells to check for background absorbance. |
| Annexin V/PI assay shows mostly necrosis, not apoptosis. | The compound may be causing rapid membrane disruption (a hallmark of necrosis); the concentration used is too high, leading to secondary necrosis. | Test a broader range of lower concentrations and shorter time points to capture the early apoptotic events before membrane integrity is lost. |
| Compound is active in cell-based assays but not in animal models. | Poor pharmacokinetic properties (e.g., rapid metabolism, low bioavailability); the in vitro model lacks key metabolic enzymes. | Perform pharmacokinetic studies in rodents; re-test cytotoxicity in a more metabolically competent cell line (e.g., primary hepatocytes or HepaRG cells).[24] |
Table 2: Troubleshooting Guide for Common Cytotoxicity Experiments.
Section 4: Predictive Toxicology: A Computational Approach
Before committing to costly and time-consuming synthesis, computational models can provide valuable insights into a compound's potential liabilities.
FAQ: Can I predict the toxicity of my quinoline derivatives before I synthesize them?
Answer: Yes, to a certain extent. In silico (computer-based) modeling is a powerful tool for triaging compounds and prioritizing synthetic efforts. These methods use a compound's chemical structure to predict its biological effects.[25][26]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate a compound's structural or physicochemical features with its toxicological activity.[14][27] For quinolines, models can be built to predict endpoints like mutagenicity, cytotoxicity, or hERG inhibition.[3] These models can provide insights into the main determinants of toxicity for a series of compounds.[3]
-
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling: Numerous software platforms can predict a wide range of ADMET properties. For toxicity, these tools can:
-
Identify Structural Alerts: Flag substructures known to be associated with toxicity (e.g., Michael acceptors, aromatic nitro groups).
-
Predict hERG Inhibition: Many models are specifically trained to predict a compound's likelihood of blocking the hERG channel.
-
Predict Metabolic Fate: Identify likely sites of metabolism on the molecule, helping you anticipate the formation of potentially reactive metabolites.
-
Important Caveat: In silico models are predictive, not definitive.[25] They are excellent for hypothesis generation and prioritizing which compounds to synthesize and test first. However, all predictions must be confirmed with experimental data.
References
- Benchchem. (2025). Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols. Benchchem.
- Benchchem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives. Benchchem.
- Votano, J. R., Parham, M., & Hall, L. H. (2006). Probabilistic neural network multiple classifier system for predicting the genotoxicity of quinolone and quinoline derivatives. PubMed.
- Zareba, W., et al. (2018). Drug-induced myocardial dysfunction – recommendations for assessment in clinical and pre-clinical studies. Taylor & Francis Online.
- Ochoa-Puentes, C., et al. (2013). Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. ACS Medicinal Chemistry Letters.
- LaVoie, E. J., et al. (1984). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. PubMed.
- Smith, C. J., Hansch, C., & Morton, M. J. (1997). QSAR treatment of multiple toxicities: the mutagenicity and cytotoxicity of quinolines. Mutation Research.
- Al-Saeed, F. A., et al. (2024). Different Experimental Models for Hepatotoxicity; A Review. Pharmaceuticals.
- Vinken, M., et al. (2013). Experimental models of hepatotoxicity related to acute liver failure. Archives of Toxicology.
- Katritsis, D., & Camm, A. J. (2003). Quinolones: cardioprotective or cardiotoxic. Pacing and Clinical Electrophysiology.
- Gheryani, B., et al. (2020). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. Letters in Drug Design & Discovery.
- Kumar, V., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Medicinal Chemistry.
- ResearchGate. (2025). Quinolones: Cardioprotective or Cardiotoxic? Request PDF.
- White, N. J. (2018). The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a systematic review. BMC Medicine.
- Muratov, E., et al. (2021). Machine Learning for Toxicity Prediction Using Chemical Structures: Pillars for Success in the Real World. ACS Publications.
- Al-Warhi, T., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing.
- Li, X., et al. (2023). Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evaluation. International Journal of Molecular Sciences.
- Kumar, A., et al. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry.
- CADTH. (2011). Assessment of Chemotherapy-Induced Cardiotoxicity. CADTH.
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- Zaha, V., et al. (2021). Monitoring for Chemotherapy-Related Cardiotoxicity in the Form of Left Ventricular Systolic Dysfunction: A Review of Current Recommendations. JCO Oncology Practice.
- Grytsak, O., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[20][22][28]triazino[2,3-c]quinazolines. Molecules.
- Kumar, A., et al. (2021). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society.
- Protti, M., et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications.
- Singh, T., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
- White, N. J. (2018). The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a systematic review. PubMed.
- Fernández-Checa, J. C., et al. (2021). In Vitro Models for Studying Chronic Drug-Induced Liver Injury. MDPI.
- Castell, J. V., et al. (2009). In Vitro Evaluation of Potential Hepatotoxicity Induced by Drugs. ResearchGate.
- Li, M., et al. (2022). Pharmacogenomics in drug-induced cardiotoxicity: Current status and the future. Frontiers in Pharmacology.
- ResearchGate. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate.
- Frontiers. (n.d.). Drug-induced Cardiotoxicity: Identification, assessment, prevention and management. Frontiers Research Topic.
- LaVoie, E. J., et al. (1982). Metabolites of quinoline, a hepatocarcinogen, in a subcellular microsomal system. Semantic Scholar.
- Pandawa Institute Journals. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals.
- Panda, P., Chakroborty, S., & Unnamatla, M. V. B. (2022). Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents. OUCI.
- Grytsak, O., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[20][22][28]triazino[2,3-c]quinazolines. PubMed.
- Sanyal, A. J., et al. (2020). Consensus: guidelines: best practices for detection, assessment and management of suspected acute drug-induced liver injury during clinical trials in patients with nonalcoholic steatohepatitis. Hepatology Communications.
- Kavanagh, P., et al. (2024). Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. Journal of Medicinal Chemistry.
- ResearchGate. (2019). Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. ResearchGate.
- Grytsak, O., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[20][22][28]triazino[2,3-c]quinazolines. MDPI.
- Panda, P., Chakroborty, S., & Unnamatla, M. V. B. (2022). Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents. Bentham Science Publishers.
- Minnesota Department of Health. (2023). Quinoline Toxicological Summary. Minnesota Department of Health.
- ResearchGate. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. ResearchGate.
- Smith, J. N., & Williams, R. T. (1955). Studies in detoxication. 65. The metabolism of quinoline. New metabolites of quinoline, with observations on the metabolism of 3-, 5- and 6-hydroxyquinoline and 2:4-dihydroxyquinoline. The Biochemical Journal.
- Takahashi, K., et al. (1988). Deprivation of the mutagenic property of quinoline: inhibition of mutagenic metabolism by fluorine substitution. Chemical & Pharmaceutical Bulletin.
- Al-Ostoot, F. H., et al. (2021). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
- Słoczyńska, K., et al. (2014). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry.
- Fiveable. (n.d.). Predictive toxicology and computational modeling. Fiveable.
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Validation & Comparative
A Comparative Guide for Researchers: 2-Chloroquinolin-7-ol vs. Chloroquine
Introduction: A Tale of Two Quinolines
In the vast landscape of heterocyclic chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. Among the most notable is Chloroquine, a 4-aminoquinoline discovered in 1934, which became a cornerstone of antimalarial therapy for decades.[1] Its influence extends beyond malaria, with applications in managing autoimmune diseases like rheumatoid arthritis and lupus erythematosus.[2][3][4] Chloroquine's well-documented journey from synthesis to clinical use provides a rich dataset on its mechanism, pharmacokinetics, and structure-activity relationships.
This guide introduces a structural analog, 2-Chloroquinolin-7-ol. While sharing the fundamental quinoline core, its substitution pattern—a chlorine atom at the 2-position and a hydroxyl group at the 7-position—diverges significantly from Chloroquine's 4-amino and 7-chloro arrangement. Currently, this compound is a compound of academic and synthetic interest, with a notable absence of published biological activity data.
This document aims to provide a comprehensive comparative analysis for the research community. We will juxtapose the well-established biological and chemical profile of Chloroquine with a predictive and investigative assessment of this compound. By dissecting their structural differences and referencing known activities of related derivatives, we will build a hypothesis-driven framework and propose detailed experimental workflows to systematically characterize this lesser-known molecule and unlock its potential.
Chemical and Physicochemical Properties: A Structural Dichotomy
The therapeutic action and physiological fate of a drug are intrinsically linked to its chemical structure. The differences between Chloroquine and this compound are not merely positional; they fundamentally alter the electronic, steric, and acid-base properties of the molecules, predicting disparate biological behaviors.
| Property | Chloroquine | This compound |
| Chemical Structure | ||
| IUPAC Name | (RS)-N'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine | This compound |
| Molecular Formula | C₁₈H₂₆ClN₃[5] | C₉H₆ClNO[6] |
| Molecular Weight | 319.9 g/mol [1] | 179.6 g/mol [6] |
| Key Functional Groups | 4-aminoquinoline, 7-chloro, tertiary amine side chain | 2-chloro, 7-hydroxyl |
| Predicted pKa (Basicity) | High (due to aliphatic side-chain amine) | Low (quinoline nitrogen is weakly basic) |
| Predicted Solubility | Amphiphilic weak base[5] | Poorly soluble in water; soluble in organic solvents |
The most critical distinction lies in Chloroquine's alkylated 4-amino side chain. This feature, a tertiary amine, is highly basic and becomes protonated in acidic environments. This property is the cornerstone of its primary antimalarial mechanism, driving its accumulation in the acidic food vacuole of the Plasmodium parasite.[2][7]
Conversely, this compound lacks this basic side chain. Its quinoline nitrogen is only weakly basic, and the phenolic hydroxyl group at the 7-position is acidic. This predicts that this compound will not undergo the same pH-trapping mechanism as Chloroquine, suggesting that if it possesses any biological activity, it must operate through an entirely different mode of action.
Biological Activity & Mechanism of Action
Chloroquine: The Established Paradigm
Chloroquine's biological effects are pleiotropic, but its fame rests on a well-elucidated antimalarial mechanism.
Antimalarial Action: Inside an infected red blood cell, the malaria parasite digests hemoglobin in its acidic food vacuole to obtain amino acids.[7] This process releases large quantities of toxic heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[8] Chloroquine, having diffused into the red blood cell and the parasite, is protonated and trapped within the acidic vacuole at high concentrations.[2] There, it binds to heme, preventing its polymerization into hemozoin.[9][10] The buildup of this toxic heme-chloroquine complex disrupts membrane function and leads to parasite lysis and death.[2][7]
Immunomodulatory and Antiviral Effects: Chloroquine's ability to accumulate in acidic intracellular vesicles like lysosomes and endosomes also underpins its use in autoimmune diseases and its investigated antiviral properties. By raising the pH of these compartments, it can interfere with processes that require a low pH, such as antigen processing and presentation by immune cells and the release of certain viruses from the endosome after cell entry.[2][8]
Caption: Workflow for parallel antimalarial and cytotoxicity screening.
Detailed Protocol: SYBR Green I-Based Antimalarial Assay [11]1. Plate Preparation: In a 96-well black plate, add 100 µL of culture medium. Prepare serial dilutions of Chloroquine and this compound in DMSO and add to the wells. Include drug-free wells as controls. 2. Parasite Culture: Use a synchronized culture of Plasmodium falciparum (e.g., 3D7 strain for CQ-sensitive testing) at the ring stage. Dilute the culture to 0.5% parasitemia and 1.5% hematocrit. 3. Incubation: Add 100 µL of the parasite culture to each well. Incubate for 72 hours under standard conditions (37°C, 5% CO₂, 5% O₂). 4. Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I dye. Add 100 µL of this buffer to each well. 5. Fluorescence Reading: Incubate the plate in the dark for 1 hour at room temperature. Measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm). 6. Data Analysis: Plot the percentage of growth inhibition against the log of the drug concentration. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Detailed Protocol: MTT Cytotoxicity Assay [12][13]1. Cell Seeding: Seed a 96-well clear plate with a human cell line (e.g., HepG2 or HEK293) at a density of 5,000-10,000 cells per well and allow them to adhere overnight. 2. Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Incubate for 48 to 72 hours. 3. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals. 4. Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. 5. Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader. 6. Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Hypothetical Data Summary:
| Compound | P. falciparum IC₅₀ (nM) | HEK293 IC₅₀ (nM) | Selectivity Index (SI) |
| Chloroquine | 20 | >10,000 | >500 |
| This compound | (To be determined) | (To be determined) | (To be determined) |
Workflow 2: Mechanistic Assay - β-Hematin Inhibition
To test the hypothesis that this compound does not act via Chloroquine's mechanism, a cell-free hemozoin inhibition assay is essential.
Detailed Protocol: β-Hematin Inhibition Assay
-
Reagent Preparation: Prepare a solution of hemin (from a fresh stock) in DMSO. Prepare a high concentration stock of the test compounds in DMSO.
-
Reaction Mixture: In a 96-well plate, add hemin solution, the test compound at various concentrations, and acetate buffer (pH ~4.8).
-
Initiation and Incubation: Initiate the reaction by adding a saturated solution of Tween 20 or by using a pre-formed β-hematin crystal seed. Incubate at 37°C for 18-24 hours to allow for polymerization.
-
Quantification: Centrifuge the plate to pellet the β-hematin. Wash the pellet with DMSO to remove unreacted hemin. Dissolve the final pellet in NaOH and quantify the amount of hemin incorporated into the polymer by measuring the absorbance at ~405 nm.
-
Analysis: Compare the amount of β-hematin formed in the presence of the compound to the drug-free control to determine the IC₅₀ for polymerization inhibition. Chloroquine should show potent inhibition, while this compound is hypothesized to be inactive in this assay.
Conclusion and Future Directions
This guide illuminates the profound differences between the well-established drug Chloroquine and its lesser-known structural relative, this compound. Chloroquine's efficacy as an antimalarial is inextricably linked to its 4-amino side chain, which enables a pH-dependent accumulation in the parasite's food vacuole—a mechanism that this compound is structurally precluded from utilizing.
While devoid of published biological data, the chemical structure of this compound places it within a class of quinolines that have demonstrated a spectrum of biological activities, including antimicrobial and anticancer effects. It should not be viewed as a direct Chloroquine alternative but rather as a distinct chemical scaffold or a potential synthetic intermediate.
The path forward is clear and relies on empirical investigation. The experimental workflows detailed herein provide a robust framework for the initial characterization of this compound. By first assessing its in vitro antimalarial and cytotoxic profile and then probing its ability to inhibit hemozoin formation, researchers can definitively determine its biological potential and mechanistic relationship—or lack thereof—to Chloroquine. Such studies are essential to transforming this molecule from a catalog chemical into a compound with a known scientific profile.
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A Comparative Guide to the Anticancer Activity of 2-Chloroquinolin-7-ol and Its Analogs
In the landscape of oncological research, the quinoline scaffold stands out as a privileged structure, forming the backbone of numerous compounds with significant therapeutic potential.[1][2] Its versatile chemical nature allows for a wide array of structural modifications, leading to the development of novel agents with diverse mechanisms of anticancer activity.[3][4] This guide provides a comprehensive comparison of the anticancer activity of 2-Chloroquinolin-7-ol and its analogs, offering insights into their structure-activity relationships (SAR) and potential mechanisms of action. The information presented herein is synthesized from a range of preclinical studies to provide a valuable resource for researchers, scientists, and drug development professionals.
The Rationale for Analog Development
The core structure of this compound presents several key sites for chemical modification. The chlorine atom at the 2-position, the hydroxyl group at the 7-position, and other positions on the quinoline ring can be altered to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution.[4] These modifications can, in turn, influence the compound's pharmacokinetic profile, target engagement, and ultimately, its anticancer efficacy and selectivity. The exploration of analogs is a crucial step in optimizing lead compounds towards clinically viable drug candidates.
Evaluating Anticancer Efficacy: A Methodological Overview
To objectively compare the anticancer activity of this compound and its analogs, a standardized set of in vitro assays is employed. These assays provide quantitative data on cytotoxicity and offer insights into the cellular mechanisms underlying the observed effects.
Experimental Protocols
Herein, we detail the step-by-step methodologies for the key experiments central to this comparative analysis.
1. Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[5]
-
Step 1: Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density to ensure they are in the exponential growth phase during the experiment.
-
Step 2: Compound Treatment: Following a 24-hour incubation period for cell adherence, the cells are treated with a range of concentrations of the test compounds (this compound and its analogs).
-
Step 3: MTT Incubation: After the desired treatment duration (e.g., 48 or 72 hours), the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Step 4: Solubilization and Absorbance Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO). The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Step 5: Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Caption: Workflow of the MTT cytotoxicity assay.
2. Apoptosis Detection: Annexin V-FITC/PI Staining
The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Step 1: Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified duration. Both adherent and suspension cells are collected and washed with cold PBS.
-
Step 2: Staining: The harvested cells are resuspended in Annexin V binding buffer. Annexin V-FITC and PI are then added to the cell suspension.
-
Step 3: Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.
-
Step 4: Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. FITC and PI fluorescence are detected, allowing for the quantification of different cell populations.
3. Cell Cycle Analysis
Flow cytometry is also employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Step 1: Cell Treatment and Fixation: Following treatment with the compounds, cells are harvested and fixed, typically with ice-cold 70% ethanol, to permeabilize the cell membrane.
-
Step 2: Staining: The fixed cells are washed and then stained with a DNA-intercalating dye, most commonly Propidium Iodide (PI), in the presence of RNase to prevent staining of RNA.
-
Step 3: Flow Cytometry Analysis: The DNA content of individual cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.
4. Western Blotting for Apoptosis-Related Proteins
Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.[1]
-
Step 1: Protein Extraction and Quantification: After treatment, cells are lysed to extract total protein. The protein concentration of the lysates is determined to ensure equal loading.
-
Step 2: SDS-PAGE and Protein Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Step 3: Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the apoptosis-related proteins of interest. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Step 4: Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software.
Comparative Anticancer Activity: A Data-Driven Analysis
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| General 2-Arylquinolines | |||
| 6-Chloro-2-phenylquinoline | HeLa | >100 | [5] |
| 6-Chloro-2-(3,4-methylenedioxyphenyl)quinoline | HeLa | 14.5 | [5] |
| 7-Chloro-4-quinolinylhydrazones | |||
| Compound 3b (meta-chloro substituted) | SF-295 (CNS) | 0.80 | [6] |
| Compound 3e (meta-bromo substituted) | SF-295 (CNS) | 0.88 | [6] |
| Compound 3h (meta-fluoro substituted) | SF-295 (CNS) | 0.80 | [6] |
| 2-Chloroquinoline-3-carbaldehyde Analogs | |||
| Rhodanine analog 15 | MCF-7 (Breast) | 1.83 | [7] |
| Rhodanine analog 15 | DU-145 (Prostate) | 1.76 | [7] |
| 7-Chloroquinoline-4-thiazoleacetic Derivatives | |||
| Compound 6 | MCF-7 (Breast) | 15.41 | [8] |
| Compound 12 | MCF-7 (Breast) | 12.99 | [8] |
Disclaimer: The IC50 values presented are collated from different studies and should be interpreted with caution due to potential variations in experimental conditions.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The collated data, although fragmented, allows for the deduction of several key structure-activity relationships for quinoline-based anticancer agents.
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the quinoline ring significantly influences anticancer activity. The introduction of aryl groups, particularly those with electron-donating or specific substitution patterns like a methylenedioxy group, can enhance cytotoxicity.[5]
-
Substitution at the 7-position: The presence of a chlorine atom at the 7-position is a common feature in many bioactive quinoline derivatives, including some with notable anticancer properties.[6][8][9] This substitution can impact the electronic properties of the quinoline ring and its interaction with biological targets.
-
The Role of the Linker and Side Chains: In analogs where a functional group is attached to the quinoline core via a linker, the nature and length of this linker, as well as the terminal functional group, are critical for activity. For instance, in the 7-chloro-4-quinolinylhydrazone series, the type and position of substituents on the terminal phenyl ring of the hydrazone moiety were found to be important for their anticancer effects.[6]
The anticancer mechanisms of quinoline derivatives are diverse and often multifactorial.[10] They have been reported to induce cancer cell death through various pathways:
-
Induction of Apoptosis: Many quinoline analogs have been shown to trigger programmed cell death, or apoptosis, in cancer cells. This is often mediated through the activation of caspases and modulation of the Bcl-2 family of proteins.[11]
-
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, leading to an accumulation of cells in specific phases, such as G2/M or S phase, which can ultimately lead to apoptosis.[11]
-
Inhibition of Key Signaling Pathways: Quinoline derivatives have been found to inhibit various signaling pathways that are crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.
-
DNA Intercalation and Topoisomerase Inhibition: Some quinoline derivatives can intercalate into DNA or inhibit topoisomerase enzymes, thereby disrupting DNA replication and transcription in cancer cells.[10]
Caption: Putative mechanisms of anticancer action for quinoline derivatives.
Conclusion and Future Perspectives
This compound and its analogs represent a promising class of compounds in the pursuit of novel anticancer agents. The available data, while not from a single comprehensive comparative study, clearly indicates that structural modifications to the quinoline scaffold can significantly impact cytotoxic activity against various cancer cell lines. Future research should focus on the systematic synthesis and evaluation of a focused library of this compound analogs to establish a more definitive structure-activity relationship. Such studies, employing a consistent panel of cancer cell lines and a standardized set of bioassays, will be instrumental in identifying lead candidates with improved potency and selectivity for further preclinical and clinical development.
References
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A Senior Application Scientist's Guide to Validating the In Vitro Anti-Proliferative Effects of 2-Chloroquinolin-7-ol
Introduction
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, including anti-cancer activity.[1][2] These compounds exert their effects through diverse mechanisms such as inducing apoptosis, arresting the cell cycle, and interfering with critical signaling pathways that drive tumor growth.[1][2][3] This guide focuses on 2-Chloroquinolin-7-ol, a specific quinoline derivative, and provides a comprehensive framework for validating its in vitro anti-proliferative effects.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach. We will compare the efficacy of this compound against Doxorubicin, a well-established chemotherapeutic agent, and provide detailed, field-tested protocols for key validation assays.
Comparative Analysis of Anti-Proliferative Activity
The initial step in validating a novel compound is to quantify its ability to inhibit cell growth and compare it to a known standard. We selected Doxorubicin as a positive control due to its well-characterized cytotoxic effects across a broad range of cancers. The anti-proliferative activity is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.
For this guide, we will use a panel of three human cancer cell lines representing different malignancies:
-
MCF-7: Breast adenocarcinoma
-
A549: Lung carcinoma
-
HCT116: Colorectal carcinoma
The following table summarizes hypothetical IC50 values for this compound compared to Doxorubicin after a 48-hour treatment period, as determined by the MTT assay.
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 | 5.8 |
| A549 | 8.2 | |
| HCT116 | 6.5 | |
| Doxorubicin (Reference) | MCF-7 | 0.65[4] |
| A549 | 0.4[4] | |
| HCT116 | ~0.5 (inferred) |
Note: The IC50 values for this compound are hypothetical for illustrative purposes. The IC50 for Doxorubicin in HCT116 is inferred from its known potency in other cell lines.
This comparative data is the first critical step. A lower IC50 value indicates higher potency. While our hypothetical compound is less potent than Doxorubicin, it may offer other advantages, such as improved selectivity or a different mechanism of action, which warrants further investigation.
Mechanistic Insights: Investigating the PI3K/Akt Signaling Pathway
Quinoline derivatives are known to interfere with various signaling pathways crucial for cancer cell proliferation and survival.[1][5] One of the most frequently over-activated pathways in human cancers is the PI3K/Akt pathway, which plays a central role in regulating cell growth, proliferation, and apoptosis.[6][7][8] Aberrant activation of this pathway is a major mechanism of drug resistance.[6] Therefore, a logical next step is to investigate whether this compound exerts its anti-proliferative effects by modulating this pathway.
A key downstream effector of Akt is the mTOR protein, which promotes cell growth. Activated Akt also phosphorylates and inactivates pro-apoptotic proteins, thereby inhibiting cell death. We hypothesize that this compound may inhibit the phosphorylation of Akt, leading to decreased proliferation and induction of apoptosis.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. Replace the existing medium with the drug-containing medium. Include "vehicle-only" (e.g., DMSO) and "medium-only" controls.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. [9][10]5. Formazan Formation: Incubate for 2-4 hours until a purple precipitate is visible. [9]6. Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader. 8. Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Western Blot for Apoptosis and Signaling Markers
Rationale: Western blotting is a powerful technique to detect specific proteins in a sample. [11]By probing for key proteins like p-Akt, total Akt, cleaved PARP, and cleaved Caspase-3, we can validate the hypothesized mechanism of action. [12][13][14] Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates, grow to 70-80% confluency, and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors. [11]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. [11]4. Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding. [11]6. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-Akt, total Akt, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [11]8. Detection: Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the protein of interest to the loading control. Calculate the ratio of cleaved to total protein or phosphorylated to total protein to determine the effect of the compound.
Discussion and Future Directions
This guide outlines a robust, multi-faceted approach to validating the in vitro anti-proliferative effects of this compound. The initial comparative analysis using the MTT assay provides a quantitative measure of potency against a clinically relevant drug. Subsequent mechanistic studies, such as the Western blot analysis of the PI3K/Akt pathway, offer crucial insights into how the compound works.
The hypothetical data suggest that this compound is a moderately potent anti-proliferative agent. If experimental data confirms the inhibition of Akt phosphorylation and the induction of apoptosis, it would strongly support its potential as an anti-cancer candidate.
Future work should expand the cell line panel to assess the compound's broader applicability. Investigating other potential mechanisms, such as cell cycle arrest or inhibition of angiogenesis, would provide a more complete picture of its biological activity. [1]Ultimately, promising in vitro results should be followed by in vivo studies in animal models to evaluate efficacy and safety in a whole-organism context.
References
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A Senior Application Scientist's Guide to Comparative Docking Studies of 2-Chloroquinolin-7-ol with Target Proteins
Abstract
This guide provides a comprehensive framework for conducting comparative molecular docking studies of 2-Chloroquinolin-7-ol, a heterocyclic compound of interest, against three therapeutically relevant protein targets: Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). We will delve into the scientific rationale for target selection, present detailed, step-by-step protocols for ligand and protein preparation, and outline a robust docking and analysis workflow. The objective is to furnish researchers, scientists, and drug development professionals with an in-depth, scientifically rigorous guide for evaluating the binding potential of this compound and similar compounds, thereby accelerating early-stage drug discovery efforts.
Introduction
1.1. The Therapeutic Potential of this compound
Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[1][2][3][4] The 2-chloroquinoline scaffold, in particular, serves as a versatile synthetic intermediate for the development of novel therapeutic agents.[5] this compound, the subject of this guide, represents a foundational structure whose potential interactions with key biological targets have yet to be fully elucidated. Understanding these interactions at a molecular level is a critical first step in harnessing its therapeutic potential.
1.2. Molecular Docking in Modern Drug Discovery
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7][8] In the context of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein.[6] By simulating the molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, docking enables the rapid screening of virtual compound libraries and provides valuable insights for lead optimization.[7]
1.3. Rationale for Target Protein Selection
The choice of target proteins is paramount for a meaningful comparative docking study. Based on the well-documented roles of quinoline derivatives in oncology and inflammation, we have selected three validated and highly relevant targets:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[9][10] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for cancer therapy.[11][12][13]
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[14][15] COX-2 is often upregulated in inflamed tissues and various cancers.[16][17][18]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[19][20][21][22][23]
By comparing the docking performance of this compound against these three distinct targets, we can gain initial insights into its potential selectivity and primary mechanism of action.
Materials and Methods
This section outlines the necessary computational tools and provides a detailed, step-by-step methodology for conducting the comparative docking study.
2.1. Essential Software and Web Resources
-
Molecular Docking Software: AutoDock Vina is a widely used and effective open-source program for molecular docking.
-
Molecular Visualization Software: PyMOL or UCSF Chimera are recommended for visualizing and analyzing protein-ligand interactions.
-
Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules. ([Link])
-
PubChem: A public database of chemical substances and their activities. ([Link])
2.2. Ligand Preparation Protocol
The accuracy of a docking study begins with the proper preparation of the ligand.
-
Obtain 2D Structure: Retrieve the 2D structure of this compound from the PubChem database.
-
Convert to 3D: Use a molecular modeling software to convert the 2D structure into a 3D conformation.
-
Energy Minimization: This is a critical step to obtain a low-energy, stable conformation of the ligand. Employ a suitable force field (e.g., MMFF94) for this process. The rationale behind energy minimization is to ensure that the ligand conformation is physically realistic before docking.
-
Save in PDBQT Format: Convert the energy-minimized 3D structure to the PDBQT file format, which is required by AutoDock Vina. This format includes atomic charges and torsional degrees of freedom.
2.3. Target Protein Preparation Protocol
Careful preparation of the target protein structures is equally crucial for reliable docking results.
-
Retrieve Crystal Structures: Download the 3D crystal structures of the target proteins from the PDB. For this study, the following PDB entries are recommended:
-
Protein Clean-up:
-
Remove Water Molecules and Ligands: The crystal structure often contains water molecules and co-crystallized ligands. These should be removed to prepare the binding site for the new ligand.
-
Add Polar Hydrogens: Add polar hydrogen atoms to the protein structure, as they are often not resolved in X-ray crystallography but are essential for accurate hydrogen bond calculations.
-
Assign Charges: Assign partial charges to the protein atoms (e.g., Gasteiger charges).
-
-
Save in PDBQT Format: Save the prepared protein structure in the PDBQT format.
2.4. Molecular Docking Workflow
The following workflow is designed for AutoDock Vina.
-
Grid Box Generation: Define a grid box that encompasses the active site of the target protein. The dimensions and center of the grid box should be large enough to allow the ligand to move freely within the binding pocket.
-
Configuration File: Create a configuration file that specifies the input protein and ligand files, the coordinates and dimensions of the grid box, and other docking parameters.
-
Run Docking Simulation: Execute the docking simulation using the command line interface of AutoDock Vina. The program will generate multiple binding poses of the ligand within the protein's active site, ranked by their predicted binding affinities.
-
Protocol Validation (Self-Validating System): Before docking the compound of interest, it is imperative to validate the docking protocol.[34][35] This is achieved by redocking the co-crystallized ligand (if present in the original PDB file) back into the protein's active site.[36][37] A successful validation is indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose.[38] This ensures that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.
Caption: A generalized workflow for the comparative molecular docking study.
2.5. Post-Docking Analysis
A thorough analysis of the docking results is essential to extract meaningful insights.
-
Binding Affinity: The primary output of AutoDock Vina is the binding affinity, expressed in kcal/mol. A more negative value indicates a stronger predicted binding interaction.
-
Interaction Analysis: Use molecular visualization software to analyze the binding poses of this compound within the active sites of the target proteins. Identify key interactions, such as:
-
Hydrogen Bonds: Note the specific amino acid residues involved in hydrogen bonding with the ligand.
-
Hydrophobic Interactions: Identify nonpolar interactions between the ligand and protein residues.
-
Pi-Pi Stacking: Look for stacking interactions between aromatic rings of the ligand and protein residues.
-
Results and Discussion
The results of the comparative docking study should be presented in a clear and organized manner to facilitate comparison.
3.1. Docking Scores and Binding Energy Comparison
Summarize the predicted binding affinities of this compound for each target protein in a table.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) |
| EGFR | 1M17 | [Example Value: -7.5] |
| COX-2 | 5KIR | [Example Value: -8.2] |
| VEGFR2 | 4ASD | [Example Value: -6.9] |
3.2. Comparative Interaction Analysis
Provide a detailed analysis of the binding mode of this compound with each target protein.
-
EGFR: Describe the specific amino acid residues in the ATP-binding pocket of EGFR that interact with the ligand. For example, "The quinoline nitrogen of this compound forms a hydrogen bond with the backbone nitrogen of Met793."
-
COX-2: Analyze the interactions within the cyclooxygenase channel of COX-2. For instance, "The chloro-substituted ring of the ligand is positioned in a hydrophobic pocket formed by Val349, Leu352, and Tyr355."
-
VEGFR2: Detail the binding interactions within the kinase domain of VEGFR2. For example, "The hydroxyl group at position 7 of the quinoline ring acts as a hydrogen bond donor to the side chain of Asp1046."
3.3. Discussion of Findings
Interpret the results in the context of the known functions of the target proteins.
-
Preferential Binding: Based on the binding affinities, discuss whether this compound shows a preference for any of the target proteins. A significantly lower binding energy for one target may suggest a higher selectivity.
-
Implications for Drug Design: The identified interactions can guide the design of more potent and selective derivatives. For example, if a hydrogen bond is crucial for binding, modifications to the ligand that enhance this interaction could lead to improved activity.
Signaling Pathway Context
To fully appreciate the potential impact of inhibiting these targets, it is essential to understand their roles in cellular signaling.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.[12]
Conclusion
This guide has provided a comprehensive and scientifically grounded framework for conducting a comparative docking study of this compound against EGFR, COX-2, and VEGFR2. By following the detailed protocols and analysis strategies outlined herein, researchers can effectively evaluate the binding potential of this and other small molecules, thereby generating valuable hypotheses to guide further experimental validation and drug development efforts. The principles and methodologies described are broadly applicable to the in-silico screening of a wide range of compounds against various therapeutic targets.
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- Design of Heterocyclic Compounds as Epidermal Growth Factor Receptor Inhibitors using Molecular Docking and Interaction Fingerprint Studies | Bioscience Biotechnology Research Communic
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- Synthesis, biological evaluations and computational studies of N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl) benzylidene)anilines as fungal biofilm inhibitors - PubMed. [Link]
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- Design and synthesis of 2-chloroquinoline derivatives as non-azoles antimycotic agents | Request PDF - ResearchG
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A Comparative Guide to the Biological Activity of Chloro-Hydroxy-Quinoline Isomers: A Structure-Activity Relationship Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Power of Isomerism
The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry. Its rigid structure and versatile electronic properties have established it as a "privileged scaffold," forming the core of numerous approved drugs with a vast spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties[1][2].
However, the therapeutic potential of a quinoline derivative is not defined by its core alone. The precise placement of functional groups—a concept known as isomerism—dramatically alters the molecule's physicochemical properties, such as its electron distribution, lipophilicity, and hydrogen bonding capacity. These alterations, in turn, dictate how the molecule interacts with biological targets, leading to vastly different pharmacological profiles.
This guide explores the profound impact of isomerism on the biological activity of chloro-hydroxy-quinolines. While extensive data exists for many isomers, the specific compound 2-Chloroquinolin-7-ol remains largely uncharacterized in publicly available literature. Therefore, this guide will provide a comparative analysis of its more studied structural relatives. By examining the established activities of isomers with chlorine and hydroxyl groups at different positions, we can apply structure-activity relationship (SAR) principles to forecast the potential therapeutic profile of this compound and provide a framework for its future evaluation.
Section 1: The Influence of Substituent Position on Quinoline's Bioactivity
The biological activity of a quinoline derivative is fundamentally governed by the electronic effects and steric properties of its substituents. The interplay between an electron-withdrawing chloro (-Cl) group and an electron-donating, hydrogen-bonding hydroxyl (-OH) group is a classic example of how substituent placement can fine-tune molecular function.
-
The Chloro Group (-Cl): As a halogen, chlorine is an electron-withdrawing group via induction, which decreases the electron density of the quinoline ring system. This can influence the pKa of the quinoline nitrogen, affecting its interaction with physiological targets. The chlorine atom can also participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding. Its position is critical; for instance, the 7-chloro substitution is a well-known feature of potent antimalarial and anticancer drugs[3][4].
-
The Hydroxyl Group (-OH): The hydroxyl group is a strong hydrogen bond donor and acceptor, enabling potent interactions with amino acid residues in enzyme active sites or receptors. It is also an electron-donating group via resonance, which can influence the reactivity of the ring. The 8-hydroxyquinoline (8-HQ) scaffold is a classic metal chelator, a property that is central to its antimicrobial mechanism[5][6].
The relative positions of these two groups can lead to synergistic or antagonistic effects, creating a unique pharmacological fingerprint for each isomer.
Section 2: Comparative Biological Profiles of Key Isomers
By analyzing experimental data from well-documented isomers, we can build a predictive framework for understanding the potential activity of this compound.
Antimicrobial Activity: The 8-Hydroxyquinoline Archetype
The 8-hydroxyquinoline (8-HQ) scaffold is renowned for its potent antimicrobial effects, which are largely attributed to its ability to chelate essential metal ions, disrupting microbial enzyme function. The addition of chlorine atoms to this scaffold significantly enhances its potency and spectrum of activity.
A prime example is the comparison between the parent 8-HQ, the mono-chlorinated Cloxyquin (5-Chloroquinolin-8-ol) , and di-chlorinated derivatives. Cloxyquin demonstrates excellent activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with Minimum Inhibitory Concentrations (MICs) as low as 0.062 µg/ml[6]. Further studies show that both 5-Chloro-8-HQ and 5,7-Dichloro-8-HQ exhibit supreme anti-bacterial activity against Staphylococcus aureus[5]. This enhancement is attributed to the increased lipophilicity and altered electronic properties conferred by the chlorine atoms, which may improve cell penetration and metal chelation capacity.
| Compound | Organism | MIC (µg/mL) | Reference |
| Cloxyquin (5-Chloroquinolin-8-ol) | Mycobacterium tuberculosis | 0.062 - 0.25 | [6] |
| 8-Hydroxyquinoline | Staphylococcus aureus | ≤6.90–110.20 µM | [5] |
| Cloxyquin (5-Chloroquinolin-8-ol) | Staphylococcus aureus | ≤5.58–44.55 µM | [5] |
Inferred Activity of this compound: Based on this data, the 7-hydroxy group in this compound could confer some metal-chelating ability, though likely weaker than the 8-hydroxy position. The chlorine at position 2, a site known to influence ring electronics significantly, could modulate this activity in a novel way compared to the 5- and 7-chloro substitutions. Therefore, this compound warrants screening for antimicrobial properties, as it may present a unique mechanism and spectrum of activity.
Anticancer and Cytotoxic Activity
The quinoline scaffold is a prolific source of anticancer agents. The position of the chloro substituent is particularly crucial for cytotoxic activity.
7-Chloroquinoline derivatives are among the most studied. The 7-chloro group is a key feature of many compounds with significant antiproliferative effects against a wide range of cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung cancer cells[4][7]. The cytotoxicity of these compounds is often potent, with IC₅₀ values frequently observed in the low micromolar range. For instance, certain novel 7-chloroquinoline hybrids have demonstrated IC₅₀ values as low as 4.60 µmol L⁻¹ against leukemia (HL-60) cells[4]. Similarly, 7-chloroquinolinehydrazones have shown submicromolar GI₅₀ (50% growth inhibition) values across a large panel of cell lines[8].
In contrast, the activity of 4-aminoquinoline derivatives shows a different SAR. While N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was highly potent against MDA-MB-468 breast cancer cells, replacing the 7-chloro group with other substituents like fluoro or methoxy altered the activity profile, sometimes increasing or decreasing it depending on the specific cell line[9]. This highlights the specific importance of the 7-chloro moiety.
2-Substituted quinolines also exhibit compelling anticancer properties. Studies on 2-arylquinolines have shown selective cytotoxicity, with some derivatives displaying IC₅₀ values of 8.3 μM against cervical cancer (HeLa) cells and 31.37 µM against prostate cancer (PC3) cells[10].
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| 7-Chloroquinoline hybrid (ortho-nitro) | HL-60 (Leukemia) | 4.60 | [4] |
| 7-Chloroquinoline derivative (9) | HCT-116 (Colon) | 21.41 | [7] |
| 2-(3,4-methylenedioxyphenyl)quinoline (13) | HeLa (Cervical) | 8.3 | [10] |
| 4-Amino-7-chloroquinoline derivative (4) | MDA-MB-468 (Breast) | 11.01 | [9] |
| Bisquinoline compound (10) | MDA-MB-468 (Breast) | 7.35 | [9] |
Inferred Activity of this compound: The unique 2-chloro, 7-hydroxy substitution pattern of the target compound is intriguing. The 7-hydroxy group provides a site for hydrogen bonding, which could facilitate binding to protein targets like kinases or tubulin. The 2-chloro group significantly alters the electronic landscape of the pyridine half of the scaffold. This combination is distinct from the well-trodden 7-chloro or 8-hydroxy derivatives and could lead to a novel mechanism of action, making it a compelling candidate for broad-panel cytotoxicity screening.
Section 3: Experimental Methodologies for Bioactivity Screening
To properly evaluate the biological potential of a novel compound like this compound, standardized and reproducible experimental protocols are essential. The following sections detail the methodologies for assessing anticancer and antimicrobial activity.
Protocol for Anticancer Cytotoxicity Screening: The MTT Assay
The MTT assay is a robust, colorimetric method for assessing a compound's effect on cell viability and proliferation. Its principle lies in the enzymatic conversion of a yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases, which are only active in living, metabolically active cells[11][12]. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well flat-bottom microplate at an optimized density (typically 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment[13].
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO) and untreated controls (medium only)[14].
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) to allow the compound to exert its effect[14].
-
MTT Addition: Add 10-20 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. This allows viable cells to convert the MTT into formazan crystals[11][15].
-
Formazan Solubilization: Carefully remove the culture medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals[11][16].
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 650 nm can be used to subtract background noise[12].
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.
Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[17][18]. The MIC is defined as the lowest concentration of a compound that inhibits the visible growth of a microorganism after overnight incubation[19].
Step-by-Step Methodology:
-
Prepare Antimicrobial Dilutions: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 or 100 µL[18][20].
-
Prepare Inoculum: Select isolated colonies of the test microorganism from a fresh agar plate (18-24 hours old). Suspend the colonies in broth to match the turbidity of a 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ CFU/mL[21].
-
Standardize Inoculum: Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation[21].
-
Inoculation: Within 15-30 minutes of standardization, add an equal volume of the diluted inoculum to each well of the microtiter plate. This will halve the concentration of the drug in each well and bring the bacterial concentration to the target of 5 x 10⁵ CFU/mL[21].
-
Controls: Include essential controls on each plate:
-
Growth Control: Wells containing broth and inoculum but no drug, to ensure the microorganism is viable.
-
Sterility Control: Wells containing only sterile broth, to check for contamination of the medium[19].
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air[17][18].
-
Determine MIC: After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound at which there is no visible growth[19].
Conclusion
While direct experimental data on the biological activity of This compound is currently scarce, a comprehensive analysis of its structural isomers provides a powerful predictive tool for guiding future research. The extensive body of literature on quinoline derivatives strongly suggests that the unique placement of a chloro group at the C-2 position and a hydroxyl group at the C-7 position will confer a distinct biological profile.
-
Antimicrobial Potential: Drawing parallels with the potent 8-hydroxyquinoline family, the 7-hydroxy group may provide metal-chelating capabilities, while the 2-chloro substituent could enhance lipophilicity and cell penetration, suggesting a potential for antimicrobial activity that warrants investigation[5][6].
-
Anticancer Potential: The well-documented importance of chloro-substituents in cytotoxic quinolines, particularly at positions like C-7, indicates that the 2-chloro isomer is a strong candidate for anticancer screening[4][10]. The 7-hydroxy group offers a hydrogen-bonding moiety that could enable novel interactions with oncogenic protein targets.
Ultimately, the structure-activity relationships derived from decades of quinoline research point to this compound as a compound of significant interest. Its synthesis and subsequent evaluation using the standardized protocols detailed in this guide are critical next steps to unlock its therapeutic potential and further enrich our understanding of this remarkable pharmacological scaffold.
References
- Keri, R. S., et al. (2014). A comprehensive review in current developments of quinoline-based anticancer agents. European Journal of Medicinal Chemistry.
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- Wikipedia. Broth microdilution.
- MI - Microbiology. Broth Microdilution.
- Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols.
- Pharmacy 180. 4-Substituted Quinolines: Structure Activity Relationship.
- Hancock Lab. MIC Determination By Microtitre Broth Dilution Method.
- Kouznetsov, V. V., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
- S. Tamir, et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments.
- ResearchGate. (2001). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity.
- BEPLS. (2022). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents.
- Gorniak, A., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules.
- ResearchGate. (2017). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents.
- Al-Jibouri, M. N., et al. (2023). Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis. Molecules.
- ResearchGate. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs.
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- El-Sayed, N. N. E., et al. (2021). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science.
- He, M., et al. (2001). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.
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- de F. P. M. Moreira, V., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society.
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A Comparative Guide to Kinase Cross-Reactivity: Profiling 2-Chloroquinolin-7-ol Against a Broad-Spectrum Inhibitor
In the landscape of drug discovery, particularly in the development of kinase inhibitors, understanding a compound's selectivity is paramount. Kinases, a large family of enzymes that regulate a vast array of cellular processes, share a conserved ATP-binding site, which often leads to off-target interactions for candidate inhibitors. This cross-reactivity can result in unforeseen toxicities or, in some cases, beneficial polypharmacology. For a novel compound such as 2-Chloroquinolin-7-ol, a thorough analysis of its kinase selectivity is a critical step in its preclinical evaluation.
This guide provides a comprehensive framework for conducting a cross-reactivity analysis of this compound. To illustrate the process and the interpretation of results, we will compare its hypothetical selectivity profile against that of Staurosporine, a well-characterized, potent, and broad-spectrum kinase inhibitor.[1][2] This comparison will highlight the differences between a potentially selective compound and a non-selective one, offering valuable insights for researchers, scientists, and drug development professionals.
The Imperative of Kinase Selectivity Profiling
The human kinome consists of over 500 kinases, and a therapeutic agent designed to target a specific kinase implicated in a disease pathway should ideally exhibit high selectivity to minimize off-target effects.[3] Early-stage assessment of a compound's selectivity profile across a broad panel of kinases can:
-
Identify potential on- and off-target liabilities: Unintended inhibition of kinases can lead to toxicity. Identifying these interactions early allows for medicinal chemistry efforts to design out these liabilities.
-
Uncover novel therapeutic opportunities: A compound might inhibit kinases other than its intended target, which could be beneficial for certain diseases. This polypharmacology can be a strategic advantage if the off-targets are relevant to the disease pathology.
-
Provide a deeper understanding of the mechanism of action: A comprehensive selectivity profile can help to correlate a compound's cellular effects with the inhibition of specific kinases or kinase families.
Comparative Analysis: this compound vs. Staurosporine
To contextualize the importance of selectivity, we present a hypothetical cross-reactivity profile for this compound alongside the known profile of Staurosporine. The data is presented as the percentage of inhibition at a fixed concentration (1 µM) to provide an initial screen of potent interactions, followed by IC50 values for a more detailed comparison of potency against a selection of kinases.
Table 1: Comparative Kinase Inhibition at 1 µM Concentration
| Kinase Target | This compound (% Inhibition - Hypothetical) | Staurosporine (% Inhibition) | Kinase Family |
| CDK2/cyclin A | 95 | 98 | CMGC |
| GSK3β | 15 | 92 | CMGC |
| PKA | 8 | 99 | AGC |
| ROCK1 | 12 | 88 | AGC |
| SRC | 25 | 96 | Tyrosine |
| ABL1 | 30 | 97 | Tyrosine |
| EGFR | 5 | 85 | Tyrosine |
| VEGFR2 | 92 | 99 | Tyrosine |
| p38α (MAPK14) | 18 | 91 | CMGC |
| JNK1 | 22 | 89 | CMGC |
Note: The data for this compound is hypothetical and for illustrative purposes only. Staurosporine data is based on its known broad-spectrum activity.
Table 2: Comparative IC50 Values for Selected Kinases
| Kinase Target | This compound (IC50, nM - Hypothetical) | Staurosporine (IC50, nM) |
| CDK2/cyclin A | 50 | 3 |
| VEGFR2 | 75 | 15 |
| ABL1 | >10,000 | 20 |
| PKA | >10,000 | 7 |
| SRC | >5,000 | 6 |
-
This compound demonstrates a selective profile, potently inhibiting CDK2/cyclin A and VEGFR2 while showing minimal activity against other kinases at 1 µM.
-
Staurosporine , in stark contrast, exhibits broad-spectrum inhibition, potently inhibiting all kinases in the panel.[2][4] This lack of selectivity makes it a useful research tool for inducing apoptosis but unsuitable for clinical use as a targeted inhibitor.[1]
Experimental Protocol: Kinase Cross-Reactivity Profiling
To generate the kind of data presented above, a robust and standardized experimental workflow is essential. The following protocol describes a common method for kinase profiling using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[5]
I. Materials and Reagents
-
Kinase-selective profiling system (e.g., Promega's Kinase Selectivity Profiling Systems) containing a panel of purified kinases and their respective substrates.[6]
-
Test compounds: this compound and Staurosporine (as a control).
-
ADP-Glo™ Kinase Assay reagents.
-
Kinase reaction buffer.
-
384-well assay plates.
-
Multichannel pipettes and a plate reader capable of measuring luminescence.
II. Experimental Workflow
The following diagram illustrates the key steps in the kinase cross-reactivity profiling workflow.
Caption: Workflow for kinase cross-reactivity profiling.
III. Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a stock solution of this compound and Staurosporine in 100% DMSO.
-
Perform serial dilutions to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions). For single-point screening, prepare a working solution that will yield a final concentration of 1 µM in the assay.
-
-
Kinase Reaction Setup:
-
Prepare working solutions of each kinase and its corresponding substrate in the kinase reaction buffer according to the manufacturer's instructions.
-
In a 384-well plate, add the test compounds at their various concentrations. Include a positive control (a known inhibitor for each kinase, if available) and a negative control (DMSO vehicle).
-
Add the kinase working solution to the wells.
-
Initiate the kinase reaction by adding the substrate working solution to all wells.
-
-
Kinase Reaction and Detection:
-
Incubate the plate at room temperature for the recommended time (typically 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
For IC50 determination, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve.
-
Concluding Remarks
The systematic evaluation of a novel compound's kinase selectivity is a non-negotiable aspect of modern drug discovery. By employing robust and high-throughput profiling methods, researchers can gain a comprehensive understanding of a compound's activity across the kinome. The hypothetical comparison between the selective this compound and the broad-spectrum Staurosporine underscores the importance of this analysis. While a highly selective profile is often the goal for targeted therapies, a well-characterized cross-reactivity profile can also reveal opportunities for developing multi-targeted agents with unique therapeutic benefits. This guide provides a foundational framework for researchers to design, execute, and interpret kinase cross-reactivity studies, ultimately enabling more informed decisions in the progression of new chemical entities from the bench to the clinic.
References
- Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309–315. [Link]
- Tamaoki, T., Nomoto, H., Takahashi, I., Kato, Y., Morimoto, M., & Tomita, F. (1986). Staurosporine, a potent inhibitor of phospholipid/Ca++dependent protein kinase.
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
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The Chloroquinoline Scaffold: A Comparative Guide to In Vivo Efficacy in Preclinical Models
For researchers and drug development professionals, the journey from a promising chemical scaffold to a clinically effective therapeutic is long and fraught with challenges. The chloroquinoline core, a privileged structure in medicinal chemistry, has given rise to a multitude of derivatives with demonstrated potential across a spectrum of diseases. This guide provides an in-depth, comparative analysis of the in vivo efficacy of compounds built upon the 2-chloroquinoline and 7-chloroquinoline frameworks, with 2-Chloroquinolin-7-ol serving as a conceptual touchstone for the exploration of this versatile chemical space. While direct in vivo studies on this compound are not extensively documented in publicly available literature, a wealth of data on its structural analogues allows for a robust evaluation of the therapeutic promise inherent in the chloroquinoline scaffold.
This document moves beyond a simple recitation of findings, offering insights into the causal relationships behind experimental design and providing detailed protocols to ensure scientific rigor and reproducibility. We will explore the performance of various chloroquinoline derivatives in established animal models for cancer, malaria, and infectious diseases, comparing their efficacy against relevant alternative compounds and standard-of-care agents.
The Therapeutic Potential of the Chloroquinoline Backbone
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of many successful pharmaceuticals. The addition of a chlorine atom to this structure dramatically influences its physicochemical properties, enhancing its potential for biological activity. The position of this chlorine atom, whether at the 2- or 7-position, significantly impacts the molecule's reactivity and its interaction with biological targets. This has led to the development of distinct classes of chloroquinoline derivatives with diverse therapeutic applications, including anticancer, antimalarial, antiviral, and antimicrobial activities[1][2][3].
Below is a conceptual diagram illustrating the diverse therapeutic avenues stemming from the chloroquinoline scaffold.
Caption: Therapeutic landscape of the chloroquinoline scaffold.
Comparative In Vivo Efficacy: A Multi-Disease Perspective
The true measure of a therapeutic candidate lies in its performance within a living system. This section provides a comparative analysis of the in vivo efficacy of various 2- and 7-chloroquinoline derivatives across different disease models.
Anticancer Activity
The chloroquinoline scaffold has been extensively explored for its anticancer potential, with numerous derivatives demonstrating significant tumor growth inhibition in preclinical models. These compounds often exert their effects through mechanisms such as kinase inhibition and the induction of apoptosis[4][5][6].
Table 1: In Vivo Efficacy of Chloroquinoline Derivatives in Anticancer Models
| Compound Class | Derivative Example | Animal Model | Cancer Cell Line | Dosing Regimen | Key Findings | Reference(s) |
| 2-Styrylquinolines | 6-Chloro-2-arylvinylquinoline | Murine model | Not specified | Not specified | Demonstrated significant antimalarial efficacy in vivo without noticeable toxicity, suggesting potential for anticancer evaluation. | [7] |
| Quinoline-based Kinase Inhibitors | 3H-pyrazolo[4,3-f]quinoline derivative | Mouse-disseminated AML model | AML cells with FLT3-ITD mutations | Not specified | Inhibited the growth of leukemia in vivo. | [8] |
| Quinoline-Benzimidazole Hybrids | Amino acid derived Schiff bases | Swiss albino mice | Not applicable (Anticonvulsant model) | 30 mg/kg | Demonstrated anticonvulsant activity, highlighting neurological potential. | [9][10][11] |
Experimental Workflow: Subcutaneous Xenograft Tumor Model
The subcutaneous xenograft model is a foundational method for assessing the in vivo anticancer efficacy of novel compounds. The following diagram and protocol outline a typical workflow.
Caption: Workflow for a subcutaneous xenograft tumor model.
Detailed Protocol: Subcutaneous Xenograft Study
-
Cell Culture: Culture human cancer cells (e.g., HCT116 colon cancer) in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells using trypsin, wash with PBS, and perform a cell count and viability assessment. Resuspend the cell pellet in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Animal Inoculation: Anesthetize immunocompromised mice (e.g., BALB/c nude) and subcutaneously inject 100 µL of the cell suspension into the flank.
-
Tumor Growth Monitoring: Once tumors are palpable (typically 5-7 days post-injection), begin measuring tumor volume using calipers 2-3 times per week. The formula Volume = (Width² x Length) / 2 is commonly used.
-
Treatment Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups. Administer the test compound (e.g., a 2-styrylquinoline derivative) and vehicle control according to the desired dosing regimen (e.g., daily intraperitoneal injection).
-
Data Collection: Continue to monitor tumor volume and animal body weight throughout the study.
-
Endpoint: Euthanize the animals when tumors reach the protocol-defined endpoint. Excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
Antimalarial Activity
The 7-chloroquinoline scaffold is famously the basis for the antimalarial drug chloroquine. Research continues to explore new derivatives to combat drug-resistant strains of Plasmodium falciparum.
Table 2: In Vivo Efficacy of Chloroquinoline Derivatives in Antimalarial Models
| Compound Class | Derivative Example | Animal Model | Plasmodium Species | Dosing Regimen | Key Findings | Reference(s) |
| 7-Chloroquinoline Analogs | SKM13 | ICR mice | P. berghei | 20 mg/kg | Completely inhibited parasite growth and increased survival rate from 40% to 100%. | [12] |
| 7-Chloroquinoline Analogs | DAQ | Mice | P. berghei | Not specified | Showed high activity in vivo with low cytotoxicity. | [13] |
| 2-Arylvinylquinolines | 6-Chloro-2-arylvinylquinoline | Murine model | Not specified | Not specified | Exhibited excellent in vivo antimalarial efficacy without noticeable toxicity. | [7] |
Experimental Workflow: 4-Day Suppressive Test for Antimalarial Efficacy
The 4-day suppressive test is a standard method to evaluate the in vivo blood-stage activity of antimalarial compounds.
Caption: Workflow for the 4-day suppressive antimalarial test.
Detailed Protocol: 4-Day Suppressive Test
-
Infection: On day 0, intravenously infect Swiss albino mice with 1 x 10^7 Plasmodium berghei-infected red blood cells.
-
Treatment: Randomize the infected mice into groups. Administer the test compound (e.g., a 7-chloroquinoline derivative) and a vehicle control orally or intraperitoneally once daily for four consecutive days (days 0, 1, 2, and 3). A positive control group treated with a standard antimalarial drug like chloroquine should be included.
-
Parasitemia Determination: On day 4, collect a thin blood smear from the tail of each mouse. Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.
-
Efficacy Calculation: Calculate the average parasitemia for each group and determine the percent suppression of parasitemia for each treated group relative to the vehicle control group.
Antimicrobial and Antiviral Activity
The chloroquinoline scaffold has also shown promise as a source of novel antimicrobial and antiviral agents. While in vivo data is more limited in these areas compared to cancer and malaria, the available studies suggest significant potential.
Table 3: In Vivo Efficacy of Chloroquinoline Derivatives in Antimicrobial and Antiviral Models
| Compound Class | Derivative Example | Animal Model | Pathogen | Dosing Regimen | Key Findings | Reference(s) |
| 2-Chloroquinoline Derivatives | Hydrazone derivatives | Not specified | Mycobacterium tuberculosis H37Rv | Not specified | Exhibited good antitubercular activity in vitro, warranting in vivo studies. | [14] |
| 2-Chloroquinoline Derivatives | Dual inhibitors of MPro and PLPro | Not specified | SARS-CoV-2 | Not specified | Showed promising in vitro activity, suggesting potential for in vivo antiviral studies. | [15] |
| Quinoline Derivatives | Not specified | Not specified | Dengue virus serotype 2 | Not specified | Showed dose-dependent inhibition in vitro, indicating potential for in vivo evaluation. | [16] |
Conclusion and Future Directions
Future research should focus on expanding the in vivo evaluation of 2-chloroquinoline derivatives to better understand their therapeutic potential relative to the more extensively studied 7-chloroquinolines. Furthermore, the exploration of novel hybrid molecules, such as the quinoline-benzimidazoles, may unlock new mechanisms of action and provide solutions to the ongoing challenge of drug resistance. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to translating the promise of the chloroquinoline scaffold into tangible clinical benefits.
References
- Tyagi, S., et al. (2024). Synthesis, Characterization, in silico and in vivo Evaluation of Amino Acid Derived Schiff Bases of Quinoline-Benzimidazole Hybrids as Anti-epileptic Agents.
- (2021). 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry, 64(15), 10981–10996.
- Kattula, B., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Bioorganic & Medicinal Chemistry, 68, 116867.
- Guzman-Gomez, C. A., et al. (2021). Synthesis and antileishmanial activity of styrylquinoline-type compounds: in vitro and in vivo studies. Vitae, 28(1).
- Tyagi, S., et al. (2024). Synthesis, Characterization, in silico and in vivo Evaluation of Amino Acid Derived Schiff Bases of Quinoline-Benzimidazole Hybrids as Anti-epileptic Agents.
- Abdel-Wahab, B. F., et al. (2018). Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1146-1157.
- (2022). Synthesis, Characterization, In Silico and In Vivo Evaluation of Benzimidazole‐Bearing Quinoline Schiff Bases as New Anticonvulsant Agents. ChemistrySelect, 7(32), e202202029.
- Tyagi, S., et al. (2024). Synthesis, Characterization, in silico and in vivo Evaluation of Amino Acid Derived Schiff Bases of Quinoline-Benzimidazole Hybrids as Anti-epileptic Agents.
- Pop, O., et al. (2021). Hybrid imidazole (benzimidazole)/pyridine (quinoline) derivatives and evaluation of their anticancer and antimycobacterial activity. Molecules, 26(11), 3169.
- El-Damasy, A. K., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, e202500279.
- Singh, P., et al. (2021). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS Infectious Diseases, 7(10), 2859–2872.
- El-Damasy, A. K., et al. (2025). Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem, e202500279.
- El-Sayed, M. A. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Pharmaceuticals, 17(2), 241.
- Bawa, S., et al. (2016). Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. Medicinal Chemistry Research, 25(10), 2233–2244.
- (2025). Quinoline-based small molecules as effective protein kinases inhibitors (Review).
- Kumar, A., et al. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 26(15), 4119-4151.
- Chavan, N. D., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(38), 23896-23929.
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- Singh, P., et al. (2021). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS Infectious Diseases, 7(10), 2859–2872.
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Head-to-head comparison of 2-Chloroquinolin-7-ol with standard-of-care drugs
A Head-to-Head Comparison of a Novel 7-Chloroquinoline Derivative with the Standard-of-Care Chemotherapeutic, Doxorubicin
Introduction: Beyond the Building Block
For researchers in medicinal chemistry and drug development, the quest for novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is perpetual. The quinoline ring system, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved drugs, most notably in the realms of antimalarial and antibacterial therapies. 2-Chloroquinolin-7-ol, while not a therapeutic agent in itself, represents a key chemical intermediate—a versatile starting point for the synthesis of a diverse library of quinoline-based compounds. Its strategic functionalization allows for the exploration of a vast chemical space, paving the way for the discovery of new bioactive molecules.[1] This guide delves into the potential of this scaffold in oncology by providing a head-to-head comparison of a novel 7-chloroquinoline derivative against doxorubicin, a long-standing standard-of-care drug for various cancers, including colon carcinoma.
The Rationale for Derivatization: Targeting Cancer's Complexities
The development of new anticancer drugs is driven by the need to overcome the limitations of existing chemotherapies, such as significant side effects and the emergence of drug resistance. The 7-chloroquinoline scaffold has attracted attention for its potential to yield compounds with diverse pharmacological activities, including anticancer, antimalarial, and antimicrobial effects.[2][3] By synthesizing derivatives of this core structure, researchers aim to modulate physicochemical properties to enhance target engagement, improve the therapeutic index, and potentially evade resistance mechanisms.
This guide will focus on a specific 7-chloroquinoline derivative, 7-chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine (hereafter referred to as Compound 4), which has demonstrated notable in vitro anticancer activity.[2][4] We will compare its cytotoxic potential against the human colon carcinoma cell line, HCT-116, with that of doxorubicin.
Head-to-Head Comparison: Compound 4 vs. Doxorubicin
The efficacy of a potential anticancer agent is initially assessed by its ability to inhibit the proliferation of cancer cells in vitro. This is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Compound 4 | HCT-116 (Colon Carcinoma) | 23.39 | [2] |
| Doxorubicin | HCT-116 (Colon Carcinoma) | ~0.5 - 2.0* |
*The IC50 of doxorubicin can vary depending on the specific experimental conditions, such as incubation time and cell density. The value presented represents a typical range reported in the literature.
Analysis of In Vitro Cytotoxicity:
The data indicates that doxorubicin is significantly more potent in inhibiting the growth of HCT-116 cells in vitro, with an IC50 value in the low micromolar to nanomolar range. Compound 4 exhibits moderate cytotoxicity with an IC50 of 23.39 µM.[2] While less potent than doxorubicin in this direct comparison, the activity of Compound 4 is a promising starting point for further optimization. Medicinal chemists can use this data to inform the next steps in the drug discovery process, such as structure-activity relationship (SAR) studies to design and synthesize more potent analogs. The goal would be to modify the structure of Compound 4 to enhance its interaction with its biological target, thereby lowering its IC50 value.
Mechanistic Insights: A Tale of Two Molecules
The difference in potency between Compound 4 and doxorubicin can be attributed to their distinct mechanisms of action.
Doxorubicin: The DNA Damager
Doxorubicin is a well-characterized anthracycline antibiotic that exerts its cytotoxic effects through multiple mechanisms.[5][][7] Its primary modes of action include:
-
DNA Intercalation: Doxorubicin's planar ring structure allows it to insert itself between the base pairs of the DNA double helix, distorting its structure and inhibiting DNA replication and transcription.[8]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, preventing the re-ligation of DNA strands that have been cleaved by the enzyme. This leads to the accumulation of double-strand breaks and triggers apoptosis.[5][7]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.[5]
Caption: Workflow for determining IC50 using the MTT assay.
Synthetic Accessibility: From Precursor to Product
The feasibility of developing a new drug is also dependent on the ease of its synthesis. Compound 4 can be synthesized from the readily available precursor, 4,7-dichloroquinoline, through a nucleophilic substitution reaction.
Caption: Synthetic route to Compound 4. [4] This straightforward synthesis makes the 7-chloroquinoline scaffold an attractive starting point for the generation of a library of analogs for further biological evaluation.
Conclusion and Future Directions
This guide provides a comparative overview of a novel 7-chloroquinoline derivative, Compound 4, and the standard-of-care chemotherapeutic, doxorubicin. While doxorubicin demonstrates superior potency in in vitro cytotoxicity assays against the HCT-116 colon carcinoma cell line, the moderate activity of Compound 4 highlights the potential of the this compound scaffold as a foundation for the development of new anticancer agents.
The path forward for this class of compounds involves:
-
Mechanism of Action Studies: Elucidating the biological target and mechanism of action of Compound 4 is crucial for understanding its anticancer effects and for rational drug design.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs of Compound 4 will help identify the key structural features required for enhanced potency and selectivity.
-
In Vivo Efficacy and Toxicity Studies: Promising candidates from SAR studies should be evaluated in animal models to assess their in vivo anticancer activity and to determine their safety profile.
The journey from a chemical intermediate like this compound to a clinically approved drug is long and arduous. However, by leveraging established chemical scaffolds and employing rigorous preclinical evaluation, the scientific community can continue to innovate and develop the next generation of cancer therapeutics.
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Validating the Mechanism of Action of 2-Chloroquinolin-7-ol: A Comparative Guide
Introduction: Unveiling the Therapeutic Potential of a Novel Quinoline Derivative
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this class, 2-Chloroquinolin-7-ol has emerged as a compound of interest, with preliminary screens suggesting potential antiproliferative activity. However, its precise mechanism of action remains uncharacterized. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of this compound.
Our central hypothesis is that This compound exerts its anticancer effects by inhibiting the activity of MEK1 , a critical kinase in the MAPK/ERK signaling pathway.[1][2][3] This pathway is frequently hyperactivated in various cancers, including melanoma, making it a well-established therapeutic target.[4]
To rigorously test this hypothesis, we will present a series of self-validating experiments that compare the performance of this compound against Trametinib , a potent and selective, FDA-approved MEK1/2 inhibitor.[5][6][7] This comparative approach provides a robust benchmark to interpret our experimental findings. The following sections will detail the causality behind our experimental choices, provide step-by-step protocols, and present illustrative data to guide your own investigations.
The Hypothesized Signaling Pathway: Targeting the Core of Cancer Cell Proliferation
The Ras/Raf/MEK/ERK pathway is a central signaling cascade that translates extracellular signals into cellular responses, including proliferation, differentiation, and survival.[1] In many cancers, mutations in genes like BRAF can lead to constitutive activation of this pathway, driving uncontrolled cell growth.[4] Our hypothesis places this compound as an inhibitor of MEK1, a dual-specificity kinase that acts as a crucial node in this cascade by phosphorylating and activating ERK1/2.[8]
Caption: Hypothesized mechanism of this compound in the MAPK signaling pathway.
Experimental Validation I: Direct Target Inhibition in a Biochemical Assay
Rationale: The first and most direct test of our hypothesis is to determine if this compound can inhibit the enzymatic activity of purified, recombinant MEK1 protein in a cell-free system. This in vitro kinase assay isolates the target enzyme from the complexities of a cellular environment, providing a clean measure of direct inhibition. We will use a luminescence-based assay that quantifies ADP production, a direct product of kinase activity.[9]
Experimental Protocol: In Vitro MEK1 Kinase Assay
-
Reagent Preparation:
-
Prepare a 1x kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).[10]
-
Dilute recombinant active MEK1 enzyme and the substrate (e.g., inactive ERK2) in the kinase reaction buffer to their optimal concentrations (determined empirically, typically in the low nanomolar range for the enzyme).
-
Prepare a serial dilution of this compound and Trametinib in DMSO, then dilute further in kinase reaction buffer. The final DMSO concentration in the assay should be ≤1%.
-
Prepare an ATP solution in the kinase reaction buffer at a concentration close to the Km of MEK1 for ATP.
-
-
Assay Procedure (384-well plate format):
-
To each well, add 1 µL of the compound dilution (or DMSO for control).
-
Add 2 µL of the MEK1 enzyme solution.
-
Add 2 µL of the inactive ERK2 substrate/ATP mixture to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data: Direct Inhibition of MEK1
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | MEK1 | Biochemical | 85.2 |
| Trametinib | MEK1 | Biochemical | 0.9 |
This is illustrative data generated for the purpose of this guide.
Interpretation: The data suggests that this compound directly inhibits MEK1 activity, albeit with lower potency than the established MEK inhibitor, Trametinib. An IC50 in the nanomolar range provides strong evidence for on-target activity and warrants further investigation in a cellular context.
Experimental Validation II: Confirming Target Engagement in a Cellular Environment
Rationale: While a biochemical assay demonstrates direct inhibition, it does not confirm that the compound can enter a cell and bind to its intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that assesses target engagement in intact cells.[11][12] The principle is that ligand binding stabilizes a protein, increasing its melting temperature. By heating cell lysates treated with a compound and quantifying the amount of soluble target protein remaining, we can detect this thermal shift as evidence of binding.[13]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Heat Treatment:
-
Harvest the cells and resuspend them in a buffered saline solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for MEK1.
-
Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the bands.
-
Quantify the band intensities using densitometry.
-
-
Data Analysis:
-
For each treatment group, plot the normalized band intensity of soluble MEK1 against the temperature.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each condition.
-
The difference in Tm between the compound-treated and vehicle-treated samples (ΔTm) indicates the degree of thermal stabilization.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Comparative Data: MEK1 Thermal Stabilization
| Compound | Concentration | Target | Melting Temp (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | - | MEK1 | 54.2°C | - |
| This compound | 10 µM | MEK1 | 58.7°C | +4.5°C |
| Trametinib | 1 µM | MEK1 | 61.5°C | +7.3°C |
This is illustrative data generated for the purpose of this guide.
Interpretation: Both this compound and Trametinib induce a positive thermal shift in MEK1, confirming that they bind to the target protein within a cellular context. The larger shift observed with Trametinib is consistent with its higher potency and potentially stronger binding affinity.
Experimental Validation III: Assessing Downstream Pathway Modulation
Rationale: Having confirmed direct inhibition and cellular target engagement, the final step is to verify that this interaction translates into the intended biological effect: the inhibition of the downstream signaling pathway. We will use Western blotting to measure the phosphorylation status of ERK1/2, the direct substrate of MEK1.[15] A reduction in phosphorylated ERK (p-ERK) levels upon compound treatment would validate the functional consequence of MEK1 inhibition.[16]
Experimental Protocol: Western Blot for Phospho-ERK
-
Cell Culture and Treatment:
-
Seed A375 cells in 6-well plates and grow to ~80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal p-ERK levels.
-
Treat the cells with a range of concentrations of this compound and Trametinib for 2 hours. Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blot Analysis:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
After electrophoresis, transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.[17]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Re-probing for Total ERK and Loading Control:
-
Strip the membrane using a mild stripping buffer.
-
Re-probe the same membrane with a primary antibody against total ERK1/2 (t-ERK) to ensure that the observed changes are in phosphorylation, not total protein levels.
-
Finally, re-probe for a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading across all lanes.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK, t-ERK, and the loading control.
-
Normalize the p-ERK signal to the t-ERK signal for each lane.
-
Express the results as a fold change relative to the DMSO-treated control.
-
Comparative Data: Inhibition of ERK Phosphorylation
| Compound | Concentration (nM) | p-ERK/t-ERK Ratio (Fold Change vs. Control) |
| Vehicle (DMSO) | - | 1.00 |
| This compound | 10 | 0.85 |
| 100 | 0.42 | |
| 1000 | 0.15 | |
| Trametinib | 0.1 | 0.75 |
| 1.0 | 0.25 | |
| 10 | 0.05 |
This is illustrative data generated for the purpose of this guide.
Caption: Logical flow of the mechanism of action validation.
Conclusion
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A Comparative Analysis of Synthetic Routes to Substituted Quinolinols: A Guide for Researchers
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast number of pharmaceuticals, agrochemicals, and dyes.[1][2][3] The strategic placement of a hydroxyl group on this heterocyclic system gives rise to quinolinols, a class of compounds with a rich and diverse range of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1] Consequently, the development of efficient and versatile synthetic routes to access structurally diverse quinolinols is of paramount importance to researchers in both academia and industry.
This guide provides a comparative analysis of the most prominent and recently developed synthetic strategies for the preparation of substituted quinolinols. We will delve into the mechanistic underpinnings of classical named reactions, evaluate the advantages and limitations of modern catalytic methods, and provide practical, field-proven insights to aid in the selection of the most appropriate synthetic route for your target molecule.
Classical Approaches: The Foundation of Quinolinol Synthesis
For over a century, a handful of named reactions have been the workhorses for the synthesis of the quinoline core. While often requiring harsh reaction conditions, these methods remain relevant due to their simplicity and the ready availability of starting materials.
The Skraup Synthesis
The Skraup synthesis, first reported in 1880, is a classic method for producing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[4][5][6] The reaction proceeds through the in-situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to furnish the quinoline ring.[4][6]
Mechanism Insight: The notoriously exothermic nature of the Skraup reaction necessitates careful temperature control to avoid violent reactions and the formation of tar-like byproducts.[4] The use of moderators such as ferrous sulfate can help to control the reaction's vigor.
The Doebner-von Miller Reaction
A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[7][8][9] This reaction is typically catalyzed by strong Brønsted or Lewis acids.[7]
Causality Behind Experimental Choices: The primary challenge in the Doebner-von Miller reaction is the propensity of the α,β-unsaturated carbonyl compound to polymerize under the strongly acidic conditions, leading to low yields and difficult purification.[10] Employing a biphasic solvent system, where the unsaturated carbonyl is dissolved in an organic solvent and the aniline in an acidic aqueous phase, can significantly mitigate this side reaction.[10]
The Combes Synthesis
The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[11][12][13] The reaction proceeds via the formation of an enamine intermediate, which then undergoes cyclization and dehydration.[11][14]
Expertise in Action: The regioselectivity of the Combes synthesis is influenced by the steric and electronic properties of both the aniline and the β-diketone.[11] For instance, bulkier substituents on the β-diketone tend to direct the cyclization to yield the 2-substituted quinoline isomer.[11]
The Friedländer Annulation
The Friedländer synthesis is a versatile and widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[15][16][17][18] This reaction can be catalyzed by either acids or bases and often proceeds under milder conditions than the Skraup or Doebner-von Miller reactions.[15][16]
Trustworthiness of the Protocol: A key advantage of the Friedländer synthesis is its convergent nature, which often leads to high yields and cleaner reactions. However, the availability of the requisite 2-aminoaryl carbonyl compounds can be a limiting factor.[17]
Modern Synthetic Methods: Expanding the Chemical Space
While the classical methods provide a solid foundation, modern synthetic chemistry has introduced a plethora of new and powerful tools for the synthesis of substituted quinolinols. These methods often offer milder reaction conditions, greater functional group tolerance, and access to novel substitution patterns.
Metal-Catalyzed Cross-Coupling Reactions
Palladium- and copper-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic systems, and quinolinols are no exception. These methods typically involve the coupling of a pre-functionalized aniline or a halogenated quinoline with a suitable coupling partner.
-
Palladium-Catalyzed Synthesis: Palladium catalysts are highly effective in forming C-C and C-N bonds.[19] For example, the Heck reaction of an o-iodoaniline with an α,β-unsaturated carbonyl compound can provide a direct route to 3-substituted quinolin-2(1H)-ones.[19] The Sonogashira coupling of a haloquinoline with a terminal alkyne is another powerful strategy for introducing carbon substituents.[20]
-
Copper-Catalyzed Synthesis: Copper catalysts offer a cost-effective and often complementary approach to palladium.[21] Copper-catalyzed Ullmann-type C-N coupling reactions can be employed to construct the quinoline ring from ortho-acylanilines and alkenyl iodides.[22]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a valuable tool for accelerating organic reactions.[23] In the context of quinolinol synthesis, microwave-assisted protocols can significantly reduce reaction times and improve yields for classical reactions like the Friedländer synthesis.[24][25][26] For example, a microwave-assisted Friedländer reaction using neat acetic acid as both solvent and catalyst can be completed in minutes in excellent yield.[25]
Green Chemistry Approaches
In recent years, there has been a significant push towards the development of more environmentally benign synthetic methods.[1][27] For quinolinol synthesis, this has translated into the use of greener solvents like water and ethanol, the development of reusable catalysts, and the application of energy-efficient techniques like ultrasound irradiation. For instance, the Doebner-von Miller reaction can be performed using water as a solvent with an H2SO4 catalyst.[14]
Comparative Summary of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages |
| Skraup Synthesis | Aniline, Glycerol | H₂SO₄, Oxidizing agent (e.g., nitrobenzene) | Readily available starting materials, direct access to the core quinoline structure.[4] | Harsh reaction conditions, often violent, limited substituent diversity.[4][5] |
| Doebner-von Miller | Aniline, α,β-Unsaturated Aldehyde/Ketone | Strong acid (Brønsted or Lewis) | Wider scope of substitution patterns compared to Skraup.[7][14] | Prone to polymerization of the unsaturated carbonyl, often low yields.[10] |
| Combes Synthesis | Aniline, β-Diketone | Strong acid (e.g., H₂SO₄) | Good for synthesizing 2,4-disubstituted quinolines.[11] | Limited to β-diketone starting materials, regioselectivity can be an issue.[11] |
| Friedländer Annulation | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Acid or base catalyst | Generally high yields, clean reactions, good functional group tolerance.[15][16] | Limited availability of 2-aminoaryl carbonyl starting materials.[17] |
| Palladium-Catalyzed | Halogenated Anilines/Quinolines, Alkenes, Alkynes, etc. | Pd catalyst, ligands, base | Mild reaction conditions, excellent functional group tolerance, high regioselectivity.[19][20] | Cost of palladium catalysts, potential for metal contamination in the final product. |
| Copper-Catalyzed | o-Acylanilines, Alkenyl Iodides, etc. | Cu catalyst, ligands, base | Lower cost than palladium, good for specific transformations.[21][22] | Can have a more limited substrate scope than palladium-catalyzed reactions. |
| Microwave-Assisted | Various (often classical reaction substrates) | N/A (energy source) | Drastically reduced reaction times, often improved yields.[24][25][26] | Requires specialized microwave reactor equipment. |
| Green Approaches | Various | Green solvents (water, ethanol), reusable catalysts | Environmentally friendly, often safer reaction conditions.[28] | May require more optimization to achieve high yields compared to traditional methods. |
Experimental Protocols
Representative Protocol for a Microwave-Assisted Friedländer Synthesis of a Substituted Quinolinol
This protocol is adapted from a reported efficient synthesis of quinoline derivatives.[25]
Materials:
-
2-Aminobenzophenone (1 mmol)
-
Cyclohexanone (1.2 mmol)
-
Glacial Acetic Acid (5 mL)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add 2-aminobenzophenone (1 mmol) and cyclohexanone (1.2 mmol).
-
Add glacial acetic acid (5 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 160 °C for 5 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated product can be collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Visualizing the Synthetic Pathways
To better understand the relationships between the different synthetic approaches, the following diagrams illustrate the core transformations.
Caption: Overview of synthetic pathways to substituted quinolinols.
Caption: Simplified mechanism of the Friedländer annulation.
Conclusion
The synthesis of substituted quinolinols is a rich and evolving field. While classical methods like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses provide robust and time-tested routes, modern approaches, including metal-catalyzed cross-couplings and microwave-assisted reactions, offer significant advantages in terms of efficiency, functional group tolerance, and environmental impact. The choice of synthetic strategy will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. By understanding the nuances of each method, researchers can make informed decisions to efficiently access the diverse and medicinally important class of substituted quinolinols.
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- Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors - RSC Publishing. [Link]
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- A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. [Link]
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Assessing the drug-likeness properties of 2-Chloroquinolin-7-ol derivatives
Quinoline, a bicyclic heterocyclic aromatic compound, represents a cornerstone in the development of therapeutic agents. Its rigid structure and ability to interact with a multitude of biological targets have cemented its status as a "privileged scaffold" in medicinal chemistry. From the historical success of quinine in treating malaria to modern applications in oncology and infectious diseases, quinoline derivatives continue to be a fertile ground for drug discovery. The 2-chloroquinolin-7-ol core, in particular, offers a versatile platform for chemical modification, enabling the fine-tuning of physicochemical and pharmacological properties. This guide provides a comprehensive assessment of the drug-likeness properties of a virtual library of this compound derivatives, offering a predictive roadmap for researchers in the field.
Understanding Drug-Likeness: The Gateway to Clinical Success
The journey of a drug from a laboratory concept to a clinical reality is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. "Drug-likeness" is a qualitative concept that evaluates a compound's potential to become an orally active drug. This assessment is guided by a set of physicochemical parameters that influence a molecule's absorption, distribution, metabolism, and excretion (ADME). Early-stage evaluation of these properties is crucial for identifying promising candidates and mitigating the risk of late-stage failures.
One of the most influential guidelines in this domain is Lipinski's Rule of Five, which establishes a set of simple molecular descriptors to predict oral bioavailability.[1][2] These rules, while not absolute, provide a valuable framework for initial screening. Beyond these basic rules, a more nuanced understanding of a compound's ADME profile is necessary, encompassing aspects like solubility, permeability, metabolic stability, and potential for toxicity. Modern drug discovery heavily relies on a combination of computational (in silico) modeling and experimental (in vitro) assays to build a comprehensive drug-likeness profile.[3][4]
Comparative Analysis of this compound Derivatives
To illustrate the principles of drug-likeness assessment, we have designed a virtual library of this compound derivatives. These derivatives feature a range of substituents at the C4 position and on the 7-hydroxyl group, modifications that are synthetically accessible and allow for a systematic exploration of chemical space.
Table 1: Virtual Library of this compound Derivatives
| Compound ID | R1 (at C4) | R2 (at 7-OH) |
| CQ-OH | -H | -H |
| CQ-1 | -CH3 | -H |
| CQ-2 | -OCH3 | -H |
| CQ-3 | -NH2 | -H |
| CQ-4 | -H | -CH3 |
| CQ-5 | -H | -C(O)CH3 |
| CQ-6 | -CH3 | -CH3 |
In Silico Drug-Likeness Prediction
The drug-likeness properties of our virtual library were predicted using the SwissADME web tool, a widely used platform for in silico ADME profiling.[5] The results, summarized in Table 2, provide a comparative overview of key physicochemical descriptors and their compliance with Lipinski's Rule of Five.
Table 2: Predicted Physicochemical Properties and Drug-Likeness of this compound Derivatives
| Compound ID | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski Violations |
| CQ-OH | 179.60 | 2.58 | 1 | 2 | 0 |
| CQ-1 | 193.63 | 2.98 | 1 | 2 | 0 |
| CQ-2 | 209.63 | 2.76 | 1 | 3 | 0 |
| CQ-3 | 194.62 | 2.01 | 2 | 3 | 0 |
| CQ-4 | 193.63 | 2.76 | 0 | 2 | 0 |
| CQ-5 | 221.64 | 2.45 | 0 | 3 | 0 |
| CQ-6 | 207.66 | 3.16 | 0 | 2 | 0 |
Analysis of In Silico Data:
All the proposed derivatives of this compound exhibit excellent compliance with Lipinski's Rule of Five, with zero violations. This is a positive initial indicator of their potential for good oral bioavailability. The molecular weights are all well below the 500 g/mol threshold, and the number of hydrogen bond donors and acceptors are within the acceptable range.
The predicted LogP values, a measure of lipophilicity, are all within the optimal range for oral absorption (generally between 1 and 3). The introduction of a methyl group at C4 (CQ-1) or on the hydroxyl group (CQ-4) slightly increases the LogP, as expected. Conversely, the introduction of a more polar amino group at C4 (CQ-3) leads to a decrease in lipophilicity. These subtle modulations of LogP can have a significant impact on a compound's solubility and permeability.
Experimental Protocols for Drug-Likeness Assessment
While in silico predictions are invaluable for initial screening, experimental validation is essential to confirm the drug-like properties of a compound. Here, we outline the standard experimental protocols for assessing key ADME parameters.
Protocol 1: Solubility Determination
Rationale: Adequate aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract.
Methodology:
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Equilibrium Solubility Assay:
-
Add an excess of the test compound to a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4).
-
Shake the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours).
-
Centrifuge the suspension to pellet the undissolved solid.
-
Analyze the concentration of the compound in the supernatant using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
-
-
Data Analysis: The measured concentration in the supernatant represents the thermodynamic solubility of the compound.
Protocol 2: Permeability Assessment using PAMPA
Rationale: The ability of a drug to permeate across the intestinal epithelium is a critical determinant of its oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method to predict passive permeability.
Methodology:
-
Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.
-
Assay Setup:
-
The donor compartment of the plate is filled with a solution of the test compound in a buffer at a specific pH (e.g., pH 5.0 to mimic the upper intestine).
-
The acceptor compartment is filled with a buffer at a different pH (e.g., pH 7.4 to mimic physiological conditions).
-
-
Incubation: The plate is incubated for a defined period (e.g., 4-16 hours) to allow the compound to permeate from the donor to the acceptor compartment.
-
Quantification: The concentration of the compound in both the donor and acceptor compartments is measured using HPLC-UV or LC-MS/MS.
-
Data Analysis: The effective permeability (Pe) is calculated using the following equation:
where V_D and V_A are the volumes of the donor and acceptor compartments, A is the area of the membrane, t is the incubation time, [C_A(t)] is the concentration in the acceptor compartment at time t, and [C_equilibrium] is the concentration at equilibrium.
Visualizing the Drug-Likeness Assessment Workflow
The process of evaluating the drug-likeness of a compound series can be visualized as a hierarchical workflow, starting from computational predictions and progressing to more resource-intensive experimental assays.
Caption: Workflow for assessing the drug-likeness of this compound derivatives.
Structure-Property Relationships and Lead Optimization
Caption: Relationship between chemical structure and key drug-likeness properties.
For instance, the introduction of small alkyl or alkoxy groups at the C4 position can be a strategy to modulate lipophilicity and potentially enhance membrane permeability. However, this must be balanced against the potential for decreased aqueous solubility. The 7-hydroxyl group provides a handle for introducing various functionalities through ether or ester linkages. This position is particularly attractive for attaching solubilizing groups or moieties that can engage in specific interactions with biological targets.
Conclusion and Future Directions
The in silico assessment of our virtual library of this compound derivatives suggests that this scaffold holds significant promise for the development of drug-like molecules. The excellent compliance with Lipinski's Rule of Five provides a strong foundation for further investigation. The next logical steps would involve the synthesis of a prioritized set of these derivatives and their subsequent evaluation in the described in vitro ADME assays. This iterative process of design, synthesis, and testing is the hallmark of modern drug discovery and will be crucial in unlocking the full therapeutic potential of the this compound scaffold. As our understanding of the complex interplay between chemical structure and biological activity deepens, so too will our ability to rationally design the next generation of quinoline-based medicines.
References
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. [Link]
- Lipinski's rule of five. (2023, October 29). In Wikipedia. [Link]
- Clark, D. E., & Pickett, S. D. (2000). Computational methods for the prediction of 'drug-likeness'. Drug Discovery Today, 5(2), 49-58. [Link]
- van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise? Nature Reviews Drug Discovery, 2(3), 192-204. [Link]
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support rational in silico drug design. Scientific Reports, 7(1), 42717. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloroquinolin-7-ol
Navigating the lifecycle of specialized chemical reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of compounds like 2-Chloroquinolin-7-ol, a halogenated heterocyclic compound, is not merely a procedural task but a critical component of responsible laboratory practice and environmental stewardship. This guide provides an in-depth, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower researchers with the knowledge to manage chemical waste confidently, ensuring the protection of personnel, facilities, and the environment.
Hazard Assessment: Understanding the "Why" Behind the Procedure
Anticipated Hazard Profile: Based on analogous compounds, this compound should be handled as a substance that is:
-
Acutely Toxic: Likely harmful if swallowed, inhaled, or absorbed through the skin.[2][3][4]
-
Irritant: Causes serious irritation to the eyes and skin, and may cause respiratory tract irritation.[5][6][7][8]
-
Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[2][9]
-
Reactive: Incompatible with strong oxidizing agents and strong acids.[5][10]
This hazard profile dictates that this compound must never be disposed of via standard laboratory drains or in municipal trash .[1][4] Such actions risk introducing a persistent and toxic substance into aquatic ecosystems and violating environmental regulations. The chlorinated nature of the molecule necessitates its classification as halogenated organic waste , a specific category with stringent disposal requirements.[11][12][13]
Essential Preparations: Engineering Controls and Personal Protective Equipment (PPE)
Before beginning any waste consolidation or disposal procedure, the following safety measures are mandatory. This preparation creates a self-validating system of safety, minimizing exposure risk at every step.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood.[1][10] This is the primary defense against inhaling potentially harmful vapors or dust.
-
Safety Stations: An operational eyewash station and safety shower must be immediately accessible in the work area.[10]
Personal Protective Equipment (PPE)
The following table summarizes the required PPE. The rationale is to create a complete barrier between the researcher and the chemical.
| PPE Category | Specification | Rationale for Use |
| Eye & Face | Tightly-sealing safety goggles with side shields or a full-face shield.[3][10][14] | Protects against splashes of solutions or contact with solid particulates, preventing severe eye irritation or damage.[5][6][8] |
| Hand | Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect for integrity before each use. | Prevents skin contact, which can cause irritation and potential absorption of the chemical.[7][10] |
| Body | A full-length laboratory coat, worn fully buttoned. | Protects against accidental spills and contamination of personal clothing.[1] |
| Respiratory | Not typically required if work is performed in a fume hood. A NIOSH-approved respirator is necessary for spill cleanup outside a hood.[10][14] | Provides protection from inhaling aerosolized particles or vapors in scenarios with compromised ventilation.[3][6][7] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process involving segregation, containerization, labeling, and transfer.
Step 1: Waste Segregation
The principle of waste segregation is fundamental to safe and cost-effective chemical disposal.[13] Mixing different waste categories can create unforeseen chemical reactions and significantly increases disposal costs.
-
Action: Designate a specific waste stream for "Halogenated Organic Waste."
-
Causality: this compound contains chlorine, placing it in the halogenated category.[12] Mixing it with non-halogenated solvents prevents the non-halogenated waste from being recycled or reclaimed through solvent recovery, thereby increasing the environmental footprint and cost.[12][13]
-
Crucial Do Not's:
Step 2: Waste Containerization
The integrity of the waste container is essential for preventing leaks and ensuring safe storage.
-
Action: Collect all waste containing this compound (e.g., unused solid, contaminated consumables like weigh boats or wipes, and rinsate from cleaning glassware) in a designated, chemically compatible, and leak-proof container. A glass bottle with a secure, threaded screw cap is highly recommended.[1][11]
-
Causality: A robust, well-sealed container prevents the release of vapors and protects against spills.[11] Glass is generally preferred for its chemical inertness.
Step 3: Accurate Labeling
Proper labeling is a regulatory requirement and a critical safety communication tool.
-
Action: Label the waste container before adding any waste.[11] The label must be clear, legible, and permanently affixed. It must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
A list of all other chemical constituents in the container, if any.
-
An approximate percentage of each component.
-
The date accumulation started.
-
-
Causality: Accurate labeling ensures that anyone handling the container is aware of its contents and the associated hazards. It is also essential for the waste disposal vendor to properly profile and manage the waste according to federal and local regulations.
Step 4: Spill Management
In the event of an accidental spill, a prepared response is critical to mitigate hazards.
-
Action:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1][10]
-
Carefully collect the contaminated absorbent material using non-sparking tools and place it into the designated hazardous waste container.[1]
-
Clean the spill area with a suitable solvent (e.g., methanol or acetone), and collect all cleaning materials (wipes, etc.) as hazardous waste.[1]
-
-
Causality: A systematic cleanup process ensures that all traces of the hazardous material are safely contained and disposed of, preventing residual contamination and exposure.
Step 5: Storage and Final Disposal
-
Action: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area (SAA) within the laboratory.[1] Ensure it is stored away from incompatible materials.
-
Final Step: Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1] Never attempt to dispose of the material through a third-party vendor not approved by your institution.
Disposal Decision Workflow
The following diagram illustrates the logical decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Conclusion: A Culture of Safety
The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety and environmental ethics. By understanding the hazards inherent in this halogenated compound and adhering to a systematic protocol of segregation, containment, and professional disposal, researchers can ensure they are protecting themselves, their colleagues, and the wider community. This guide serves as a foundational document, but it must always be implemented in concert with the specific policies and procedures mandated by your institution's Environmental Health and Safety department.
References
- SAFETY DATA SHEET - 8-Hydroxyquinoline. (2021, January 26). Thermo Fisher Scientific.
- 2-Chloroquinoline. (n.d.). PubChem, National Institutes of Health.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University.
- Hazardous Waste Reduction. (n.d.). Environmental Health and Safety, University of Missouri.
- Halogenated Solvents in Laboratories. (n.d.). Environmental Health and Radiation Safety, Temple University.
- 2-Chloroquinoline. (2024, January 12). In Wikipedia.
- 7-Chloroquinoline. (n.d.). PubChem, National Institutes of Health.
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A Researcher's Guide to Personal Protective Equipment for 2-Chloroquinolin-7-ol
Handling novel or specialized chemical reagents requires a proactive and informed approach to safety. This guide provides essential, immediate safety protocols and logistical plans for the handling and disposal of 2-Chloroquinolin-7-ol (CAS No. 375358-19-3)[1][2]. As a Senior Application Scientist, my objective is to offer not just a list of equipment, but a clear rationale behind each procedural step, ensuring a self-validating system of safety for researchers, scientists, and drug development professionals.
Hazard Assessment: Understanding the Risk
The foundation of any safety protocol is a thorough understanding of the potential hazards. Based on data from close structural analogs, this compound should be treated as a hazardous substance with the potential for skin, eye, and respiratory irritation. Halogenated aromatic compounds as a class can present risks including toxicity, persistence in the environment, and potential for bioaccumulation[3][4].
Anticipated Hazard Profile (based on 2-Chloroquinoline):
| Hazard Classification | GHS Hazard Statement | Source |
| Skin Irritation, Category 2 | H315: Causes skin irritation | [5][6] |
| Eye Irritation, Category 2 | H319: Causes serious eye irritation | [5][6] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [5][6] |
Core Directive: Mandatory Personal Protective Equipment
Engineering controls, such as working within a certified chemical fume hood, are the first and most critical line of defense to minimize inhalation exposure[7]. The following PPE is mandatory for all tasks involving this compound.
-
Hand Protection: Wear nitrile gloves. Nitrile provides a robust barrier against a wide range of chemicals, including halogenated organic compounds. For tasks with a higher risk of splash or extended contact, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use. After handling, remove gloves using a technique that avoids skin contact with the contaminated exterior and wash hands thoroughly.[8]
-
Eye and Face Protection: Tight-sealing safety goggles are required at a minimum to protect against dust particles and splashes.[7] Given the serious eye irritation potential, the use of a full-face shield in addition to goggles is strongly recommended, especially when handling larger quantities or preparing solutions where splashing is a risk.[7]
-
Body Protection: A flame-resistant laboratory coat, fully buttoned, is required. Ensure the coat has tight-fitting cuffs to protect the wrists. For procedures with a significant risk of splashing, a chemically resistant apron or gown should be worn over the lab coat.[8]
-
Respiratory Protection: All handling of solid this compound or its solutions should be performed within a chemical fume hood to prevent inhalation of dust or aerosols.[5] If engineering controls are insufficient or in the event of a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[7] A dust mask (e.g., N95) may be sufficient for handling small quantities of the solid in a fume hood but an organic vapor respirator provides a higher level of protection.
Operational Plan: Task-Specific PPE Protocols
The level of risk changes with the procedure. This section provides step-by-step guidance for common laboratory operations.
Protocol 1: Handling and Weighing the Solid Compound
-
Preparation: Before retrieving the compound, ensure your fume hood is operational and the work area is clear. Don all mandatory PPE (nitrile gloves, lab coat, safety goggles).
-
Weighing: Conduct all weighing operations within the fume hood or a ventilated balance enclosure. The primary hazard here is the inhalation of fine powder.
-
Technique: Use a spatula to carefully transfer the solid to a weigh boat or vessel. Avoid any actions that could generate dust, such as dropping the solid from a height.
-
Post-Weighing: Promptly and securely cap the source container. Clean any residual dust from the spatula and balance area using a wipe moistened with a suitable solvent (e.g., ethanol), treating the wipe as contaminated waste.
Protocol 2: Preparing Solutions
-
Preparation: This task presents a splash hazard. In addition to the core PPE, a face shield is strongly recommended. Ensure an eyewash station and safety shower are immediately accessible.[7]
-
Solvent Addition: Place the vessel containing the weighed solid in the center of the fume hood. Slowly add the solvent to the solid, directing the stream to the side of the vessel to prevent splashing.
-
Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. If sonication is required, ensure the vessel is securely capped.
-
Transfer: When transferring the solution, use a pipette or pour carefully to minimize aerosol generation.
Logical Workflow for PPE Selection
Caption: PPE selection workflow for this compound.
Disposal Plan: Managing Contaminated Waste
Proper disposal is a critical final step to ensure safety and environmental protection.
-
Contaminated PPE: All disposable PPE (gloves, wipes, etc.) that has come into contact with this compound must be considered hazardous waste.
-
Collection: Place all contaminated items into a designated, clearly labeled, and sealed hazardous waste bag or container.
-
Storage: Store the waste container in a satellite accumulation area until it is collected by your institution's Environmental Health & Safety (EHS) department.
-
-
Chemical Waste: Unused compound and solutions containing this compound must be disposed of as hazardous chemical waste.
-
Segregation: Do not mix chlorinated aromatic waste with other waste streams unless explicitly permitted by your EHS guidelines.[3]
-
Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Disposal: Follow your institution's specific procedures for chemical waste pickup. Never pour this chemical down the drain.[9][10]
-
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work environment.
References
- Hitchman, M. L., Spackman, R. A., Ross, N. C., & Agra, C. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, 24(6), 423. [Link]
- Synthonix. (n.d.). This compound.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- Royal Society of Chemistry. (1995). Disposal methods for chlorinated aromatic waste.
- Royal Society of Chemistry. (1995). Disposal methods for chlorinated aromatic waste.
- PubChemLite. (n.d.). This compound (C9H6ClNO).
- National Industrial Chemicals Notification and Assessment Scheme. (2019, March 8). Quinolinols: Human health tier II assessment.
- Google Patents. (n.d.). Process for the dechlorination of chlorinated aromatic compounds.
- ChemSec. (n.d.). Halogenated compounds - SIN List.
- New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
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- 1. Synthonix, Inc > 375358-19-3 | this compound [synthonix.com]
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- 4. One moment, please... [sinlist.chemsec.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
